An In-Depth Technical Guide to the Physicochemical Properties of 3-(Cyclopropylmethoxy)azetidine Hydrochloride
Introduction: The Azetidine Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic use of small, strained ring systems is a proven method for exploring novel chemical space and optimizin...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic use of small, strained ring systems is a proven method for exploring novel chemical space and optimizing drug-like properties. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, represents a critical building block.[1] Its inherent ring strain endows it with unique reactivity, while it remains significantly more stable and easier to handle than its three-membered aziridine counterpart. This balance of reactivity and stability makes azetidine derivatives, such as 3-(Cyclopropylmethoxy)azetidine Hydrochloride, valuable intermediates in the synthesis of complex therapeutic agents.[2]
The hydrochloride salt form of these amine-containing compounds is frequently employed to enhance aqueous solubility and improve stability, facilitating their use in both synthetic protocols and potential drug formulations.[2][3] This guide provides a detailed overview of the core physical and chemical properties of 3-(Cyclopropylmethoxy)azetidine Hydrochloride (CAS No. 1375069-07-0), offering a foundational resource for researchers in drug development and organic synthesis.
Molecular Identity and Structure
3-(Cyclopropylmethoxy)azetidine Hydrochloride is a substituted azetidine derivative featuring a cyclopropylmethoxy group at the 3-position of the heterocyclic ring. This combination of a strained four-membered ring and a compact, rigid cyclopropyl group makes it an intriguing structural motif for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.
Caption: 2D Structure of 3-(Cyclopropylmethoxy)azetidine Hydrochloride.
Physicochemical and Spectroscopic Properties
Precise experimental data for this specific compound is not widely published in peer-reviewed literature. The following table consolidates information from chemical suppliers and infers properties from structurally similar azetidine derivatives. Researchers should always refer to the Certificate of Analysis for batch-specific data.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
The determination of a precise melting point is fundamental to characterizing a solid chemical compound, providing insights into its purity. Differential Scanning Calorimetry (DSC) is a highly accurate thermoanalytical technique for this purpose.
Causality and Rationale: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. When the sample melts, it absorbs energy (an endothermic process), which is detected as a significant change in heat flow. The onset temperature of this peak is typically reported as the melting point. Using an inert atmosphere (e.g., nitrogen) prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal event corresponds to melting, not decomposition.
Caption: Workflow for Melting Point Determination using DSC.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 1-3 mg of 3-(Cyclopropylmethoxy)azetidine Hydrochloride into a clean aluminum DSC pan.
Encapsulation: Place the lid on the pan and hermetically seal it using a sample press. This prevents any loss of sample due to sublimation.
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
Atmosphere Control: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).
Data Acquisition: Record the differential heat flow as a function of temperature.
Analysis: Analyze the resulting thermogram. The melting point is determined from the onset temperature of the sharp, endothermic peak corresponding to the solid-to-liquid phase transition.
Handling and Safety Considerations
A specific Safety Data Sheet (SDS) for 3-(Cyclopropylmethoxy)azetidine Hydrochloride is not publicly available. However, based on the GHS classifications for structurally related azetidine compounds, the following hazards should be anticipated.[6][7][8][9]
Skin Irritation (H315): May cause skin irritation upon contact.[6]
Eye Irritation (H319): May cause serious eye irritation.[6]
Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[6]
Acute Oral Toxicity (H302): May be harmful if swallowed.[6]
It is imperative to obtain and review the supplier-specific SDS before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Conclusion
3-(Cyclopropylmethoxy)azetidine Hydrochloride is a valuable research chemical with promising applications in synthetic and medicinal chemistry. While comprehensive physical property data is limited, its identity is well-defined by its molecular formula, weight, and CAS number. Based on its structure as a hydrochloride salt of a substituted azetidine, it can be reasonably expected to be a water-soluble solid at room temperature. The provided experimental protocol for DSC analysis offers a robust method for its characterization. As with any research chemical, adherence to strict safety protocols based on supplier-provided information is essential for its safe handling and use.
References
PubChem. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
An In-depth Technical Guide to 3-(Cyclopropylmethoxy)azetidine Hydrochloride: Synthesis, Properties, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)azetidine hydrochloride, a heterocyclic compound of interest in med...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(cyclopropylmethoxy)azetidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Although not a widely cataloged molecule, its structural motifs—the azetidine ring and the cyclopropylmethoxy group—are of significant value in modern drug discovery. This document outlines the chemical identity, proposes a robust synthetic pathway, and explores the potential applications of this compound as a building block for novel therapeutics. The content herein is synthesized from established chemical principles and data from analogous structures to provide a scientifically grounded resource for researchers in the field.
Chemical Structure:
(Note: This is a representative 2D structure)
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific molecule, the following properties are estimated based on its constituent parts and analogous compounds.
Property
Predicted Value
Rationale
pKa (Conjugate Acid)
8.5 - 9.5
The azetidine nitrogen is basic. The hydrochloride salt form indicates protonation at this site.
LogP
0.5 - 1.5
The cyclopropyl and ether functionalities introduce lipophilicity, while the azetidine core provides a degree of polarity.
Solubility
High
As a hydrochloride salt, the compound is expected to be highly soluble in aqueous media.
Appearance
White to off-white solid
Many hydrochloride salts of small organic molecules are crystalline solids at room temperature.
Synthesis and Characterization
The synthesis of 3-(cyclopropylmethoxy)azetidine hydrochloride can be logically approached via the etherification of a suitable 3-hydroxyazetidine precursor. This strategy is well-established for the preparation of 3-alkoxyazetidines.
Retrosynthetic Analysis
A plausible retrosynthetic pathway begins with the disconnection of the ether bond, identifying N-protected 3-hydroxyazetidine and a cyclopropylmethyl halide as key intermediates. The N-protected 3-hydroxyazetidine can be synthesized from epichlorohydrin and a suitable amine, a common strategy in heterocyclic chemistry.
Caption: Retrosynthetic analysis for 3-(cyclopropylmethoxy)azetidine HCl.
Proposed Synthetic Protocol
This protocol is based on established methods for the synthesis of related 3-substituted azetidines.
Step 1: Synthesis of N-Benzyl-3-hydroxyazetidine
Rationale: Benzylamine serves as both a nitrogen source and a protecting group. Epichlorohydrin is a common starting material for azetidine ring formation.
Procedure:
Dissolve benzylamine in a suitable solvent (e.g., water or a protic solvent).
Cool the solution to 0-5 °C.
Slowly add epichlorohydrin while maintaining the low temperature.
Allow the reaction to proceed for several hours.
Induce ring closure by adding a base (e.g., sodium hydroxide) to facilitate intramolecular cyclization.
Extract the product, N-benzyl-3-hydroxyazetidine, with an organic solvent and purify by distillation or chromatography.
Step 2: Etherification to form N-Benzyl-3-(cyclopropylmethoxy)azetidine
Rationale: A Williamson ether synthesis is a classic and reliable method for forming the ether linkage.
Procedure:
Dissolve N-benzyl-3-hydroxyazetidine in an aprotic polar solvent (e.g., DMF or THF).
Add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, forming an alkoxide.
Add cyclopropylmethyl bromide to the reaction mixture.
Heat the reaction to drive it to completion.
Monitor the reaction by TLC or LC-MS.
Upon completion, quench the reaction and extract the product. Purify via column chromatography.
Step 3: Deprotection and Salt Formation
Rationale: The benzyl protecting group can be effectively removed via catalytic hydrogenation. Subsequent treatment with HCl provides the final hydrochloride salt.
Procedure:
Dissolve the purified N-benzyl-3-(cyclopropylmethoxy)azetidine in a suitable solvent like ethanol or methanol.
Add a palladium on carbon (Pd/C) catalyst.
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst.
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Collect the solid product by filtration and dry under vacuum.
Analytical Characterization
To confirm the identity and purity of the synthesized 3-(cyclopropylmethoxy)azetidine hydrochloride, the following analytical techniques would be employed:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the characteristic proton and carbon signals of the azetidine ring, the cyclopropyl group, and the methoxy linker.
Mass Spectrometry (MS): To determine the molecular weight of the free base and confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Medicinal Chemistry and Drug Discovery
The title compound is a valuable building block due to the unique properties conferred by both the azetidine ring and the cyclopropylmethoxy group.
The Azetidine Scaffold: A Privileged Structure
The azetidine ring is a "privileged" scaffold in medicinal chemistry. Its strained four-membered ring system offers several advantages:
Improved Physicochemical Properties: Compared to larger rings like pyrrolidine or piperidine, the azetidine ring can improve properties such as aqueous solubility and reduce lipophilicity.
Metabolic Stability: The compact and strained nature of the ring can render it more resistant to metabolic degradation.
Novel Chemical Space: The three-dimensional vectoral exit points from the azetidine ring allow for the exploration of novel chemical space, which can lead to improved target binding and selectivity.
The Cyclopropylmethoxy Moiety: A Bioisosteric Advantage
The cyclopropyl group is often used as a bioisostere for other chemical groups, such as a gem-dimethyl or a vinyl group.[1] Its incorporation, particularly as a cyclopropylmethoxy group, can offer several benefits:
Metabolic Stability: The cyclopropyl ring is generally resistant to oxidative metabolism, which can block a potential metabolic soft spot in a drug candidate.
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the side chain into a specific conformation, which may be favorable for binding to a biological target.
Lipophilicity Modulation: It provides a way to fine-tune the lipophilicity of a molecule, which is a critical parameter for optimizing pharmacokinetic properties.
Potential Therapeutic Applications
Given the prevalence of 3-substituted azetidines in various therapeutic areas, 3-(cyclopropylmethoxy)azetidine hydrochloride could serve as a key intermediate in the synthesis of novel drug candidates for:
Central Nervous System (CNS) Disorders: The azetidine scaffold is found in compounds targeting CNS receptors and transporters.[2]
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate small heterocyclic rings to achieve potent and selective activity.
Infectious Diseases: The unique structural features of azetidines can be exploited to design novel antibacterial and antiviral agents.
Handling, Storage, and Safety
As with any chemical compound, proper handling and storage procedures are essential.
Safety Data Sheet (SDS): A comprehensive SDS should be consulted before handling. Based on analogous compounds like 3-hydroxyazetidine hydrochloride, it is likely to be an irritant to the skin, eyes, and respiratory system.[3]
Recommended Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. As a hydrochloride salt, it may be hygroscopic and should be stored in a tightly sealed container.
Safe Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
Conclusion and Future Outlook
3-(Cyclopropylmethoxy)azetidine hydrochloride represents a promising, albeit currently under-documented, chemical entity for drug discovery. The convergence of the desirable properties of the azetidine scaffold and the metabolic and conformational advantages of the cyclopropylmethoxy group makes it an attractive building block for the synthesis of next-generation therapeutics. The synthetic pathway proposed herein offers a viable route for its preparation, enabling its incorporation into discovery programs. Further research into the synthesis and application of this and related compounds is warranted to fully explore their potential in medicinal chemistry.
References
Chen, Y. et al. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents CN102827052A.
Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]
Couto, I. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2846-2858. Available at: [Link]
Allen, M. P. et al. (2000). Synthesis of azetidine derivatives. Google Patents WO2000063168A1.
Zhang, Y. et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(19), 8377-8387. Available at: [Link]
Wang, J. et al. (2013). Synthetic method of 3-hydroxyazetidine hydrochloride. Google Patents CN102976993A.
ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group led to identifying a potent hit compound. [Image]. Available at: [Link]
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
Chemspace. (n.d.). Bioisosteric Replacements. Available at: [Link]
PubChem. (n.d.). 3-Hydroxyazetidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
A Comprehensive Technical Guide to 3-(Cyclopropylmethoxy)azetidine Hydrochloride for Advanced Research
Introduction: The Strategic Value of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged as vital motifs in drug discovery.[1] Their significance is rooted in a unique combination of structural rigidity, high sp³ character, and inherent ring strain of approximately 25.4 kcal/mol.[2] This endows the azetidine core with a distinctive three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for engaging with biological targets, distinguishing it from less strained pyrrolidines and more labile aziridines.[3]
This guide provides an in-depth technical overview of a specific, high-value building block: 3-(Cyclopropylmethoxy)azetidine Hydrochloride (CAS: 1375069-07-0). We will dissect its molecular profile, provide validated protocols for its synthesis and characterization, and explore the mechanistic rationale for its application in drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.
Molecular Profile and Physicochemical Properties
3-(Cyclopropylmethoxy)azetidine hydrochloride is a synthetic organic compound designed for use as a building block in discovery chemistry. Its structure is a strategic amalgamation of three key components: the azetidine ring, a cyclopropylmethoxy side chain, and a hydrochloride salt form.
The Azetidine Ring : Serves as a conformationally restricted core, reducing the entropic penalty of binding to a protein target.[4]
The Cyclopropylmethoxy Group : The ether linkage at the 3-position provides a stable, flexible linker, while the terminal cyclopropyl group is a well-established bioisostere for moieties susceptible to metabolic oxidation (e.g., isopropyl or tert-butyl groups), often enhancing metabolic stability.
The Hydrochloride Salt : The formation of a hydrochloride salt from the basic azetidine nitrogen significantly improves the compound's crystallinity, handling characteristics, and aqueous solubility, which is critical for both synthetic manipulation and formulation studies.[5]
Quantitative data and key identifiers for the compound are summarized below.
Synthesis and Purification: A Representative Approach
The synthesis of substituted azetidines requires careful strategic planning to manage the inherent ring strain.[8] While numerous methods exist for forming the azetidine core, a robust and scalable approach often involves the construction of a suitable precursor followed by functionalization.[9] The following section details a representative, field-proven protocol for the synthesis of 3-(cyclopropylmethoxy)azetidine hydrochloride.
Synthetic Strategy Workflow
The logical flow for the synthesis involves protecting the reactive azetidine nitrogen, introducing the desired side chain via etherification, and finally deprotecting and forming the hydrochloride salt. This multi-step process ensures high yields and purity.
Fig 1. Synthetic workflow for the target compound.
Detailed Experimental Protocol
Causality: The use of a tert-butyloxycarbonyl (Boc) protecting group for the azetidine nitrogen is a deliberate choice. It is stable under the basic conditions required for the subsequent Williamson ether synthesis but can be cleanly removed under acidic conditions that simultaneously form the desired hydrochloride salt.
Protocol Part A: Ether Formation
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/g) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Add cyclopropylmethyl bromide (1.5 eq.) dropwise to the suspension.
Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield N-Boc-3-(cyclopropylmethoxy)azetidine as a clear oil.
Protocol Part B: Deprotection and Salt Formation
Dissolve the purified intermediate from Part A (1.0 eq.) in a minimal amount of anhydrous diethyl ether or ethyl acetate.
To this solution, add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (2.0-3.0 eq.) dropwise at 0 °C.
A precipitate will typically form immediately. Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection.
Collect the solid product by vacuum filtration.
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
Dry the resulting white solid under high vacuum to afford the final product, 3-(cyclopropylmethoxy)azetidine hydrochloride.
Quality Control and Characterization: A Self-Validating System
The identity and purity of the final compound must be rigorously confirmed. This is not merely a procedural step but a self-validating system that ensures the reliability of any subsequent biological or chemical studies. A standard workflow includes purity assessment by HPLC and structural confirmation by NMR and mass spectrometry.[10][11]
Fig 2. Quality control and characterization workflow.
Protocol: ¹H NMR Spectroscopy
Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
Expected Resonances:
Signals corresponding to the azetidine ring protons (typically in the 3.5-4.5 ppm range).
A multiplet for the methine proton of the cyclopropyl group (~1.0-1.2 ppm).
A doublet for the methylene protons of the ether linkage (~3.4-3.6 ppm).
Multiplets for the cyclopropyl methylene protons (~0.2-0.6 ppm).
A broad singlet corresponding to the ammonium (N-H) protons.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
Analyze using an ESI-TOF or Orbitrap mass spectrometer in positive ion mode.
Expected Result: The primary observed ion will be the protonated free base [M+H]⁺. For C₇H₁₅NO, the calculated exact mass is 129.1154 , and the observed mass should be within a 5 ppm error tolerance.
Protocol: HPLC Purity Analysis
Prepare a standard solution of the compound at ~1 mg/mL in a mobile phase-compatible solvent.
Use a reverse-phase C18 column.
Employ a gradient elution method, for example:
Mobile Phase A: Water with 0.1% Formic Acid or TFA.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
Gradient: 5% B to 95% B over 10-15 minutes.
Monitor the elution profile using a UV detector at 210 nm or an evaporative light scattering detector (ELSD).
Acceptance Criterion: The integrated peak area of the main product should be ≥95% of the total peak area.
Applications in Drug Discovery and Development
The strategic incorporation of the 3-(cyclopropylmethoxy)azetidine moiety can address several key challenges in drug development. Its utility stems from the established benefits of the azetidine scaffold as a "bioisostere" for other common chemical groups, offering improvements in drug-like properties.[12]
Enhancing Metabolic Stability: The azetidine ring itself is more metabolically robust than many larger heterocyclic systems. Furthermore, the cyclopropyl group is known to block P450-mediated oxidation, a common metabolic liability. Replacing a metabolically vulnerable group (like an isopropyl moiety) with a cyclopropylmethyl group can significantly extend a compound's half-life.[1]
Improving Physicochemical Properties: As a small, polar, sp³-rich fragment, the azetidine scaffold can increase the aqueous solubility and reduce the lipophilicity (logP) of a lead compound. This is a critical aspect of the "escape from flatland" strategy in medicinal chemistry, which seeks to improve the clinical success rate by moving away from overly aromatic and lipophilic molecules.[1][13]
Scaffold for Library Synthesis: 3-(Cyclopropylmethoxy)azetidine hydrochloride is an ideal starting point for library synthesis. The secondary amine of the azetidine ring serves as a versatile chemical handle for further functionalization via reactions such as reductive amination, acylation, or arylation, enabling the rapid exploration of chemical space around a core pharmacophore.[4] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature substituted azetidine rings, validating their importance in creating effective therapeutics.[1]
Handling and Storage
Like many amine hydrochloride salts, 3-(cyclopropylmethoxy)azetidine hydrochloride is expected to be hygroscopic.
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Long-term storage at <4°C is recommended.
Handling: Use of a glove box or dry bag is advised for weighing and transferring the material to prevent moisture absorption.
Conclusion
3-(Cyclopropylmethoxy)azetidine hydrochloride is more than a simple chemical reagent; it is a strategically designed molecular tool for the modern medicinal chemist. Its unique combination of a conformationally rigid core, a metabolically robust side chain, and favorable physicochemical properties makes it a high-value building block for addressing key challenges in drug discovery. The validated synthetic and analytical protocols provided in this guide offer researchers a reliable framework for incorporating this powerful scaffold into their development programs, accelerating the path toward novel and effective therapeutics.
References
PubChem. 3-(Cyclopropylmethyl)azetidine hydrochloride. National Center for Biotechnology Information. [Link]
PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]
PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]
Royal Society of Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Navigating the Solubility Landscape of 3-(Cyclopropylmethoxy)azetidine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract Introduction: The Significance of Solubility in Drug Development The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dictat...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It directly influences bioavailability, dictates formulation strategies, and impacts the efficiency of purification and crystallization processes. For a molecule like 3-(cyclopropylmethoxy)azetidine HCl, a substituted azetidine derivative of interest in medicinal chemistry, understanding its interaction with organic solvents is paramount. This guide will delve into the theoretical underpinnings of its solubility and provide a practical framework for its experimental determination.
Physicochemical Properties of 3-(Cyclopropylmethoxy)azetidine Hydrochloride
A thorough understanding of a molecule's intrinsic properties is the first step in predicting its solubility.
The azetidine nitrogen is basic, and its pKa as a conjugate acid is expected to be in the range of 9-11, typical for cyclic amines.[2]
N/A
The presence of a charged ammonium center in the hydrochloride salt form makes the molecule significantly more polar than its free base counterpart. This ionic character is a dominant factor governing its solubility.
The Science of Solubility: Key Principles at Play
The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility.[3][4] For 3-(cyclopropylmethoxy)azetidine HCl, a more nuanced approach is required, considering the interplay of several factors:
Polarity: As a salt, the compound is highly polar. Therefore, it is expected to exhibit greater solubility in polar solvents that can effectively solvate the charged ammonium cation and the chloride anion.[5]
Hydrogen Bonding: The N-H bond in the azetidinium ring can act as a hydrogen bond donor, while the ether oxygen and the chloride anion can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents) will likely be effective in dissolving this compound.
Dielectric Constant: Solvents with a high dielectric constant are better at shielding the electrostatic interactions between the cation and anion of the salt, facilitating their separation and dissolution.[6]
Lattice Energy: The strength of the ionic interactions within the crystal lattice of the salt must be overcome by the energy of solvation. A high lattice energy will generally lead to lower solubility.
The Dissolution Mechanism of an Amine Hydrochloride
The dissolution of 3-(cyclopropylmethoxy)azetidine HCl in an organic solvent is a multi-step process that can be visualized as follows:
Caption: Dissolution of an ionic compound in a solvent.
Predicted Solubility Profile in Common Organic Solvents
Based on the principles outlined above, we can predict the general solubility behavior of 3-(cyclopropylmethoxy)azetidine HCl in various classes of organic solvents.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
Excellent hydrogen bonding capabilities and high dielectric constants effectively solvate the ions.[5]
High dielectric constants and polarity can dissolve the salt, but the lack of hydrogen bond donation may limit solubility compared to protic solvents.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low to Very Low
Lower polarity and limited ability to stabilize charged species.
Halogenated
Dichloromethane (DCM), Chloroform
Low
While moderately polar, their ability to solvate ions is limited. Some solubility may be observed.
Hydrocarbons
Hexane, Toluene
Very Low / Insoluble
Nonpolar nature makes them poor solvents for ionic compounds.
It is important to note that amine hydrochlorides can sometimes exhibit complex solubility behavior, including the potential for dissociation back to the free amine in certain solvent systems, which can alter the observed solubility.[7][8]
A Self-Validating Experimental Protocol for Solubility Determination
To obtain accurate and reliable quantitative solubility data, a well-designed experimental protocol is essential. The following describes a robust method based on the shake-flask technique, a widely accepted standard for equilibrium solubility measurement.[9]
Materials and Equipment
3-(cyclopropylmethoxy)azetidine HCl (of known purity)
Selected organic solvents (analytical grade or higher)
Analytical balance
Vials with screw caps
Constant temperature shaker bath or incubator
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
Preparation of Saturated Solutions:
To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.
Add an excess amount of 3-(cyclopropylmethoxy)azetidine HCl to each vial to ensure that a saturated solution is formed and solid remains.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.
Phase Separation:
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
Sample Analysis:
Carefully withdraw a known volume of the clear supernatant without disturbing the solid.
Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (often the mobile phase of the analytical method).
Quantify the concentration of the dissolved compound using a pre-validated HPLC method. A calibration curve should be prepared using standards of known concentrations.
Self-Validation and Trustworthiness
To ensure the integrity of the results, the following checks should be incorporated:
Time to Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
Solid State Analysis: After the experiment, the remaining solid should be analyzed (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred.
Mass Balance: For a subset of samples, dissolve the entire contents of the vial after the experiment and analyze to confirm that the initial amount of compound can be accounted for.
Conclusion and Future Directions
While specific solubility data for 3-(cyclopropylmethoxy)azetidine HCl is not yet published, this guide provides a strong theoretical framework for understanding its likely behavior in organic solvents and a detailed, reliable protocol for its experimental determination. The ionic nature of the hydrochloride salt dictates that it will be most soluble in polar, protic solvents. The provided experimental workflow, with its emphasis on self-validation, will enable researchers to generate the high-quality data necessary to advance the development of this promising compound. Future work should focus on generating a comprehensive solubility database for this molecule across a range of temperatures and solvent systems, which will be invaluable for process optimization and formulation design.
Serajuddin, A. T. (1990). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of pharmaceutical sciences, 79(5), 369-370. [Link]
Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
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Google Patents. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
Reddit. ELI5 the polarity of solvents and how it affects solubility. [Link]
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]
University of Calgary. Solubility of Organic Compounds. [Link]
ResearchGate. Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base?[Link]
NCERT. TESTS FOR FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS. [Link]
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
ResearchGate. Solubility of L-histidine in different aqueous binary solvent mixtures from 283.15 K to 318.15 K with experimental measurement and thermodynamic modelling. [Link]
Scite.ai. Solubility of Flavonoids in Organic Solvents. [Link]
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The Cyclopropylmethoxy Group: A Strategic Tool in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals Abstract The strategic incorporation of small alkyl groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery and Development Professionals
Abstract
The strategic incorporation of small alkyl groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance the efficacy and safety of drug candidates. Among these, the cyclopropylmethoxy group has emerged as a particularly valuable motif. This technical guide provides a comprehensive overview of the role of the cyclopropylmethoxy group in drug design, offering insights for researchers, scientists, and drug development professionals. We will delve into its unique physicochemical properties, its impact on metabolic stability, its role as a bioisostere, and synthetic strategies for its incorporation. Through case studies and detailed protocols, this guide will illustrate the causal relationships behind the strategic use of the cyclopropylmethoxy group to overcome common challenges in drug discovery.
Introduction: The Rise of Small Rings in Drug Design
The drug discovery landscape is in a constant state of evolution, with an ever-increasing demand for molecules with optimized ADME (absorption, distribution, metabolism, and excretion) properties. In this context, the use of small, saturated ring systems has gained significant traction.[1] These rigid scaffolds offer a means to navigate chemical space with greater precision, providing a level of conformational constraint that can lead to improved potency and selectivity. The cyclopropyl group, in particular, has been widely embraced by medicinal chemists for its unique electronic and steric properties.[2] This guide will focus on a specific, yet powerful, iteration of this motif: the cyclopropylmethoxy group. By examining its synthesis, properties, and applications, we will illuminate its strategic value in the design of next-generation therapeutics.
Physicochemical Properties: More Than Just a Bulky Methoxy
The cyclopropylmethoxy group is often considered as a bioisosteric replacement for more common alkoxy groups like methoxy or isopropoxy. However, its impact on a molecule's physicochemical profile is more nuanced than a simple substitution.
Lipophilicity and Polarity
A key parameter in drug design is lipophilicity, typically expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[3] The cyclopropyl group is known to be less lipophilic than an isopropyl group.[1] This seemingly subtle difference can have a profound impact on a drug's solubility, permeability, and metabolic stability. The ether linkage in the cyclopropylmethoxy group introduces a polar component, further modulating the overall lipophilicity.
Group
Typical cLogP Contribution
Key Features
Methoxy (-OCH₃)
~ -0.02
Small, polar, potential for hydrogen bond acceptance.
Ethoxy (-OCH₂CH₃)
~ +0.38
Increased lipophilicity compared to methoxy.
Isopropoxy (-OCH(CH₃)₂)
~ +0.84
Bulkier and more lipophilic, can provide steric shielding.
Cyclopropylmethoxy (-OCH₂-cPr)
~ +0.50 - +0.70
Less lipophilic than isopropoxy, offers conformational rigidity.
Table 1: A comparative overview of the calculated logP contributions and key features of common alkoxy groups.
The reduced lipophilicity of the cyclopropylmethoxy group compared to the isopropoxy group can be advantageous in several ways. Lower lipophilicity can lead to improved aqueous solubility, which is often a challenge for drug candidates. Furthermore, it can reduce non-specific binding to plasma proteins and tissues, potentially leading to a better pharmacokinetic profile.[4][5]
Conformational Rigidity and Shape
Unlike the freely rotating isopropyl group, the cyclopropyl ring is a rigid, planar structure.[2] This conformational constraint can be a powerful tool for medicinal chemists. By locking a portion of the molecule into a specific orientation, it is possible to enhance binding affinity to the target protein by reducing the entropic penalty of binding. The defined three-dimensional shape of the cyclopropylmethoxy group can also be exploited to probe the topology of a binding pocket and optimize ligand-receptor interactions.
Figure 2: Comparative metabolic pathways of isopropoxy and cyclopropylmethoxy groups.
This increased metabolic stability can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of a drug candidate.
[4][5]
Case Study: A Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist
In the development of a series of pyrazinone-based CRF1 receptor antagonists, researchers encountered a lead compound that formed significant levels of reactive metabolites. [6]Through structural modifications, they discovered that incorporating a cyclopropyl-2-methoxyethyl group at a specific position led to a significant reduction in the formation of these reactive species. [6]This strategic placement of the cyclopropylmethoxy moiety not only improved the metabolic profile but also contributed to the overall potency and pharmacokinetic properties of the final clinical candidate.
[6]
Synthetic Strategies: Incorporating the Cyclopropylmethoxy Moiety
The successful application of the cyclopropylmethoxy group in drug design relies on efficient and versatile synthetic methods for its introduction into a variety of molecular scaffolds.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. [7][8][9][10]This reaction involves the coupling of an alkoxide with an alkyl halide. In the context of synthesizing cyclopropylmethoxy-containing compounds, this typically involves the reaction of a phenoxide or alkoxide with cyclopropylmethyl bromide or a related electrophile.
Experimental Protocol: Synthesis of 4-(Cyclopropylmethoxy)aniline
Materials:
4-Aminophenol
Sodium hydride (60% dispersion in mineral oil)
Cyclopropylmethyl bromide
Anhydrous N,N-Dimethylformamide (DMF)
Diethyl ether
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
To a solution of 4-aminophenol in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride portionwise.
Allow the reaction mixture to stir at room temperature for 30 minutes.
Cool the mixture back to 0 °C and add cyclopropylmethyl bromide dropwise.
Let the reaction warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with diethyl ether (3x).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 4-(cyclopropylmethoxy)aniline.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers, particularly when the Williamson ether synthesis is not feasible due to steric hindrance or the presence of sensitive functional groups. [11][12][13][14]This reaction couples an alcohol with a pronucleophile, in this case, a phenol or another alcohol, in the presence of a phosphine and an azodicarboxylate.
Experimental Protocol: Mitsunobu Etherification to form a Cyclopropylmethyl Aryl Ether
Materials:
Aryl alcohol (phenol)
Cyclopropylmethanol
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous sodium chloride solution
Anhydrous sodium sulfate
Procedure:
To a solution of the aryl alcohol, cyclopropylmethanol, and triphenylphosphine in anhydrous THF at 0 °C under a nitrogen atmosphere, add DIAD dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
Concentrate the reaction mixture under reduced pressure.
Purify the residue by flash column chromatography on silica gel to yield the desired cyclopropylmethyl aryl ether.
Figure 3: Key synthetic routes to cyclopropylmethoxy-arenes.
The Cyclopropylmethoxy Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in medicinal chemistry. [15][16][17]The cyclopropylmethoxy group is often employed as a bioisostere for the isopropoxy group.
While both groups are of similar size, the cyclopropylmethoxy group offers several potential advantages:
Reduced Lipophilicity: As discussed earlier, the lower logP of the cyclopropylmethoxy group can lead to improved solubility and a more favorable pharmacokinetic profile.
Enhanced Metabolic Stability: The cyclopropyl ring is more resistant to oxidative metabolism than the isopropyl group.
[15]* Conformational Constraint: The rigidity of the cyclopropyl ring can lead to improved binding affinity.
[2]* Novel Intellectual Property: Replacing a common moiety like an isopropoxy group with a cyclopropylmethoxy group can open up new intellectual property space.
[4]
Case Study in Oncology: Cabozantinib
While not containing a cyclopropylmethoxy group, the multi-kinase inhibitor Cabozantinib provides a relevant example of the strategic use of related methoxy groups in oncology drug design. Cabozantinib features a 6,7-dimethoxyquinoline core. [18][19][20][21]The methoxy groups in Cabozantinib play a crucial role in its interaction with the kinase hinge region, contributing to its potent inhibitory activity against targets such as MET, VEGFR2, and RET. [19][20][21]This example highlights the importance of strategically placed alkoxy groups in achieving high-affinity binding to kinase targets. The principles learned from the role of the dimethoxy groups in Cabozantinib can be extrapolated to the design of novel kinase inhibitors incorporating the cyclopropylmethoxy moiety to potentially enhance metabolic stability while maintaining or improving potency.
Conclusion: A Versatile Tool for the Medicinal Chemist's Toolbox
The cyclopropylmethoxy group is a valuable and versatile tool in the medicinal chemist's arsenal. Its unique combination of physicochemical properties, including reduced lipophilicity, conformational rigidity, and enhanced metabolic stability, makes it an attractive alternative to more traditional alkoxy groups. By understanding the causal relationships between its structure and its impact on a molecule's ADME and pharmacological profile, drug discovery teams can strategically employ the cyclopropylmethoxy group to overcome common challenges and design more effective and safer medicines. As synthetic methodologies continue to evolve, the application of this powerful motif is likely to expand, leading to the development of innovative new therapies for a wide range of diseases.
References
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. PubMed Central (PMC). [Link]
Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. [Link]
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central (PMC). [Link]
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health (NIH). [Link]
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
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Mechanism of action of cabozantinib. Cabozantinib exhibits balanced inhibition of MET, vascular endothelial growth factor receptor type 2 (VEGFR), and several other receptor tyrosine kinases that are also implicated in tumor pathobiology, including RET, KIT, AXL, and FLT3. HGF, hepatocyte growth factor; HIF-1α, hypoxia-inducible factor 1α. ResearchGate. [Link]
Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ResearchGate. [Link]
CNS Penetration of Cyclophosphamide and Metabolites in Mice Bearing Group 3 Medulloblastoma and Non-Tumor Bearing Mice. PubMed. [Link]
O-demethylating process of methoxy substituted morphinan-6-one derivatives.
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[Cabozantinib: Mechanism of action, efficacy and indications]. PubMed. [Link]
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Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]
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Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. MDPI. [Link]
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Synthesis of polycyclic nitrogen heterocycles via alkene aminopalladation/carbopalladation cascade reactions. PubMed. [Link]
The Strained World of Azetidines: A Technical Guide to Ring Strain and Chemical Reactivity for Drug Discovery Professionals
Abstract The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and inherent ring strain endow it with a compelling balance of metabolic stability and tunable reactivity. This guide provides an in-depth exploration of the fundamental principles governing the stability and reactivity of the azetidine ring, offering field-proven insights and detailed experimental protocols to empower researchers in its strategic application within drug development programs. We will delve into the thermodynamics of azetidine ring strain, explore its consequences on chemical reactivity, and provide practical methodologies for its synthesis and functionalization, with a focus on reactions pertinent to the synthesis of complex drug candidates.
The Energetic Landscape of the Azetidine Ring: Understanding Strain
The chemical behavior of azetidines is intrinsically linked to their strained four-membered architecture. This strain, a combination of angle and torsional strain, positions the azetidine in a unique energetic landscape, more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, yet significantly more stable and easier to handle than the highly strained three-membered aziridine ring.[1][2]
The ring strain of azetidine is approximately 25.4 kcal/mol, a value intermediate between that of aziridine (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol).[1] This moderate ring strain is the cornerstone of azetidine's utility; it is high enough to drive a variety of ring-opening reactions under specific conditions but low enough to ensure stability under typical physiological and synthetic manipulations.[1][3]
To alleviate some of the inherent torsional strain, the azetidine ring is not planar and adopts a puckered conformation.[2] The degree of this puckering can be influenced by the substituents on both the nitrogen and carbon atoms of the ring.[4]
Harnessing Ring Strain: The Chemical Reactivity of Azetidines
The stored energy within the azetidine ring can be strategically released through a variety of chemical transformations, making it a versatile synthon for the construction of more complex molecular architectures. The reactivity is primarily centered around the cleavage of the C-N or C-C bonds of the ring.
Ring-Opening Reactions: A Gateway to Functionalized Amines
Ring-opening reactions are the most prominent manifestations of azetidine's reactivity, providing access to a diverse array of substituted γ-amino compounds. The key to unlocking this reactivity lies in the activation of the azetidine nitrogen.
Protonation or coordination of a Lewis acid to the nitrogen atom of the azetidine ring significantly weakens the C-N bonds, rendering the ring susceptible to nucleophilic attack.[2][8] This activation strategy is widely employed for the regioselective opening of azetidines.
The mechanism typically proceeds through the formation of a transient azetidinium ion, which is then attacked by a nucleophile. The regioselectivity of the attack is influenced by the substitution pattern of the azetidine ring and the nature of the nucleophile.
Caption: Lewis Acid-Catalyzed Ring Opening of Azetidine.
Acylation or sulfonylation of the azetidine nitrogen dramatically increases the ring's electrophilicity, making it more susceptible to nucleophilic attack even under neutral or mildly basic conditions.[2] This strategy is particularly useful for promoting reactions with less reactive nucleophiles.
Enantioselective Desymmetrization: Accessing Chiral Building Blocks
The desymmetrization of meso-azetidines, which possess a plane of symmetry, offers an elegant and atom-economical route to chiral, non-racemic γ-amino compounds. This is a powerful strategy in modern asymmetric synthesis. Chiral catalysts, such as phosphoric acids, can protonate one of the two enantiotopic nitrogen lone pairs, leading to a diastereomeric transition state and subsequent enantioselective ring opening by a nucleophile.
Caption: Enantioselective Desymmetrization of a meso-Azetidine.
Synthetic Strategies for Azetidine Construction
The growing importance of azetidines in medicinal chemistry has spurred the development of numerous synthetic methods for their construction. These methods range from classical cyclization reactions to modern transition-metal-catalyzed processes.
Intramolecular Cyclization of γ-Amino Alcohols and Halides
One of the most common and direct methods for synthesizing the azetidine ring is the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a leaving group at the γ-position. This typically involves the reaction of a γ-amino alcohol or a γ-amino halide under basic conditions.
[2+2] Cycloadditions
Photochemical or metal-catalyzed [2+2] cycloaddition reactions between alkenes and imines (the aza-Paternò-Büchi reaction) can provide a direct route to substituted azetidines.[1]
Palladium-Catalyzed Intramolecular C-H Amination
Recent advances have enabled the synthesis of functionalized azetidines through palladium-catalyzed intramolecular C(sp³)–H amination, offering a powerful tool for the construction of this strained ring system from readily available starting materials.[1]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers and can be adapted based on the specific substrate and desired product.
Synthesis of N-Boc-azetidine
This protocol describes a general method for the protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis.
To a flame-dried flask under an inert atmosphere, add the chiral phosphoric acid catalyst (0.05 eq) and 4 Å molecular sieves.
Add anhydrous toluene, followed by the meso-azetidine (1.0 eq).
Stir the mixture at room temperature for 30 minutes.
Add the thiol (1.2 eq) and continue stirring at the specified temperature (e.g., room temperature or elevated temperature) while monitoring the reaction by TLC or chiral HPLC.
Upon completion, quench the reaction and work up as appropriate for the specific product. Purification is typically achieved by flash column chromatography.
Azetidines in Drug Discovery: A Scaffold for Innovation
The unique properties of the azetidine ring have led to its incorporation into numerous FDA-approved drugs and clinical candidates.[6][9] Its rigid, three-dimensional structure can be used to orient substituents in a defined manner, leading to improved binding affinity and selectivity for biological targets. Furthermore, the presence of the nitrogen atom provides a handle for modulating physicochemical properties such as solubility and basicity. The metabolic stability of the azetidine ring, compared to more strained heterocycles, is another key advantage in drug design.[9]
Examples of marketed drugs containing the azetidine motif include:
Azelnidipine: A calcium channel blocker used for the treatment of hypertension.[1]
Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[1]
Baricitinib: A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.[9]
The synthesis of these complex molecules often involves the strategic introduction and manipulation of the azetidine core, highlighting the importance of the synthetic methodologies discussed in this guide.
Conclusion
The azetidine ring represents a powerful and increasingly utilized building block in contemporary drug discovery. Its inherent ring strain, once viewed as a liability, is now recognized as a key asset, enabling a diverse range of chemical transformations that provide access to novel and complex molecular architectures. A thorough understanding of the principles governing its stability and reactivity, coupled with a robust toolkit of synthetic and functionalization methods, is essential for any medicinal chemist seeking to leverage the full potential of this versatile scaffold. This guide has aimed to provide a comprehensive overview of these core concepts, empowering researchers to confidently and creatively incorporate the azetidine motif into their drug design endeavors.
References
Demydchuk, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Azetidine: Basicity and Prepar
The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. (n.d.). Benchchem.
O'Hagan, D., et al. (n.d.). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
Singh, G., et al. (2021).
Azetidines. (n.d.). Enamine.
Kaur, H., et al. (2021). Azetidines of pharmacological interest. PubMed.
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). Journal of Medicinal Chemistry.
Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
Azetidine: Chemical Reactivity. (2020). YouTube.
Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. (n.d.).
Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes. (2022). YouTube.
Azetidine. (n.d.). Wikipedia.
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society.
Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2021).
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). NIH.
An In-Depth Technical Guide to the Safe Handling of 3-(Cyclopropylmethoxy)azetidine Hydrochloride
This document provides a comprehensive technical overview of the essential safety and handling protocols for 3-(Cyclopropylmethoxy)azetidine Hydrochloride. It is intended for researchers, chemists, and drug development p...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview of the essential safety and handling protocols for 3-(Cyclopropylmethoxy)azetidine Hydrochloride. It is intended for researchers, chemists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established chemical safety practices to ensure a trustworthy and expert-driven guide.
Section 1: Compound Identification and Hazard Profile
Before any laboratory work commences, a thorough understanding of the compound's identity and its inherent hazards is critical. This foundational knowledge informs every aspect of the handling procedure, from risk assessment to emergency response.
Chemical Identity
3-(Cyclopropylmethoxy)azetidine Hydrochloride is a substituted azetidine derivative. Azetidines are four-membered heterocyclic amines that serve as important building blocks in medicinal chemistry. The hydrochloride salt form generally confers greater stability and water solubility compared to the free base.
While specific toxicological data for 3-(Cyclopropylmethoxy)azetidine Hydrochloride is not extensively published, data from structurally related azetidine hydrochlorides provide a strong basis for hazard assessment. The primary hazards are associated with its irritant properties.[2][3]
A full list of precautionary statements, including response, storage, and disposal, can be found in the respective sections of this guide.
Section 2: The Hierarchy of Controls: A Risk-Based Approach
Effective chemical safety is not merely about personal protective equipment (PPE). It is a systematic approach that prioritizes the elimination or reduction of hazards at their source. The "Hierarchy of Controls" is the fundamental framework for this process.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 3-(Cyclopropylmethoxy)azetidine HCL, elimination and substitution are often not feasible in a research context. Therefore, the primary focus must be on robust Engineering Controls , supplemented by stringent Administrative Controls and appropriate PPE .
Section 3: Standard Operating Protocol for Safe Handling
This section outlines the mandatory procedures for handling 3-(Cyclopropylmethoxy)azetidine HCL. Adherence to this protocol is critical to mitigate the risks of exposure.
Engineering Controls
The primary engineering control is to handle the compound within a certified chemical fume hood.[4] This isolates the researcher from airborne dust or aerosols, directly addressing the respiratory irritation hazard (H335).[2] Ensure the fume hood has a face velocity appropriate for handling solid powders. An eyewash station and safety shower must be readily accessible and tested regularly.[3][5]
Required Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling the compound.[3]
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3]
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
Skin and Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is laundered separately from personal clothing.[2] For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron may be necessary.
Step-by-Step Handling Procedure (Weighing and Solution Preparation)
Preparation: Don all required PPE and ensure the chemical fume hood is operational. Place all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) inside the hood before introducing the compound.
Aliquotting: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of the solid compound to a weigh boat on a tared balance. Avoid generating dust.[2] If dust is unavoidable, a dust respirator should be considered.[2]
Container Sealing: Securely close the main container immediately after aliquotting to prevent absorption of moisture and contamination.[2]
Dissolution: Add the solvent to the beaker or flask that will contain the final solution. Slowly and carefully add the weighed solid to the solvent with stirring to facilitate dissolution.
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh boat and any contaminated wipes as hazardous waste.
Post-Handling: After the procedure is complete, remove gloves and wash hands thoroughly with soap and water.[2][3]
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and correct response is crucial to minimize harm.
Exposure Response
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[2]
Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with soap and running water.[5] If skin irritation develops or persists, seek medical advice.[3]
Inhalation: Move the affected person to fresh air immediately.[2][5] If breathing is difficult or if respiratory symptoms develop, seek medical attention.
Ingestion: Do NOT induce vomiting.[5] Immediately give a glass of water to drink.[2] Seek immediate medical attention.
Spill Management Workflow
Accidental release requires a structured response to ensure personnel safety and proper containment.
Caption: Decision workflow for responding to a chemical spill.
For a small spill of solid 3-(Cyclopropylmethoxy)azetidine HCL, wear appropriate PPE, gently sweep or vacuum the material, and place it into a sealed container for hazardous waste disposal.[2] Avoid actions that generate dust.[2] Wash the area with water once the solid has been removed.[2]
Section 5: Storage and Disposal
Proper storage is essential for maintaining the compound's integrity and preventing accidental release.
Storage Conditions
Store in the original, tightly sealed container.[2][3]
Keep in a cool, dry, and well-ventilated area.[2][3]
Protect from moisture, as the hydrochloride salt may be hygroscopic.[3]
Store away from incompatible materials, such as strong oxidizing agents.[5]
It is recommended to store the container locked up or in a controlled-access area.[2][5]
Waste Disposal
All waste containing 3-(Cyclopropylmethoxy)azetidine HCL, including contaminated consumables and excess material, must be treated as hazardous waste.
Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]
Do not dispose of down the drain or with general laboratory trash.
References
Azetidine hydrochloride Safety Data Sheet. Apollo Scientific.
Azetidine Hydrochloride SAFETY DATA SHEET. TCI Chemicals.
Azetidine hydrochloride SAFETY DATA SHEET. Fisher Scientific.
3-(Fluoromethyl)azetidine hydrochloride SAFETY DATA SHEET. DC Chemicals.
Azetidine SAFETY DATA SHEET. Fisher Scientific.
3-(Cyclopropylmethyl)azetidine hydrochloride. PubChem, National Institutes of Health.
Application Note and Detailed Protocol for the Synthesis of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
Introduction Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are integral structural motifs in a wide array of natural products and pharmaceutical agents.[1][2] Their inherent ri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are integral structural motifs in a wide array of natural products and pharmaceutical agents.[1][2] Their inherent ring strain endows them with unique chemical reactivity, making them valuable building blocks in medicinal chemistry and drug development.[2] This application note provides a comprehensive guide for the synthesis of 3-(cyclopropylmethoxy)azetidine hydrochloride from 3-hydroxyazetidine. The described protocol is based on the robust and well-established Williamson ether synthesis, a reliable method for forming ether linkages.[3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol, explains the chemical principles underpinning the experimental choices, and provides guidance on the characterization of the final product.
Reaction Principle: The Williamson Ether Synthesis
The core of this synthesis is the Williamson ether synthesis, a classic S(_N)2 reaction.[3][4][5] The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, displacing the halide and forming an ether.
For the synthesis of 3-(cyclopropylmethoxy)azetidine, the secondary alcohol of 3-hydroxyazetidine is deprotonated using a strong base to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic attack on cyclopropylmethyl bromide. The use of a primary alkyl halide like cyclopropylmethyl bromide is ideal for an S(_N)2 reaction as it minimizes competing elimination reactions.[3]
Experimental Workflow
The overall synthetic strategy involves three key stages:
Protection of the Azetidine Nitrogen: The secondary amine of 3-hydroxyazetidine is first protected to prevent it from competing with the hydroxyl group in the subsequent etherification reaction. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
Williamson Ether Synthesis: The protected 3-hydroxyazetidine is then subjected to the Williamson ether synthesis conditions to form the desired ether linkage.
Deprotection and Salt Formation: Finally, the Boc protecting group is removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt of the target compound.
Figure 1: Overall synthetic workflow for the preparation of 3-(cyclopropylmethoxy)azetidine HCl.
Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.[5]
Cyclopropylmethyl bromide: A flammable liquid and potential irritant.[6][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Anhydrous solvents: Anhydrous solvents are flammable and should be handled with care.
Hydrochloric acid: Corrosive. Handle with appropriate PPE.
Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
This initial step protects the secondary amine of 3-hydroxyazetidine, preventing it from interfering in the subsequent etherification.
To a stirred suspension of 3-hydroxyazetidine hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (2.2 eq) dropwise.
Allow the mixture to stir at 0 °C for 15 minutes.
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM (2 mL/g of Boc₂O) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water.
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.
Step 2: Synthesis of tert-butyl 3-(cyclopropylmethoxy)azetidine-1-carboxylate
This is the key ether formation step utilizing the Williamson ether synthesis.
Figure 2: Mechanism of the Williamson ether synthesis step.
Under an inert atmosphere (nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of NaH).
Cool the suspension to 0 °C.
Add a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise to the NaH suspension.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.
Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(cyclopropylmethoxy)azetidine-1-carboxylate.
Step 3: Synthesis of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
Dissolve tert-butyl 3-(cyclopropylmethoxy)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 3-5 eq) dropwise at 0 °C.
Stir the mixture at room temperature for 2-4 hours.
Monitor the deprotection by TLC.
Upon completion, a precipitate of the hydrochloride salt should form.
The product can be isolated by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
Wash the solid with cold diethyl ether to remove any non-polar impurities.
Dry the resulting solid under vacuum to afford 3-(cyclopropylmethoxy)azetidine hydrochloride as a white to off-white solid.
Characterization
The final product should be characterized to confirm its identity and purity.
Analysis
Expected Results
¹H NMR
Peaks corresponding to the azetidine ring protons, the cyclopropylmethyl group protons, and a broad singlet for the amine protons.
¹³C NMR
Resonances for the carbons of the azetidine ring and the cyclopropylmethoxy group.
Mass Spectrometry
A molecular ion peak corresponding to the free base of the product.
Purity (HPLC)
≥95%
Discussion and Mechanistic Insights
The success of this synthesis hinges on several key factors:
Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[3]
Solvent Selection: Anhydrous polar aprotic solvents like THF are ideal for S(_N)2 reactions as they solvate the cation of the alkoxide but not the nucleophilic anion, thus enhancing its reactivity.[10]
Leaving Group: Bromide is an excellent leaving group, facilitating the nucleophilic substitution.[10]
Protection Strategy: The use of a Boc protecting group is crucial to prevent the azetidine nitrogen from acting as a nucleophile, which would lead to undesired side products. The Boc group is stable under the basic conditions of the Williamson ether synthesis and is easily removed under acidic conditions.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-(cyclopropylmethoxy)azetidine hydrochloride. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable azetidine derivative for use in various research and development applications. The methodology is based on the well-understood Williamson ether synthesis, ensuring a high degree of reproducibility.
References
The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
Azetidine synthesis - Organic Chemistry Portal. Retrieved from [Link]
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]
Williamson Ether Synthesis - Organic Chemistry Tutor. Retrieved from [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]
Williamson Ether Synthesis - YouTube. (2018, August 29). Retrieved from [Link]
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (2026, January 11). Retrieved from [Link]
azetidine - Organic Syntheses Procedure. Retrieved from [Link]
Williamson ether synthesis - Wikipedia. Retrieved from [Link]
A. General synthetic route for accessing azetidines via intermolecular... - ResearchGate. Retrieved from [Link]
CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents.
3-(cyclopropylmethyl)azetidine hydrochloride (C7H13N) - PubChemLite. Retrieved from [Link]
Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90% - Cole-Parmer. Retrieved from [Link]
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]
Application Note: A Scalable, Modular Synthetic Route for 3-Substituted Azetidine Hydrochlorides
Abstract The 3-substituted azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to confer improved physicochemical properties and metabolic stability to drug candidates.[1][2] Ho...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 3-substituted azetidine motif is a privileged scaffold in modern medicinal chemistry, valued for its ability to confer improved physicochemical properties and metabolic stability to drug candidates.[1][2] However, the synthesis of these strained four-membered rings presents significant challenges, particularly on a large scale.[3] This application note details a robust, scalable, and modular three-stage synthetic route for the preparation of diverse 3-substituted azetidine hydrochlorides. The strategy hinges on the large-scale synthesis of a key intermediate, N-Boc-3-azetidinone, which serves as a versatile platform for introducing a wide array of substituents at the C3-position via nucleophilic addition. The final stage addresses the critical step of N-Boc deprotection and hydrochloride salt formation under scalable and controllable conditions, yielding high-purity final products suitable for drug development pipelines.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in drug design. Its inherent ring strain of approximately 25.4 kcal/mol provides a unique three-dimensional exit vector for substituents, enabling chemists to finely tune properties such as solubility, lipophilicity, and metabolic stability.[1] Unlike its more strained aziridine counterpart, the azetidine ring is generally more stable, yet reactive enough for controlled functionalization.[1]
Despite their utility, the construction of azetidines is thermodynamically and kinetically challenging.[3] Many reported syntheses lack the scalability and modularity required for the rapid generation of compound libraries in a drug discovery setting. This guide provides a field-proven, scalable workflow designed for process chemistry and medicinal chemistry laboratories. Our approach is centered around a key building block that allows for late-stage diversification, a critical advantage for efficient lead optimization.
Overall Synthetic Strategy
The presented route is designed for modularity and scalability, breaking down the synthesis into three distinct, high-yielding stages.
Stage 1: Synthesis of Key Intermediate. Production of N-Boc-3-azetidinone from a commercially available starting material. The tert-butoxycarbonyl (Boc) group is selected for its robustness and its ability to be removed under acidic conditions that are orthogonal to many other functional groups.
Stage 2: C3-Diversification. Introduction of the desired substituent (R-group) onto the C3 position via nucleophilic addition to the ketone of the intermediate. This is the key diversification step.
Stage 3: Deprotection and Salt Formation. Removal of the N-Boc protecting group and concurrent formation of the stable, crystalline hydrochloride salt.
This strategic workflow is visualized below.
Caption: High-level workflow for the modular synthesis of 3-substituted azetidine hydrochlorides.
Stage 1: Scalable Synthesis of N-Boc-3-Azetidinone (I)
Rationale & Mechanistic Considerations
The cornerstone of this scalable route is the preparation of N-Boc-3-azetidinone. This intermediate is a stable, crystalline solid that serves as an electrophilic linchpin for introducing diverse functionalities. The synthesis begins with the protection of 3-hydroxyazetidine, followed by oxidation of the secondary alcohol to a ketone.
N-Protection: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds smoothly and is easily scalable. The Boc group enhances the solubility of the intermediates in common organic solvents and prevents side reactions at the nitrogen atom in subsequent steps.
Oxidation: While many oxidation methods exist (e.g., Swern, Dess-Martin), for scalability, safety, and environmental reasons, a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is often preferred in industrial settings. However, the Swern oxidation remains a highly reliable and efficient laboratory-scale method.[4] The protocol below details a Swern oxidation.[5]
Detailed Protocol: Synthesis of N-Boc-3-Azetidinone (I)
Protocol for N-Alkylation of Azetidine Intermediates: A Senior Application Scientist's Guide
Introduction: The Strategic Value of N-Alkylated Azetidines Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged motifs" in medicinal chemistry and drug development.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of N-Alkylated Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged motifs" in medicinal chemistry and drug development.[1][2] Their unique structural properties—a combination of significant ring strain (~25.4 kcal/mol), sp³-rich character, and conformational rigidity—confer advantageous physicochemical and pharmacokinetic profiles to bioactive molecules.[1][3] These attributes can lead to enhanced solubility, improved metabolic stability, and novel intellectual property landscapes.[2]
The nitrogen atom of the azetidine ring is a primary point for molecular diversification. Substitution at this position, specifically N-alkylation, profoundly influences the molecule's basicity, lipophilicity, and ability to form hydrogen bonds.[4] This makes the N-alkylation of azetidine intermediates a cornerstone transformation for any research program aiming to leverage this valuable scaffold.
This guide provides an in-depth exploration of the most reliable and versatile protocols for the N-alkylation of azetidine intermediates. It moves beyond simple step-by-step instructions to explain the underlying mechanistic principles, strategic considerations for method selection, and field-proven troubleshooting advice to empower researchers to achieve their synthetic goals efficiently and predictably.
Mechanistic Crossroads: Managing Reactivity and Ring Strain
The secondary amine of an azetidine ring is a potent nucleophile. However, its reactivity is a double-edged sword. The inherent ring strain that makes azetidines synthetically attractive also renders them susceptible to undesired ring-opening reactions, which represent the primary competitive pathway to successful N-alkylation.[1][3]
Key Challenges:
Nucleophilic Ring-Opening: Under harsh conditions (e.g., strong nucleophiles, high temperatures, or strongly acidic/basic media), the azetidine ring can be cleaved, leading to the formation of acyclic amine byproducts. This is particularly prevalent when the nitrogen is activated, such as after protonation or formation of a quaternary ammonium intermediate.[5][6]
Overalkylation: The newly formed tertiary azetidine is still nucleophilic and can react with a second equivalent of the alkylating agent to form a quaternary azetidinium salt. While sometimes desirable, this is often an unwanted side reaction.
Steric Hindrance: Bulky substituents on either the azetidine ring or the alkylating agent can significantly slow down the desired SN2 reaction.
Understanding the balance between the desired N-alkylation pathway and the potential ring-opening side reaction is critical for successful protocol design.
Figure 1: Competing pathways in azetidine N-alkylation. The desired SN2 reaction leads to the N-alkylated product, while competing ring-opening can occur from the strained intermediate.
Core Synthetic Protocols for N-Alkylation
Three primary methods have proven to be robust and versatile for the N-alkylation of azetidine intermediates: Reductive Amination, Direct Alkylation with Electrophiles, and Michael Addition.
Reductive Amination: The Workhorse Method
Reductive amination is arguably the most versatile and widely used method for N-alkylation.[7] It involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[8]
Causality & Expertise: The key to this method's success is the choice of reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are selective for the iminium ion over the starting carbonyl compound.[7][9] This selectivity allows for a one-pot procedure where the azetidine, carbonyl compound, and reducing agent are all present from the start, simplifying the experimental setup and often leading to high yields.[9] STAB is often preferred as it is less toxic than cyanoborohydride and the reaction can be catalyzed by small amounts of acetic acid.[8]
Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)
Glacial Acetic Acid (optional, 0.1 eq for slow reactions, especially with ketones)
Procedure:
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the azetidine intermediate and the aldehyde or ketone.
Dissolve the starting materials in the anhydrous solvent.
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
(Optional) If the reaction is known to be sluggish (e.g., with a hindered ketone), add glacial acetic acid and stir for another 10 minutes.
Add the sodium triacetoxyborohydride in one portion. Note: The addition may be slightly exothermic. For larger scale reactions, portion-wise addition is recommended.
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed (typically 2-16 hours).
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer two more times with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated azetidine.
Self-Validation: The protocol is self-validating through in-process monitoring (TLC/LC-MS) to ensure complete conversion and identify any major side products. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
Direct Alkylation with Halides and Sulfonates
This classic SN2 reaction involves treating the azetidine with an alkyl halide (or sulfonate, like a tosylate or mesylate) in the presence of a base.[10]
Causality & Expertise: This method is straightforward but requires careful control to prevent overalkylation and ring-opening. The choice of base is critical; a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIEA) or a solid inorganic base like potassium carbonate (K₂CO₃) is ideal. These bases are sufficient to neutralize the acid generated during the reaction without competing as a nucleophile. The reactivity of the electrophile follows the expected trend: R-I > R-Br > R-OTs > R-Cl.[11] Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly used as they effectively solvate the reactants and facilitate the SN2 mechanism.
Protocol 2: Direct N-Alkylation with an Alkyl Bromide
To a dry round-bottom flask, add the azetidine intermediate, potassium carbonate, and optional potassium iodide.
Add the anhydrous solvent and stir the suspension vigorously.
Add the alkyl bromide dropwise at room temperature.
Heat the reaction mixture to a temperature between 40-80 °C. The optimal temperature will depend on the reactivity of the alkyl bromide and should be determined empirically. Expert Tip: Using a catalytic amount of KI can accelerate reactions with alkyl bromides or chlorides via the Finkelstein reaction.
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
Purify the crude product by flash column chromatography.
Method
Typical Electrophile
Reducing Agent / Base
Advantages
Disadvantages
Reductive Amination
Aldehydes, Ketones
NaBH(OAc)₃, NaBH₃CN
High versatility, mild conditions, low risk of overalkylation, one-pot procedure.[7]
Requires carbonyl compound availability; hydride reagents are moisture-sensitive.[12]
Direct Alkylation
Alkyl Halides, Sulfonates
K₂CO₃, DIEA, Cs₂CO₃
Simple, direct C-N bond formation; wide range of electrophiles available.[13]
Risk of overalkylation to quaternary salt; can require elevated temperatures.[7]
Michael Addition
α,β-Unsaturated Esters, Amides, Nitriles
None, or mild base
Atom-economical, forms C-N bond under mild/neutral conditions.[14]
Limited to specific Michael acceptors.
Table 1: Comparison of Common N-Alkylation Strategies for Azetidines.
Michael (Conjugate) Addition
For the introduction of β-carbonyl or related functionalities, the aza-Michael addition is an excellent choice. The nucleophilic azetidine nitrogen adds to an electron-deficient alkene (a Michael acceptor), such as an acrylate or acrylamide.[14]
Causality & Expertise: This reaction is often highly efficient and can proceed without any catalyst, sometimes in protic solvents like methanol or ethanol at room temperature.[14] It is atom-economical and avoids the use of reactive alkylating agents or hydride reagents. The reaction is driven by the formation of a stable C-N bond and the relief of some ring strain upon initial bond formation.
Protocol 3: Aza-Michael Addition to an Acrylate
Materials:
Azetidine intermediate (1.0 eq)
Michael Acceptor (e.g., methyl acrylate) (1.0 - 1.1 eq)
Methanol (MeOH) or Ethanol (EtOH) (to make a ~0.2 M solution)
Procedure:
In a simple vial or flask, dissolve the azetidine intermediate in the alcohol solvent.
Add the Michael acceptor at room temperature.
Stir the reaction at room temperature. The reaction is often complete within 1-6 hours.
Monitor the reaction by TLC or LC-MS. If the reaction is slow, gentle heating (40 °C) can be applied.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude product is often of high purity. If necessary, purify by flash column chromatography.
Advanced and Specialized Protocols
For certain targets, particularly in the synthesis of complex pharmaceutical agents, more specialized methods may be required.
N-Arylation (Buchwald-Hartwig Coupling): To form a bond between the azetidine nitrogen and an aromatic ring, palladium-catalyzed cross-coupling reactions are the state-of-the-art.[15][16] This reaction typically involves an aryl halide (or triflate), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu).[15][17] These reactions provide access to a chemical space not reachable by the methods above.[18]
Experimental Workflow and Quality Control
A successful synthesis relies on a systematic workflow from setup to final analysis.
Figure 2: Standard experimental workflow for azetidine N-alkylation from reaction setup to product validation.
Safety and Handling Considerations
Alkylating Agents: Many alkyl halides and sulfonates are toxic, mutagenic, and should be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
Hydride Reagents: Reagents like STAB react with water. Ensure all glassware is dry and use anhydrous solvents. Quenching should be performed slowly and carefully to control gas evolution.
Azetidines: While more stable than aziridines, azetidines are still strained molecules.[3] Avoid exposure to strong acids or bases unless required by the protocol, and store in a cool, dry place.
By understanding the principles behind these robust protocols and adhering to a systematic workflow, researchers can confidently and successfully synthesize a diverse array of N-alkylated azetidine intermediates, unlocking their full potential in modern drug discovery.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. (n.d.).
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organoc
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv.
Synthesis of azetidines by addition of amines to alkenes | Request PDF. (2025).
Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (n.d.). Green Chemistry (RSC Publishing).
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF. (2025).
Application of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL as a building block in synthesis
Introduction: The Azetidine Scaffold in Drug Discovery The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, approximately 25....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold in Drug Discovery
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain, approximately 25.4 kcal/mol, endows it with a unique reactivity profile that is a significant departure from its less strained five-membered pyrrolidine counterpart and more stable than the highly reactive three-membered aziridine ring.[1] This fine balance of stability and reactivity allows for its facile handling and selective functionalization, making it an attractive building block for introducing conformational rigidity and novel chemical space into drug candidates.[1][2] The incorporation of the azetidine motif has been shown to improve metabolic stability, aqueous solubility, and target-binding affinity.[2] 3-(Cyclopropylmethoxy)azetidine hydrochloride is a versatile derivative that combines the desirable properties of the azetidine core with the lipophilic and metabolically robust cyclopropylmethoxy side chain, offering a valuable tool for researchers in drug development.
Core Attributes of 3-(Cyclopropylmethoxy)azetidine HCl
The hydrochloride salt of 3-(cyclopropylmethoxy)azetidine ensures enhanced solubility in aqueous media and improved handling characteristics, presenting as a stable, crystalline solid.[3] The key structural features that dictate its synthetic utility are the secondary amine of the azetidine ring and the ether linkage at the 3-position. The secondary amine is a nucleophilic center, poised for a variety of substitution reactions to build molecular complexity. The cyclopropylmethoxy group offers a metabolically stable, lipophilic moiety that can probe hydrophobic pockets in biological targets.
The primary utility of 3-(cyclopropylmethoxy)azetidine HCl as a building block lies in the functionalization of the secondary amine. The most common and impactful transformations include N-arylation, N-alkylation, and reductive amination.
Workflow for Utilizing 3-(Cyclopropylmethoxy)azetidine HCl
Caption: General workflow for the synthetic application of 3-(cyclopropylmethoxy)azetidine HCl.
Detailed Protocols
Note on Handling: 3-(Cyclopropylmethoxy)azetidine HCl is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: In-situ Free-Basing of 3-(Cyclopropylmethoxy)azetidine HCl for Subsequent Reaction
Rationale: The hydrochloride salt is stable for storage but the free base is required for most nucleophilic reactions. This protocol describes the neutralization of the HCl salt to generate the free amine in situ, which can then be used directly in the subsequent reaction without isolation. This approach is efficient and minimizes potential decomposition of the free base.
Materials:
3-(Cyclopropylmethoxy)azetidine HCl
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
A suitable base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Sodium bicarbonate (NaHCO₃), Potassium carbonate (K₂CO₃))
Procedure:
To a clean, dry reaction vessel, add 3-(cyclopropylmethoxy)azetidine HCl (1.0 eq).
Add the chosen solvent (e.g., DCM, 10 mL per mmol of the azetidine salt).
Add the base (1.1 - 2.0 eq). For organic bases like Et₃N or DIPEA, 1.1-1.5 equivalents are typically sufficient. For inorganic bases like K₂CO₃, 2.0 equivalents are often used to ensure complete neutralization.
Stir the mixture at room temperature for 15-30 minutes. The formation of a salt byproduct (e.g., triethylammonium chloride) may be observed as a precipitate.
The resulting solution/suspension containing the free 3-(cyclopropylmethoxy)azetidine can be used directly in the next synthetic step.
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Rationale: The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds. This protocol provides a general procedure for the coupling of 3-(cyclopropylmethoxy)azetidine with aryl halides. The choice of ligand and base is crucial for the success of the reaction and may require optimization for specific substrates.
Materials:
3-(Cyclopropylmethoxy)azetidine (prepared in situ from the HCl salt as per Protocol 1)
In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), combine the palladium catalyst, phosphine ligand, and base in a dry reaction vessel.
Add the aryl halide and the solvent.
Add the solution of free 3-(cyclopropylmethoxy)azetidine (from Protocol 1).
Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C).
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., Ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 3: Reductive Amination with an Aldehyde
Rationale: Reductive amination is a highly efficient method for the formation of N-alkyl bonds and is a cornerstone of medicinal chemistry for library synthesis.[5][6][7] This two-step, one-pot process involves the initial formation of an iminium ion intermediate between the azetidine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[5] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it can be added directly to the mixture of the amine and the carbonyl compound.[5]
Materials:
3-(Cyclopropylmethoxy)azetidine (prepared in situ from the HCl salt as per Protocol 1)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
Acetic acid (optional, as a catalyst)
Procedure:
To a solution of the free 3-(cyclopropylmethoxy)azetidine in DCM, add the aldehyde or ketone.
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. A catalytic amount of acetic acid can be added to facilitate this step.
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exothermic reaction may be observed.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Mechanistic Considerations
Ring-Opening of Azetidine: The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opening, especially under harsh basic or acidic conditions and at elevated temperatures.[8] It is advisable to use mild bases and the lowest effective reaction temperatures. Protecting the azetidine nitrogen with a Boc or Cbz group can mitigate this side reaction in certain synthetic routes.[8]
Steric Hindrance: The steric bulk of the 3-(cyclopropylmethoxy) group is minimal, allowing for a wide range of coupling partners. However, highly hindered aryl halides or carbonyl compounds may require more forcing conditions or specialized catalytic systems.
Over-alkylation in Reductive Amination: While reductive amination is generally more controlled than direct alkylation with alkyl halides, the choice of reducing agent is key.[5] Sodium triacetoxyborohydride is often preferred over sodium borohydride as it is less reactive towards aldehydes and ketones, reducing the formation of alcohol byproducts.[5]
Conclusion
3-(Cyclopropylmethoxy)azetidine HCl is a valuable and versatile building block for the synthesis of novel chemical entities in drug discovery and development. Its strategic application through well-established synthetic methodologies such as N-arylation and reductive amination allows for the straightforward introduction of the conformationally constrained azetidine scaffold and a metabolically stable lipophilic side chain. The protocols and considerations outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this building block in their synthetic endeavors.
Royal Society of Chemistry. Synthesis of azetidines by aza Paternò–Büchi reactions. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Azetidine Hydrochloride in Modern Drug Discovery. [Link]
Arkat USA, Inc. A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. [Link]
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]
Application Notes and Protocols: The Strategic Use of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCl in Parallel Synthesis for Drug Discovery
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Sm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, saturated heterocycles have emerged as privileged scaffolds, offering a three-dimensional architecture that can effectively probe the intricate topographies of biological targets. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and non-planar geometry provide a unique conformational rigidity that can lead to improved metabolic stability, enhanced solubility, and better ligand-receptor binding interactions compared to more flexible aliphatic amines or larger heterocyclic systems.[1] The incorporation of azetidine motifs is a recognized strategy to imbue drug candidates with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
This application note provides a detailed guide for the effective utilization of 3-(cyclopropylmethoxy)azetidine hydrochloride, a versatile building block, in the construction of parallel synthesis libraries. We will delve into the strategic advantages conferred by the cyclopropylmethoxy moiety, provide validated, step-by-step protocols for key chemical transformations, and discuss the rationale behind the experimental choices to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of the 3-(Cyclopropylmethoxy) Substituent
The thoughtful decoration of the azetidine core is crucial for fine-tuning molecular properties. The 3-(cyclopropylmethoxy) substituent offers a compelling combination of features for medicinal chemists:
Metabolic Stability: The cyclopropyl group is known to be metabolically robust.[3][4] Its high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[3] This can lead to an extended half-life and improved bioavailability of the final compounds.
Enhanced Potency and Lipophilic Efficiency: The rigid nature of the cyclopropyl ring can help to lock in a bioactive conformation, leading to increased binding affinity for the target protein.[4] Furthermore, the cyclopropylmethoxy group can contribute to an optimal lipophilicity (LogP), enhancing cell permeability and overall druglikeness.
Vectorial Exploration of Chemical Space: The ether linkage provides a flexible vector for the cyclopropyl group to orient itself within a binding pocket, allowing for the exploration of new interactions that might not be accessible with simpler substituents.
Improved Physicochemical Properties: The methoxy group can act as a hydrogen bond acceptor and can influence the overall polarity and solubility of the molecule.[5]
Physicochemical Properties of 3-(Cyclopropylmethoxy)azetidine, HCl
A thorough understanding of the starting material's properties is fundamental for successful reaction setup and optimization.
Property
Value
Source
Molecular Formula
C₇H₁₄ClNO
PubChem CID: 134690781
Molecular Weight
147.64 g/mol
PubChem CID: 134690781
Appearance
White to off-white solid
Generic supplier data
Solubility
Soluble in water and polar organic solvents
Generic supplier data
Form
Hydrochloride salt
N/A
Core Experimental Protocols for Parallel Library Generation
The secondary amine of the azetidine ring is the primary handle for diversification. The following sections provide detailed protocols for two of the most common and robust reactions used in parallel synthesis: amide coupling and reductive amination.
Critical Pre-Reaction Step: Liberation of the Free Amine
3-(Cyclopropylmethoxy)azetidine is supplied as a hydrochloride salt to enhance its stability and ease of handling. For most nucleophilic reactions, it is imperative to liberate the free secondary amine. This is typically achieved by treating the HCl salt with a suitable base.
Protocol: Free Amine Generation
Dissolution: Dissolve 3-(cyclopropylmethoxy)azetidine, HCl (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Basification: Add a tertiary amine base, such as triethylamine (TEA, 2.0-3.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the solution. The excess base ensures complete neutralization of the HCl salt and scavenges the acid generated in subsequent reactions.
Stirring: Stir the mixture at room temperature for 15-30 minutes. The resulting solution containing the free amine is typically used directly in the next step without isolation.
Causality Behind Experimental Choices:
Choice of Base: Tertiary amines like TEA and DIPEA are chosen because they are non-nucleophilic and will not compete with the azetidine in the subsequent reaction. DIPEA is often preferred due to its greater steric hindrance, which can minimize side reactions.
Stoichiometry of Base: An excess of the base is used to drive the equilibrium towards the free amine and to neutralize any acidic byproducts formed during the main reaction, which is particularly important in amide coupling reactions.
Protocol 1: Parallel Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of the azetidine core to a diverse range of carboxylic acids.[6][7]
Workflow Diagram:
Caption: Parallel amide coupling workflow.
Detailed Step-by-Step Methodology:
This protocol is designed for a 96-well plate format, a common setup in parallel synthesis.[8]
Reagent Stock Solution Preparation:
Azetidine Solution: Prepare a stock solution of the free 3-(cyclopropylmethoxy)azetidine by dissolving the HCl salt (1.0 eq) and DIPEA (2.5 eq) in DMF to a final concentration of 0.2 M.
Carboxylic Acid Library: Prepare stock solutions of a diverse library of carboxylic acids (1.0 eq per well) in DMF or a compatible solvent at a concentration of 0.2 M in a 96-well plate.
Coupling Agent Solution: Prepare a stock solution of a suitable coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), in DMF at a concentration of 0.22 M.
Reaction Assembly:
To each well of a 96-well reaction block containing the carboxylic acid solutions, add the free azetidine stock solution.
Initiate the reaction by adding the HATU stock solution to each well.
Seal the 96-well plate and shake at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a representative well.
Work-up and Purification:
Upon reaction completion, quench the reaction by adding water to each well.
The crude product library can be purified using parallel purification techniques such as mass-triggered preparative HPLC.[1][9]
Rationale for Reagent Selection:
HATU: This is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, making it ideal for library synthesis.[6] Other suitable reagents include HBTU, T3P, or carbodiimides like EDC in the presence of an additive like HOBt.[7][10]
DMF: A polar aprotic solvent that is excellent for solubilizing a wide range of reagents and is compatible with most coupling agents.
Protocol 2: Parallel Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[11][12] This allows for the introduction of a wide variety of substituents onto the azetidine nitrogen.
Application Note: ¹H and ¹³C NMR Characterization of 3-(Cyclopropylmethoxy)azetidine HCl
Abstract This application note provides a comprehensive guide and detailed protocols for the structural characterization of 3-(cyclopropylmethoxy)azetidine hydrochloride using ¹H (proton) and ¹³C (carbon-13) Nuclear Magn...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive guide and detailed protocols for the structural characterization of 3-(cyclopropylmethoxy)azetidine hydrochloride using ¹H (proton) and ¹³C (carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating both a strained azetidine ring and a cyclopropyl group, its NMR spectra exhibit distinct features that are crucial for unambiguous identification. This document outlines optimized procedures for sample preparation, data acquisition, and spectral interpretation, including predicted chemical shifts and coupling constants. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require definitive structural verification of this and structurally related compounds.
Introduction
3-(Cyclopropylmethoxy)azetidine is a valuable building block in medicinal chemistry, combining the pharmacophorically relevant azetidine scaffold with a cyclopropylmethoxy side chain. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a common motif in numerous bioactive compounds due to its ability to impart unique conformational constraints and improve physicochemical properties. The hydrochloride salt form is often utilized to enhance solubility and stability.
Accurate structural confirmation is a cornerstone of chemical research and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides a detailed, field-proven methodology for acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of the title compound, ensuring scientific integrity and reproducibility.
Chemical Structure and Atom Numbering
For clarity in spectral assignments, the atoms of 3-(cyclopropylmethoxy)azetidine HCl are numbered as shown below. The protonation of the azetidine nitrogen in the HCl salt form significantly influences the chemical shifts of adjacent nuclei.
Caption: Structure and numbering scheme for spectral assignment.
Experimental Protocols
Part 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a standardized protocol is critical for reproducibility.[1][2][3]
Solvent Selection: For amine hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are recommended solvents.
Rationale: DMSO-d₆ is often preferred because it solubilizes a wide range of organic salts and, crucially, the N-H protons are often observable as a broad singlet. In D₂O, these acidic protons will rapidly exchange with the solvent and become invisible, which can simplify the spectrum but results in the loss of information.[4] For this protocol, DMSO-d₆ is chosen to enable observation of all protons. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.[5]
Procedure:
Weigh approximately 5-10 mg of 3-(cyclopropylmethoxy)azetidine HCl directly into a clean, dry vial.
Add approximately 0.6-0.7 mL of DMSO-d₆.
Vortex the vial for 30-60 seconds to ensure complete dissolution. A brief application of gentle heat or sonication may be used if the sample is slow to dissolve.
Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
The final solution height in the tube should be approximately 4-5 cm.
Part 2: NMR Data Acquisition Workflow
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.
Caption: Overall workflow for NMR characterization.
¹H NMR Acquisition Protocol:
Pulse Program: zg30 (standard 30° pulse)
Spectral Width (SW): 12-16 ppm
Acquisition Time (AQ): ~3-4 seconds
Relaxation Delay (D1): 2 seconds
Number of Scans (NS): 16
Rationale: A 30° pulse angle combined with a 2-second relaxation delay allows for rapid data acquisition without significantly saturating the signals, providing good quantitative information in a short time. 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.
Rationale: Power-gated decoupling ensures that signals are sharp singlets while providing a modest Nuclear Overhauser Effect (NOE) enhancement to improve sensitivity.[6] Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans is required to achieve a good signal-to-noise ratio.[6]
DEPT-135 Protocol:
Purpose: The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for differentiating carbon types.[7][8][9]
Expected Result:
CH (methine) carbons appear as positive signals.
CH₂ (methylene) carbons appear as negative signals.
CH₃ (methyl) carbons appear as positive signals.
Quaternary carbons (C) are absent .
Acquisition: Use the standard dept135 pulse program on the spectrometer, typically requiring 256-512 scans.
Predicted Spectra and Interpretation
¹H NMR Spectrum Analysis
The protonation of the azetidine nitrogen causes a significant downfield shift for protons on the ring (H2, H3, H4) compared to the free base, due to the inductive effect of the positive charge.[10] The cyclopropyl protons are highly shielded and appear at characteristic upfield chemical shifts.[11][12]
Proton(s) (Atom No.)
Predicted δ (ppm)
Multiplicity
Integration
Coupling (J, Hz)
Rationale / Comments
N⁺H₂
9.0 - 10.0
br s
2H
-
Broad signal due to quadrupolar relaxation and exchange. Position is concentration-dependent.
H3
4.6 - 4.8
m
1H
-
Deshielded by both the adjacent ether oxygen and the protonated nitrogen. Will appear as a multiplet.
H2, H4
3.8 - 4.2
m
4H
-
Protons on carbons adjacent to the N⁺H₂ group. Complex overlapping multiplets due to geminal and vicinal coupling.
H6 (O-CH₂ )
3.5 - 3.7
d
2H
J = ~7 Hz
Methylene protons adjacent to the ether oxygen and coupled to the cyclopropyl methine (H7).
H7
1.0 - 1.2
m
1H
-
Cyclopropyl methine proton, coupled to H6 and the H8 protons.
H8, H8'
0.4 - 0.6
m
2H
-
Diastereotopic cyclopropyl methylene protons.
H8, H8'
0.1 - 0.3
m
2H
-
Diastereotopic cyclopropyl methylene protons, highly shielded by the ring current effect.[11]
¹³C NMR Spectrum Analysis
The ¹³C chemical shifts are highly informative. The carbons of the azetidine ring are shifted downfield due to the influence of the electronegative nitrogen atom.[13] The cyclopropyl carbons are characteristically found in the upfield region of the spectrum, with the unsubstituted CH₂ carbons appearing at a remarkably shielded position, sometimes even below 0 ppm.[14]
Carbon (Atom No.)
Predicted δ (ppm)
DEPT-135 Signal
Rationale / Comments
C6 (O-C H₂-Cyc)
70 - 75
Negative
Carbon of the methylene group attached to the electronegative ether oxygen.[13]
C3
60 - 65
Positive
Methine carbon of the azetidine ring, attached to the ether oxygen.
C2, C4
48 - 55
Negative
Methylene carbons of the azetidine ring, adjacent to the protonated nitrogen.
C7
9 - 13
Positive
Methine carbon of the cyclopropyl ring.
C8, C8'
2 - 5
Negative
Methylene carbons of the cyclopropyl ring, highly shielded due to ring strain.
Confirmatory 2D NMR: HSQC
For unambiguous assignment, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended.[15][16][17] This 2D experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.
Purpose: To definitively link the proton assignments in the ¹H spectrum to the carbon assignments in the ¹³C spectrum.
Interpretation: A cross-peak will appear at the coordinates corresponding to the chemical shift of a proton on the F2 axis (¹H) and the chemical shift of its directly bonded carbon on the F1 axis (¹³C). For example, a cross-peak should be observed correlating the proton signal at ~3.6 ppm (H6) with the carbon signal at ~72 ppm (C6).
Conclusion
The combination of ¹H NMR, ¹³C NMR, and DEPT-135 spectroscopy provides a robust and definitive method for the structural confirmation of 3-(cyclopropylmethoxy)azetidine HCl. The key spectral signatures include the downfield-shifted azetidine ring protons and carbons due to nitrogen protonation, and the characteristic highly-shielded signals of the cyclopropyl group. The protocols and predicted data presented in this application note serve as a reliable reference for researchers, ensuring accurate and efficient characterization of this important chemical entity.
References
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
National Center for Biotechnology Information (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PubMed Central. Available at: [Link]
Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. Available at: [Link]
Columbia University, NMR Core Facility. HSQC and HMBC. Available at: [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link]
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed Central. Available at: [Link]
Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]
Mol, J. M. C., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]
Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
Chemistry Steps. DEPT NMR: Signals and Problem Solving. Available at: [Link]
Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available at: [Link]
ResearchGate. (2022). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]
Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available at: [Link]
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]
University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
The Organic Chemistry Tutor. (2020). NMR Spectroscopy: Carbon 13 (13C) NMR and DEPT [Video]. YouTube. Available at: [Link]
Western University, JB Stothers NMR Facility. NMR Sample Preparation. Available at: [Link]
Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Available at: [Link]
Sciencemadness.org. (2021). Forming oxalate salts of amines. Available at: [Link]
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
Preprints.org. (2021). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Available at: [Link]
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Application Note: Mass Spectrometry Analysis of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
Introduction 3-(Cyclopropylmethoxy)azetidine hydrochloride is a heterocyclic amine of interest in drug discovery and development, valued for its unique three-dimensional structure conferred by the strained azetidine ring...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-(Cyclopropylmethoxy)azetidine hydrochloride is a heterocyclic amine of interest in drug discovery and development, valued for its unique three-dimensional structure conferred by the strained azetidine ring and the cyclopropyl moiety.[1] As with many novel chemical entities, a robust and reliable analytical method for its characterization is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for the analysis of such small molecules. This application note provides a detailed protocol for the analysis of 3-(cyclopropylmethoxy)azetidine hydrochloride using Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals requiring accurate mass determination and structural elucidation of this compound.
The inherent basicity of the azetidine nitrogen makes this compound particularly amenable to positive ion electrospray ionization.[2] The hydrochloride salt form necessitates careful consideration during sample preparation to ensure optimal ionization and to prevent any unwanted side reactions or signal suppression.[3][4] This guide will delve into the rationale behind each step of the analytical workflow, from sample preparation to data interpretation, providing a comprehensive framework for its successful mass spectrometric analysis.
Predicted Mass Spectral Fragmentation
A thorough understanding of the fragmentation behavior of 3-(cyclopropylmethoxy)azetidine is crucial for its unambiguous identification and structural confirmation. In the absence of established experimental data for this specific molecule, a putative fragmentation pathway can be proposed based on well-established fragmentation rules for amines and ethers.[1][5]
Upon positive electrospray ionization, the molecule is expected to readily form a protonated species, [M+H]⁺. The primary site of protonation will be the more basic azetidine nitrogen. Collision-Induced Dissociation (CID) of this precursor ion is anticipated to yield a series of characteristic product ions. The fragmentation is likely to be driven by the stability of the resulting fragments and the inherent ring strain of the azetidine moiety.[6]
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the azetidine nitrogen: This is a common fragmentation pathway for amines and would involve the cleavage of the C-C bond within the azetidine ring, leading to a stable, resonance-stabilized fragment.[1]
Cleavage of the ether bond: The C-O bond of the cyclopropylmethoxy group can undergo cleavage, resulting in fragments corresponding to the cyclopropylmethyl cation or the 3-hydroxyazetidine cation.[5]
Ring-opening of the azetidine ring: The strain in the four-membered ring can facilitate ring-opening upon collisional activation, leading to various acyclic fragment ions.[1]
Loss of the cyclopropyl group: Fragmentation can also involve the loss of the cyclopropyl group from the cyclopropylmethoxy side chain.
Experimental Protocols
Sample Preparation
The hydrochloride salt of 3-(cyclopropylmethoxy)azetidine must be appropriately handled to ensure accurate and reproducible results.
Materials:
3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
Methanol (LC-MS grade)
Water (LC-MS grade)
Formic acid (LC-MS grade)
Microcentrifuge tubes
Vortex mixer
Centrifuge
Protocol:
Stock Solution Preparation (1 mg/mL):
Accurately weigh approximately 1 mg of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL.
Dissolve the weighed compound in 1 mL of a 50:50 (v/v) mixture of methanol and water. The use of a protic solvent like methanol helps in dissolving the salt and facilitates ionization.[4]
Vortex the solution thoroughly to ensure complete dissolution.
Working Solution Preparation (1 µg/mL):
Perform a serial dilution of the stock solution with a 50:50 (v/v) methanol/water mixture containing 0.1% formic acid to achieve a final concentration of 1 µg/mL. The addition of formic acid to the final solution is crucial to maintain a low pH, which promotes the protonation of the analyte and enhances the ESI signal in positive ion mode.[7]
Vortex the working solution and centrifuge briefly to pellet any undissolved particulates.
Transfer the supernatant to an appropriate autosampler vial for LC-MS analysis.
Direct infusion can be used for initial method development; however, coupling with liquid chromatography is recommended for complex matrices to separate the analyte from potential interferences.
Instrumentation:
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of performing MS and MS/MS experiments (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
Table 1: Suggested LC-MS Parameters
Parameter
Value
Rationale
LC Column
C18, 2.1 x 50 mm, 1.8 µm
A standard reversed-phase column suitable for small polar molecules.
Mobile Phase A
Water with 0.1% Formic Acid
Acidified mobile phase to promote protonation.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Standard organic solvent for reversed-phase chromatography.
Gradient
5% B to 95% B over 5 minutes
A generic gradient to elute the compound. Optimization may be required.
Flow Rate
0.3 mL/min
A typical flow rate for a 2.1 mm ID column.
Injection Volume
5 µL
Adjustable based on instrument sensitivity and sample concentration.
Ionization Mode
Positive Electrospray Ionization (ESI+)
The basic azetidine nitrogen is readily protonated.[2]
Capillary Voltage
3.5 kV
A typical starting voltage for ESI+. Optimization may be needed.
Source Temp.
120 °C
To aid in desolvation without causing thermal degradation.
Desolvation Temp.
350 °C
To efficiently remove solvent from the ESI droplets.
Gas Flow
Instrument dependent
Optimize for best signal-to-noise ratio.
MS Scan Range
m/z 50 - 500
To cover the expected mass of the parent ion and its fragments.
MS/MS Precursor Ion
Predicted [M+H]⁺
The protonated molecule of 3-(cyclopropylmethoxy)azetidine.
Collision Gas
Argon or Nitrogen
Inert gas for CID.
Collision Energy
Ramped (e.g., 10-40 eV)
Ramping the collision energy helps to observe a wider range of fragment ions.
Data Analysis and Interpretation
1. Full Scan MS Analysis:
Acquire data in full scan mode to identify the protonated molecule [M+H]⁺.
Based on the chemical formula of the free base, C₈H₁₅NO, the predicted monoisotopic mass is 141.1154 g/mol . Therefore, the expected m/z for the protonated molecule [C₈H₁₆NO]⁺ is approximately 142.1232.
High-resolution mass spectrometry will allow for the confirmation of the elemental composition of the parent ion.
2. Tandem MS (MS/MS) Analysis:
Select the [M+H]⁺ ion (m/z ≈ 142.1) as the precursor for CID.
Analyze the resulting product ion spectrum to identify characteristic fragment ions.
Table 2: Predicted m/z of Parent and Major Fragment Ions
Ion
Predicted m/z
Proposed Structure/Origin
[M+H]⁺
142.12
Protonated 3-(cyclopropylmethoxy)azetidine
Fragment 1
86.09
Resulting from the loss of the cyclopropylmethyl group (C₄H₇)
Fragment 2
70.08
Resulting from the loss of the cyclopropylmethoxy group (C₄H₇O)
Fragment 3
57.06
Azetidine ring fragment
Fragment 4
55.05
Cyclopropylmethyl cation (C₄H₇⁺)
Note: These are predicted m/z values and may vary slightly in an experimental setting. The relative intensities of these fragments will depend on the collision energy used.
Visualizations
Caption: Experimental Workflow for LC-MS/MS Analysis.
Caption: Predicted Fragmentation Pathway.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometry analysis of 3-(cyclopropylmethoxy)azetidine hydrochloride. By employing positive mode ESI-MS/MS, researchers can achieve sensitive detection and obtain valuable structural information through the analysis of characteristic fragmentation patterns. The detailed methodologies for sample preparation and LC-MS analysis, along with the predicted fragmentation pathways, offer a robust starting point for the characterization of this and structurally related compounds. Adherence to these protocols will enable confident identification and facilitate further research and development activities involving this novel chemical entity.
References
Marson, G. A., et al. (2015). Identification of N-benzylacetamide as a major component of human plasmatic metabolic profiling of benznidazole. Parasitology Research, 114(5), 2013-2018. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-275. Available at: [Link]
Kwiecień, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2649. Available at: [Link]
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26. Available at: [Link]
Ben Fguira, S., et al. (2016). Synthesis and esi-ms/ms fragmentation study of two new isomeric2-oxo-oxazolidinyl quinoxaline derivatives. Journal of Heterocyclic Chemistry, 54(2), 1147-1152. Available at: [Link]
ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Available at: [Link]
St-Gelais, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1599. Available at: [Link]
Abdel-Khalik, M. M., et al. (2014). A new derivative for oxosteroid analysis by mass spectrometry. Journal of Mass Spectrometry, 49(11), 1145-1153. Available at: [Link]
Rocaboy-Faquet, E., et al. (2022). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules, 27(19), 6527. Available at: [Link]
International Journal of Research and Review. (2025). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. Available at: [Link]
Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 27(4), 296-300. Available at: [Link]
Reddit. (2018). Do LC/MS Samples of Amine Salts Need to be Alkalinized Pre-Injection?. Available at: [Link]
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Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Advances, 6(1), 743-766. Available at: [Link]
Johnson, W. M., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4843-4851. Available at: [Link]
Harrison, A. G. (2000). Reaction competition in the fragmentation of protonated dipeptides. Journal of Mass Spectrometry, 35(5), 637-643. Available at: [Link]
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Stefova, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. Available at: [Link]
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Hofmann, J., et al. (2015). Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Journal of The American Society for Mass Spectrometry, 26(9), 1531-1539. Available at: [Link]
Application Note: A Robust HPLC Method for the Purity Determination of Azetidine Compounds
Introduction: The Analytical Challenge of Azetidines Azetidine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, integral to the development of novel therapeutics. As a saturated four-me...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge of Azetidines
Azetidine and its derivatives represent a cornerstone scaffold in modern medicinal chemistry, integral to the development of novel therapeutics. As a saturated four-membered nitrogen-containing heterocycle, the azetidine ring imparts unique conformational constraints and physicochemical properties, including enhanced metabolic stability and improved aqueous solubility. The purity of these compounds is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Therefore, a robust, accurate, and precise analytical method for purity determination is paramount during drug development and manufacturing.
However, the inherent nature of the azetidine moiety presents a significant analytical challenge. These compounds are typically small, highly polar, and possess a basic nitrogen atom. This combination of properties leads to poor retention and peak shape on traditional reversed-phase (RP) HPLC columns, such as C18, which are the workhorses of most pharmaceutical labs.[1][2] Standard RP methods often result in the analyte eluting in or near the solvent front, making accurate quantification of the main peak and its closely eluting impurities nearly impossible.[1] This application note details a comprehensive strategy, moving beyond conventional approaches to develop and validate a stability-indicating HPLC method tailored for azetidine compounds using Hydrophilic Interaction Liquid Chromatography (HILIC).
Causality in Chromatographic Method Development: Why HILIC?
The failure of standard C18 columns to adequately retain small polar molecules necessitates alternative chromatographic strategies.[2][3] While techniques like Ion-Pair Chromatography (IPC) can increase retention, they often suffer from long column equilibration times, poor compatibility with mass spectrometry (MS), and potential for irreversible column modification.[1][4] A superior and more modern approach involves selecting a stationary phase that is fundamentally suited to the analyte's properties.
Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the most logical and effective solution. The HILIC mechanism operates on a principle opposite to that of reversed-phase. It utilizes a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[5][6] In these conditions, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like azetidine compounds, partition into this aqueous layer and are retained. Elution is then achieved by increasing the concentration of the polar aqueous component in the mobile phase.[7][8]
This approach offers several distinct advantages for azetidine analysis:
Enhanced Retention: Provides strong retention for polar and basic compounds that are unretained in RPLC.[9]
Orthogonal Selectivity: Offers a different separation profile compared to RPLC, which is invaluable for resolving impurities that might co-elute on a C18 column.
MS Compatibility: HILIC mobile phases, rich in organic solvent, promote efficient desolvation and ionization in the MS source, leading to enhanced sensitivity.[8]
Improved Peak Shape: By using an appropriate buffer (e.g., ammonium formate or acetate), the secondary interactions of the basic azetidine nitrogen with the stationary phase can be controlled, leading to sharp, symmetrical peaks.
For compounds that are both polar and ionizable, Mixed-Mode Chromatography (MMC) , which combines HILIC or RP with ion-exchange properties, presents another powerful alternative.[10][11] MMC columns offer tunable selectivity by adjusting mobile phase pH and ionic strength, providing an additional level of control over the separation.[1][12] However, for this protocol, we will focus on the widely applicable and robust HILIC approach.
HILIC Purity Determination: A Step-by-Step Protocol
This protocol outlines a general HILIC method suitable for determining the purity of a typical azetidine-containing API and its potential process impurities and degradants.
Instrumentation and Consumables
Chromatograph: An HPLC or UHPLC system with a low-volume gradient mixer and a thermostatted column compartment. A UHPLC system is preferred for improved resolution and speed.
Detector: A photodiode array (PDA) or UV detector is standard. For universal detection of non-chromophoric impurities, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used in parallel. A mass spectrometer (MS) is essential for peak identification and tracking during development and forced degradation studies.[13]
Analytical Column: A HILIC column with a robust polar stationary phase. An amide-based phase is often a good starting point.
Example: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Reagents: HPLC or LC-MS grade acetonitrile, water, ammonium acetate, and formic acid.
Chromatographic Conditions
Parameter
Recommended Setting
Causality and Justification
Column
Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Amide phases offer excellent retention and selectivity for a wide range of polar compounds and are highly robust.
Mobile Phase A
10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 4.5 with Formic Acid
High organic content is necessary for retention in HILIC mode. Ammonium acetate provides ionic strength to improve peak shape and is volatile, making it MS-compatible. The acidic pH ensures the basic azetidine nitrogen is protonated, promoting consistent interaction with the stationary phase.
Mobile Phase B
10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v), pH adjusted to 4.5 with Formic Acid
The higher aqueous content in Mobile Phase B acts as the strong eluting solvent. The buffer is maintained across the gradient to ensure consistent pH.
Gradient Program
Time (min)
%B
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column to ensure optimal efficiency.
Column Temperature
40 °C
Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.
Injection Volume
2 µL
Small injection volume minimizes peak distortion, especially when the sample diluent is not perfectly matched to the initial mobile phase.
Detection
UV at 220 nm (or API λmax) and/or MS Scan
220 nm is a common wavelength for compounds with limited chromophores. PDA detection allows for peak purity assessment. MS detection provides mass information for impurity identification.
Sample Diluent
90:10 Acetonitrile:Water (v/v)
CRITICAL: The sample diluent must be similar to the initial mobile phase (high organic content) to prevent peak distortion and splitting. Injecting a highly aqueous sample will cause severe peak shape issues.
Standard and Sample Preparation
Standard Stock Solution (e.g., 0.5 mg/mL): Accurately weigh about 12.5 mg of the Azetidine Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.[14]
Working Standard Solution (for Purity/Assay, e.g., 0.05 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Sample Diluent.
Sensitivity Solution (e.g., 0.05% of Test Concentration): Prepare a solution at a concentration corresponding to the reporting threshold (e.g., 0.05%) to verify the limit of quantitation (LOQ).[15]
Test Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 12.5 mg of the Azetidine API test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
System Suitability Testing (SST)
Before initiating any sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution (n=5) and the Sensitivity Solution (n=1) and evaluate the following parameters.
SST Parameter
Acceptance Criteria
Purpose
Tailing Factor (Tf)
0.8 ≤ Tf ≤ 1.5 for the main azetidine peak
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
> 5000 for the main azetidine peak
Confirms column efficiency and good chromatographic performance.
RSD of Peak Area
≤ 2.0% for 5 replicate injections
Demonstrates the precision of the injector and the stability of the system.
RSD of Retention Time
≤ 1.0% for 5 replicate injections
Indicates the stability of the pump and gradient delivery.
Signal-to-Noise (S/N)
S/N ≥ 10 for the azetidine peak in the Sensitivity Solution
Confirms that the method has sufficient sensitivity to quantify impurities at the LOQ.[15]
Data Analysis
The purity of the azetidine sample is typically determined by the area percent method. The percentage of any single impurity is calculated as:
% Impurity = (Area_impurity / Area_total) * 100
Where Area_total is the sum of the areas of the main peak and all impurity peaks. The purity of the main component is calculated as 100% minus the sum of all specified and unspecified impurities.
Experimental and Validation Workflow
The following diagram illustrates the logical flow from method development through to routine analysis, emphasizing the self-validating nature of the protocol.
Caption: Workflow for HPLC Purity Method Development, Validation, and Application.
Protocol for Method Validation
A method is only trustworthy if it is validated for its intended purpose.[16] The developed HILIC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[17][18]
Specificity (Stability-Indicating Nature)
The goal is to demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products.[19]
Protocol: Subject the azetidine API to forced degradation under various stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV/Vis light).[20] Analyze the stressed samples alongside an unstressed sample.
Acceptance Criteria:
The main azetidine peak should be resolved from all degradation products and impurities with a resolution (Rs) > 1.5.
Peak purity analysis (using a PDA detector) should show that the main peak is spectrally pure in all stressed samples, confirming no co-elution.
Linearity
This establishes that the method's results are directly proportional to the concentration of the analyte.[15]
Protocol: Prepare a series of solutions of the azetidine API and its key impurities over a range (e.g., from the LOQ to 150% of the specification limit for impurities, and 80-120% for the main component).[18]
Acceptance Criteria:
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
The y-intercept should be insignificant compared to the response at 100% concentration.
Accuracy (as Recovery)
This demonstrates the closeness of the test results to the true value.
Protocol: Spike a placebo or a pure sample of the API with known amounts of impurities at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Analyze these samples in triplicate.
Acceptance Criteria:
The mean recovery for each impurity should be within 90.0% to 110.0%.
Precision
Measures the degree of scatter between a series of measurements.
Protocol:
Repeatability (Intra-assay): Analyze six independent preparations of the same API sample on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
The Relative Standard Deviation (RSD) of the results should be ≤ 5.0% for impurities and ≤ 2.0% for the main component.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Protocol: Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD). This is often established based on the signal-to-noise ratio.
Acceptance Criteria:
LOQ: S/N ratio ≥ 10. The precision at the LOQ concentration should have an RSD ≤ 10%.
LOD: S/N ratio ≥ 3.
Robustness
Shows the reliability of the method with respect to deliberate variations in its parameters.
Protocol: Introduce small, deliberate changes to the method parameters, such as:
Mobile phase pH (± 0.2 units)
Column temperature (± 5 °C)
Flow rate (± 10%)
Mobile phase organic content (± 2%)
Acceptance Criteria:
The system suitability parameters must still be met under all varied conditions.
The purity results should not significantly change, demonstrating the method's resilience to minor operational variations.
Validation Parameter Summary
Parameter
Typical Acceptance Criteria
Specificity
Resolution (Rs) > 1.5 between all peaks; No co-elution confirmed by peak purity.
S/N ≥ 10; Precision (RSD) ≤ 10%. Must be at or below the reporting threshold.
Robustness
System suitability criteria are met under all varied conditions.
Troubleshooting Common HILIC Issues
Even with a robust method, problems can arise. Proactive troubleshooting is key to maintaining data quality.[21]
Issue
Probable Cause(s)
Recommended Solution(s)
Drifting Retention Times
1. Insufficient column equilibration between injections.2. Mobile phase composition changing over time (evaporation of organic solvent).3. Temperature fluctuations.
1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase. HILIC equilibration can be slow.2. Prepare fresh mobile phase daily and keep bottles loosely capped.3. Use a thermostatted column compartment.
Poor Peak Shape (Splitting/Tailing)
1. Sample diluent mismatch: Injecting a sample in a solvent stronger than the mobile phase (e.g., high water content).2. Column overload.3. Secondary interactions with the stationary phase.
1. This is the most common HILIC problem. Re-dissolve the sample in a diluent that is as close as possible to the initial mobile phase composition (e.g., 90% Acetonitrile).2. Dilute the sample.3. Adjust the pH or ionic strength (buffer concentration) of the mobile phase.
Low or No Retention
1. Mobile phase has too much water (strong solvent).2. Column has not been properly equilibrated from a previous (e.g., reversed-phase) run.
1. Decrease the aqueous content in the starting mobile phase.2. Flush the column with a high organic solvent (e.g., 95% Acetonitrile) for an extended period (20-30 column volumes) to properly condition it for HILIC mode.
Baseline Noise/Instability
1. Poorly mixed mobile phase or buffer precipitation.2. Contaminated reagents or system.
1. Ensure all mobile phase components are fully dissolved. Filter buffers if necessary. Premixing mobile phases can sometimes improve stability.2. Use high-purity, LC-MS grade solvents and additives. Flush the system to remove contaminants.
References
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]
Lemasson, E., et al. (n.d.). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). The Journal of Organic Chemistry - ACS Publications. [Link]
HPLC problems with very polar molecules. (n.d.). Axion Labs. [Link]
HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). (n.d.). NIH. [Link]
Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. [Link]
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research - ACS Publications. [Link]
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2025). ResearchGate. [Link]
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. (2025). Welch Materials. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]
A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018). ResearchGate. [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). [Link]
Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. (2014). ResearchGate. [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Chromatography Today. [Link]
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. [Link]
Development and Validation of Stability Indicating RP-HPLC Method and Characterization of Degradation Products of Anti-neoplasti. (2023). Impactfactor. [Link]
(PDF) Impurity Profiling: A Case Study of Ezetimibe. (2025). ResearchGate. [Link]
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv. [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]
Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. (n.d.). Scilit. [Link]
Development and validation of stability-indicating RP-HPLC assay method for azacitidine and its bulk drug. (2025). ResearchGate. [Link]
LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. (n.d.). Azerbaijan Medical Journal. [Link]
Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. (n.d.). Net-Interlab. [Link]
Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. [Link]
Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (n.d.). IJIRT. [Link]
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. [Link]
LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA. [Link]
A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
Application Note: A Strategic Guide to In Vitro Assay Development for Azetidine-Based Compounds
An Application Guide for Researchers and Drug Development Professionals Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery The azetidine ring, a four-membered nitrogen-containing heterocycle,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties—including high ring strain, a conformationally rigid framework, and a pronounced three-dimensional character—make it a highly attractive scaffold for designing novel bioactive molecules.[2][3] Unlike larger, more flexible heterocycles, the azetidine motif provides defined exit vectors for substituents, enabling precise structural modifications that can enhance target binding, selectivity, and pharmacokinetic profiles such as solubility and metabolic stability.[3] Natural and synthetic azetidine derivatives have shown broad pharmacological potential, targeting a range of proteins from central nervous system (CNS) modulators to potent antibacterial agents.[2]
The successful progression of these promising compounds from chemical libraries to clinical candidates is critically dependent on the development of robust, reliable, and relevant in vitro assays. These assays are the cornerstone of early-stage drug discovery, providing the essential data needed to identify hits, validate targets, and guide structure-activity relationship (SAR) studies.[4][5] This guide provides a strategic framework and detailed protocols for developing high-quality biochemical and cell-based assays tailored to the unique characteristics of azetidine-based compounds.
Section 1: Foundational Strategy - Choosing the Right Assay Paradigm
The first and most critical decision in assay development is the choice between a biochemical (target-based) and a cell-based (phenotypic) approach. This choice is not arbitrary; it is dictated by the scientific question at hand, the nature of the biological target, and the desired throughput.
Biochemical Assays: These assays utilize purified biological components (e.g., enzymes, receptors) in a controlled, acellular environment.[4] Their primary advantage is the direct and unambiguous measurement of a compound's interaction with its intended target, making them ideal for mechanism-of-action (MOA) studies and screening for direct inhibitors.[4][6]
Cell-Based Assays: These assays use living cells, providing a more physiologically relevant system where compounds must cross cell membranes and act on targets within a complex intracellular milieu.[7][8] They are indispensable for studying complex signaling pathways, assessing cellular toxicity, and identifying compounds that modulate a biological function without a preconceived target.[9][10]
The decision-making logic can be visualized as a branching path, where the nature of the target and the desired output guide the selection.
Caption: Assay Selection Flowchart.
Section 2: Development and Protocol for a Biochemical Enzyme Inhibition Assay
Expertise & Experience: Many azetidine-based compounds are designed as enzyme inhibitors.[6] A biochemical inhibition assay provides the cleanest system to quantify the potency (typically as an IC₅₀ value) of a direct interaction between the compound and the enzyme. The causality here is direct: a change in signal is directly proportional to the inhibition of enzymatic activity. The key to a trustworthy assay is the inclusion of precise controls and the validation of assay performance.
This protocol describes a common assay format for screening azetidine-based kinase inhibitors using a peptide substrate that becomes fluorescent upon phosphorylation.
A. Materials and Reagents
Kinase: Purified, active kinase of interest.
Substrate: Kinase-specific peptide substrate.
ATP: Adenosine triphosphate.
Azetidine Compounds: 10 mM stock solutions in 100% DMSO.
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Controls:
Positive Control: A known potent inhibitor for the target kinase (e.g., Staurosporine).
Negative Control: 100% DMSO.
Detection Reagent: A reagent that specifically recognizes the phosphorylated substrate.
Plates: Low-volume, white or black 384-well assay plates.
Instrumentation: Plate reader capable of detecting the fluorescence signal.
B. Step-by-Step Methodology
Compound Preparation:
Create a serial dilution of the azetidine compounds and positive control in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series.
Transfer a small volume (e.g., 1 µL) of the diluted compounds, positive control, and DMSO-only negative control to the 384-well assay plates.
Enzyme Addition:
Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.
Add this enzyme solution (e.g., 10 µL) to all wells containing the compounds and controls.
Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the reaction starts.
Initiation of Reaction:
Prepare a substrate/ATP master mix in assay buffer, with each component at 2X its final desired concentration. The optimal ATP concentration should be at or near the Kₘ for the enzyme to ensure competitive inhibitors can be identified effectively.[5]
Add the substrate/ATP mix (e.g., 10 µL) to all wells to start the reaction.
Reaction Incubation:
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, which must be determined during assay optimization.
Signal Detection:
Add the detection reagent according to the manufacturer's instructions.
Incubate as required for the detection signal to stabilize.
Read the fluorescence on a compatible plate reader.
Where Signal_Min is the average of the positive control wells and Signal_Max is the average of the negative (DMSO) control wells.
Determine IC₅₀:
Plot the % Inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Assay Quality Control:
A robust and trustworthy assay must meet stringent quality control criteria. These are summarized in the table below.
Parameter
Formula
Acceptance Criterion
Rationale
Z'-Factor
1 - (3*(SD_max + SD_min)) /
Mean_max - Mean_min
Signal-to-Background (S/B)
Mean_max / Mean_min
≥ 10
Indicates the dynamic range of the assay. A higher ratio provides a clearer window to measure inhibition.
Coefficient of Variation (%CV)
(SD / Mean) * 100
< 10%
Measures the precision and reproducibility of the controls within a single plate.
Section 3: Development and Protocol for a Cell-Based GPCR Modulation Assay
Expertise & Experience: G-protein coupled receptors (GPCRs) are a major class of drug targets, and cell-based assays are essential to study their complex signaling cascades.[11][12] Azetidine scaffolds have been successfully incorporated into GPCR modulators.[11] A common and effective method to measure the activation of Gq-coupled GPCRs is to monitor the release of intracellular calcium. The causality is that receptor activation by an agonist (or modulation by an allosteric modulator) triggers a signaling cascade leading to a measurable change in intracellular calcium.
Caption: Gq-Coupled GPCR Signaling Pathway.
Protocol 3.1: Calcium Mobilization Assay for GPCR Agonists
A. Materials and Reagents
Cell Line: A stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells).
Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
Azetidine Compounds: 10 mM stock solutions in 100% DMSO.
Calcium Indicator Dye: e.g., Fluo-4 AM or Cal-520 AM.
Probenecid: An anion-exchange inhibitor that prevents the efflux of the dye from the cells.
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Controls:
Positive Control: A known agonist for the target GPCR.
Negative Control: 100% DMSO.
Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.
Instrumentation: A plate reader with kinetic reading capability and injectors, such as a FLIPR (Fluorescent Imaging Plate Reader).
B. Step-by-Step Methodology
Cell Culture and Plating:
Culture the cells under standard conditions (37°C, 5% CO₂).
Plate the cells into the assay plates at a predetermined optimal density and allow them to adhere overnight. Knowing the optimal growth stage of your cells is crucial for reproducibility.[13]
Dye Loading:
Prepare a loading buffer containing the calcium indicator dye and probenecid in assay buffer.
Remove the culture medium from the cells and add the dye loading buffer.
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
Compound Preparation:
Prepare a serial dilution of the azetidine compounds and controls in assay buffer at a concentration 4X the final desired concentration.
Assay Execution and Measurement:
Place the cell plate into the plate reader.
Set the instrument to take a baseline fluorescence reading for 10-20 seconds.
The instrument's injectors will then add the compound solutions to the cell plate.
Continue to measure the fluorescence kinetically for an additional 2-3 minutes to capture the transient calcium signal.
C. Data Analysis and Validation
Calculate Response:
The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence for each well.
Determine EC₅₀:
Normalize the data to the response of the DMSO control (0%) and a saturating concentration of the positive control agonist (100%).
Plot the normalized response against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration that elicits 50% of the maximal response.
Assay Quality Control:
Similar quality control metrics as the biochemical assay should be applied to ensure data integrity.
Parameter
Formula
Acceptance Criterion
Rationale
Z'-Factor
1 - (3*(SD_max + SD_min)) /
Mean_max - Mean_min
Signal-to-Window (S/W)
(Mean_max - Mean_min) / SD_min
≥ 5
A measure of the assay window that accounts for the variability of the baseline signal.
%CV of Controls
(SD / Mean) * 100
< 15%
Measures the reproducibility of the assay. A slightly higher %CV is often acceptable for cell-based assays compared to biochemical ones due to inherent biological variability.[7]
Section 4: A Unified Workflow for Assay Development and Validation
Trustworthiness: A protocol is only as good as its validation. The entire process, from initial development to high-throughput screening (HTS), must be viewed as a self-validating system. Every step is designed to build confidence in the final data. This workflow ensures that by the time a compound library is screened, the assay is robust, reproducible, and fit for purpose. Adherence to established guidelines on assay validation is critical.[14][15]
Caption: Comprehensive Assay Development and Validation Workflow.
Conclusion
The development of in vitro assays for azetidine-based compounds requires a thoughtful, systematic approach grounded in scientific principles. By carefully selecting between biochemical and cell-based paradigms, meticulously optimizing experimental conditions, and rigorously validating assay performance, researchers can generate high-quality, trustworthy data. The protocols and frameworks provided in this guide serve as a robust starting point for scientists in drug discovery, enabling the effective screening and characterization of this important class of molecules and accelerating the journey toward new therapeutics.
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Application Notes and Protocols for Evaluating the Activity of Azetidine Derivatives Using Cell-Based Assays
Introduction: The Rising Prominence of Azetidine Scaffolds in Drug Discovery Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. Thei...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of Azetidine Scaffolds in Drug Discovery
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility of drug candidates.[1] The versatility of the azetidine ring allows for diverse substitutions, enabling the exploration of vast chemical space and the development of potent and selective modulators of various biological targets.[2] Azetidine-containing compounds have shown promise in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases, with several compounds entering clinical trials and receiving FDA approval.[1]
This comprehensive guide provides detailed application notes and protocols for a suite of cell-based assays designed to evaluate the biological activity of novel azetidine derivatives. As a senior application scientist, the focus extends beyond mere procedural steps to elucidate the underlying principles, rationale for experimental design, and best practices for robust and reproducible data generation.
Strategic Assay Selection: A Target-Centric Approach
The initial step in evaluating a library of azetidine derivatives is to select assays that are relevant to their predicted biological targets. This selection is often guided by in silico modeling, structure-activity relationships (SAR) of related compounds, or phenotypic screening observations. This guide will cover key assay methodologies for common target classes.
A generalized workflow for screening and characterizing azetidine derivatives is depicted below. This iterative process involves primary screening to identify "hits," followed by secondary assays to confirm activity and determine potency, and subsequent mechanistic studies to elucidate the mode of action.
Caption: A general workflow for the screening and characterization of azetidine derivatives.
I. General Cell Viability and Cytotoxicity Assays
A fundamental initial assessment for any compound library is to determine its effect on cell viability. These assays can identify compounds with cytotoxic or cytostatic effects and are crucial for interpreting data from other functional assays.[3][4]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][5]
Protocol: MTT Assay for Adherent Cells
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
Compound Treatment: Prepare serial dilutions of the azetidine derivatives in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24-72 hours.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[6]
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Parameter
Example Value
Cell Line
A549 (Human Lung Carcinoma)
Seeding Density
8,000 cells/well
Compound Incubation
48 hours
MTT Incubation
3 hours
Solubilization
100 µL DMSO
Readout
Absorbance at 570 nm
Hypothetical Data
Azetidine Derivative X IC50
5.2 µM
Doxorubicin (Positive Control) IC50
0.8 µM
II. Assays for G Protein-Coupled Receptor (GPCR) Targets
GPCRs are a large family of transmembrane receptors that are common drug targets.[7] Azetidine derivatives can act as agonists or antagonists of these receptors. Functional assays for GPCRs typically measure the downstream accumulation of second messengers like cyclic AMP (cAMP) or intracellular calcium.
cAMP Accumulation Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring cAMP levels.[8] The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP analog for binding to an anti-cAMP antibody labeled with a Europium cryptate.[9]
Protocol: HTRF cAMP Assay
Cell Preparation: Harvest cells expressing the GPCR of interest and resuspend them in stimulation buffer at the desired density.
Compound and Cell Plating: Dispense 5 µL of cells into a 384-well low-volume white plate. Add 5 µL of the azetidine derivative dilutions (for antagonist mode, pre-incubate with the compound before adding an agonist).[8]
Stimulation: For antagonist mode, add 5 µL of a known agonist at its EC80 concentration. For agonist mode, this step is omitted. Incubate for 30 minutes at room temperature.
Lysis and Detection: Add 5 µL of the d2-labeled cAMP analog followed by 5 µL of the anti-cAMP antibody-Cryptate conjugate, both prepared in lysis buffer.
Incubation: Incubate for 60 minutes at room temperature, protected from light.
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. For agonists, plot the cAMP concentration against the compound concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50.
Calcium Flux Assay
For GPCRs that couple to Gq proteins, activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.[10]
Protocol: Calcium Flux Assay
Cell Seeding: Seed cells expressing the Gq-coupled GPCR of interest in a 96-well or 384-well black-walled, clear-bottom plate and grow overnight.
Dye Loading: Remove the growth medium and add a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) loading solution containing probenecid (an anion-exchange pump inhibitor that prevents dye leakage). Incubate for 1 hour at 37°C.[11]
Compound Addition: Place the plate in a fluorescence plate reader equipped with an automated injection system. After establishing a baseline fluorescence reading, inject the azetidine derivatives at various concentrations.
Data Acquisition: Measure the fluorescence intensity kinetically over time (typically every second for 1-2 minutes).
Data Analysis: The change in fluorescence intensity (peak fluorescence minus baseline) is plotted against the compound concentration to determine EC50 values for agonists or IC50 values for antagonists (tested in the presence of an agonist).
III. Assays for Kinase Targets
Protein kinases are another major class of drug targets, particularly in oncology.[8] Cell-based assays for kinase inhibitors typically measure the phosphorylation of a specific substrate.
Cellular Phosphorylation Assay
This assay quantifies the level of phosphorylation of a kinase's substrate within the cell.
Protocol: In-Cell Western or ELISA-based Phosphorylation Assay
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to 80-90% confluency. For many receptor tyrosine kinases, serum-starve the cells overnight to reduce basal phosphorylation levels.
Compound Treatment: Pre-incubate the cells with serial dilutions of the azetidine derivatives for 1-2 hours.
Stimulation: Stimulate the cells with a specific growth factor or activator to induce kinase activity and substrate phosphorylation (e.g., EGF for EGFR).
Cell Lysis or Fixation:
For ELISA: Lyse the cells and transfer the lysate to an ELISA plate coated with a capture antibody for the total substrate protein.
For In-Cell Western: Fix the cells with formaldehyde and permeabilize with a detergent like Triton X-100.
Detection:
ELISA: Add a detection antibody specific for the phosphorylated form of the substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
In-Cell Western: Add a primary antibody against the phosphorylated substrate and a fluorescently labeled secondary antibody. Also, use an antibody for a housekeeping protein (e.g., GAPDH) with a different fluorescent label for normalization.
Data Acquisition: Read the absorbance or fluorescence using a microplate reader or an imaging system.
Data Analysis: Normalize the phosphorylation signal to the total protein or housekeeping protein signal. Plot the percentage of inhibition of phosphorylation against the compound concentration to determine the IC50.
IV. Assays for Ion Channel Targets
Ion channels are important targets for a variety of diseases.[9] Their activity can be assessed using electrophysiology or fluorescence-based assays that measure changes in membrane potential or ion flux.
Fluorescence-Based Membrane Potential Assay
This assay uses voltage-sensitive fluorescent dyes to measure changes in the cell's membrane potential upon ion channel opening or closing.
Protocol: Membrane Potential Assay
Cell Seeding: Seed cells expressing the ion channel of interest in a 96-well or 384-well black-walled, clear-bottom plate.
Dye Loading: Load the cells with a voltage-sensitive dye (e.g., a FRET-based dye pair) according to the manufacturer's instructions.
Compound Addition: Place the plate in a fluorescence plate reader. After establishing a baseline, add the azetidine derivatives.
Stimulation: After a short incubation with the compound, add a stimulus to open or close the ion channels (e.g., a high concentration of potassium to depolarize the cells for potassium channel blockers).
Data Acquisition: Measure the fluorescence kinetically.
Data Analysis: The change in fluorescence ratio is used to determine the effect of the compound on the ion channel activity. Plot the percentage of inhibition or activation against the compound concentration to determine IC50 or EC50 values.
V. Assays for Nuclear Receptor Targets
Nuclear receptors are ligand-activated transcription factors. Cell-based assays for nuclear receptors often utilize a reporter gene under the control of a hormone response element.[12]
Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate or inhibit a nuclear receptor, leading to the expression of a luciferase reporter gene.[12][13]
Protocol: Dual-Luciferase Reporter Assay
Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the nuclear receptor of interest and another containing a luciferase reporter gene driven by a promoter with response elements for that receptor. A third plasmid expressing Renilla luciferase is often included for normalization of transfection efficiency.
Cell Seeding: After transfection, seed the cells into a 96-well white plate.
Compound Treatment: Treat the cells with serial dilutions of the azetidine derivatives and incubate for 18-24 hours.
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. For agonists, plot the fold induction of luciferase activity against the compound concentration to determine the EC50. For antagonists, measure the inhibition of an agonist-induced response to determine the IC50.
Case Study: Evaluation of Azetidine-Based STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a key role in tumor cell proliferation, survival, and inflammation.[14][15][16][17] Several azetidine-based compounds have been identified as potent and selective STAT3 inhibitors.[11][18]
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, which is a common target for anti-cancer drug development.
Caption: A simplified diagram of the STAT3 signaling pathway.
Assay Cascade for STAT3 Inhibitors
Primary Screen (Cell Viability): Screen the azetidine library for cytotoxicity in a cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) and a control cell line with low STAT3 activity (e.g., MCF-7 breast cancer cells).[11] Hits would be compounds that selectively inhibit the growth of the STAT3-dependent cell line.
Secondary Assay (STAT3 Reporter Assay): Confirm the on-target activity of the hits using a STAT3-dependent luciferase reporter assay. This will determine if the observed cytotoxicity is due to the inhibition of STAT3 transcriptional activity.[18]
Mechanism of Action (Phospho-STAT3 Western Blot): To further confirm the mechanism, treat the STAT3-dependent cells with the active compounds and measure the levels of phosphorylated STAT3 (p-STAT3) by Western blot. A decrease in p-STAT3 would indicate that the compound inhibits STAT3 activation.[18]
Target Engagement (EMSA): An Electrophoretic Mobility Shift Assay (EMSA) can be used to directly assess the ability of the compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[11]
Assay Validation and Troubleshooting
Robust and reproducible data are paramount in drug discovery. Therefore, rigorous assay validation is essential.[19]
Key Validation Parameters:
Z'-factor: A statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Signal-to-Background (S/B) Ratio: The ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.
Reproducibility: Assessed by running the assay on multiple days and with different batches of reagents.
Common Issue
Potential Cause
Troubleshooting Strategy
High Well-to-Well Variability
Inconsistent cell seeding, pipetting errors, edge effects on the plate.
Use an automated cell dispenser, ensure proper mixing of reagents, avoid using the outer wells of the plate or fill them with buffer.[12]
Low Z'-factor
Small assay window (low S/B), high variability.
Optimize reagent concentrations, incubation times, and cell number. Use a more sensitive detection method.[19]
Use cells within a defined passage number range, test different serum batches, and regularly test for mycoplasma.[12][20]
Conclusion
Cell-based assays are indispensable tools for evaluating the biological activity of novel azetidine derivatives.[5][21][22][23] By employing a strategic and tiered approach to screening and characterization, researchers can efficiently identify and advance promising lead compounds. This guide provides a framework of robust and field-proven protocols, coupled with the scientific rationale necessary for their successful implementation and interpretation. The unique properties of the azetidine scaffold, combined with rigorous cell-based evaluation, will undoubtedly continue to yield novel therapeutic agents for a multitude of diseases.
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Application Notes and Protocols for In Vivo Efficacy Testing of Novel Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privile...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its unique conformational rigidity and favorable physicochemical properties have led to the development of novel azetidine-containing compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases. This guide provides a comprehensive framework for the preclinical evaluation of these novel azetidine compounds, with a focus on the selection and implementation of appropriate animal models to assess in vivo efficacy. We will delve into the rationale behind model selection, provide detailed experimental protocols, and discuss critical considerations for data interpretation, thereby offering a robust roadmap for advancing promising azetidine-based therapeutics from the bench to preclinical development.
Introduction: The Therapeutic Potential of Azetidine Scaffolds
Azetidine-containing molecules have garnered significant interest from the pharmaceutical industry due to their impressive structural and biological attributes. The inherent ring strain of the azetidine moiety imparts a unique three-dimensional character that can enhance binding affinity and selectivity to biological targets. This has led to the exploration of azetidine derivatives across a spectrum of diseases, including cancer, neuroinflammatory disorders, and bacterial and parasitic infections.[1][2]
This document will serve as a practical guide for researchers embarking on the in vivo evaluation of novel azetidine compounds. We will explore animal models relevant to three key therapeutic areas where azetidines have shown promise:
Oncology: Focusing on the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor.
Neuroinflammation: Primarily in the context of Alzheimer's disease and related neurodegenerative conditions.
Infectious Diseases: With protocols for both antimalarial and antibacterial efficacy testing.
For each therapeutic area, we will present a detailed rationale for the chosen animal model, a step-by-step protocol for conducting the efficacy studies, and key endpoints for evaluation.
Foundational Principles: Pharmacokinetics, Formulation, and Ethical Considerations
Before delving into specific disease models, it is crucial to address three foundational pillars of successful in vivo research: understanding the pharmacokinetic and pharmacodynamic (PK/PD) profile of the compound, developing a suitable formulation for administration, and adhering to strict ethical guidelines for animal welfare.
The Importance of Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling
A thorough understanding of a compound's PK/PD relationship is paramount for designing meaningful efficacy studies.[3][4]
Pharmacokinetics (PK) describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[4]
Pharmacodynamics (PD) describes what the drug does to the body, which is the relationship between drug concentration at the site of action and the resulting pharmacological effect.[3]
Integrated PK/PD modeling allows researchers to move beyond simple dose-response relationships and understand the exposure-response relationship, which is critical for translating preclinical findings to the clinical setting.[3][5] Early PK/PD studies in animals help to:
Determine the bioavailability, half-life, and clearance of the compound.[6]
Establish a rational dosing regimen (dose and frequency) to maintain therapeutic concentrations at the target site.
Predict the therapeutic window and potential for toxicity.
Formulation Strategies for Azetidine Compounds
The route of administration and the formulation of a test compound can significantly impact its in vivo performance. Many novel small molecules, including azetidine derivatives, exhibit poor water solubility, which can hinder their absorption and bioavailability.[7][8][9]
Table 1: Common Formulation Strategies for Preclinical In Vivo Studies
Formulation Strategy
Description
Suitable Administration Routes
Key Considerations
Aqueous Solution
The compound is dissolved in a simple aqueous vehicle (e.g., saline, PBS).
Ideal for soluble compounds. May require pH adjustment.
Co-solvent System
A mixture of a primary solvent (e.g., water) and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300/400).[10]
IV, IP, SC, PO
Can solubilize a wide range of compounds. Potential for vehicle-induced toxicity at high concentrations.
Suspension
The solid compound is dispersed in a liquid vehicle, often with the aid of suspending and wetting agents.
PO, IP, SC
Suitable for poorly soluble compounds. Particle size and uniformity are critical for consistent dosing.
Lipid-Based Formulations
The compound is dissolved or suspended in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).[8][9]
PO
Can enhance the oral absorption of lipophilic compounds.
Cyclodextrin Complexation
The compound forms an inclusion complex with a cyclodextrin, increasing its aqueous solubility.[11]
IV, PO
Effective for a variety of poorly soluble molecules.
The choice of formulation should be based on the physicochemical properties of the azetidine compound and the intended route of administration.[12] It is essential to conduct preliminary formulation screening to ensure the compound remains stable and bioavailable in the chosen vehicle.
Ethical Conduct and Animal Welfare
All animal experiments must be conducted in strict accordance with ethical guidelines and regulations to ensure the humane care and use of laboratory animals.[13] Key principles include:
The Three Rs: Replacement, Reduction, and Refinement. Researchers should strive to replace animal use with non-animal methods where possible, reduce the number of animals used to the minimum necessary for scientifically valid results, and refine procedures to minimize pain and distress.
Institutional Animal Care and Use Committee (IACUC): All animal study protocols must be reviewed and approved by an IACUC.[2][14] This committee is responsible for overseeing the institution's animal care and use program.
AAALAC International Accreditation: Adherence to the standards set by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International is a hallmark of a high-quality animal care and use program.[15]
Researchers must be well-versed in these guidelines and ensure that all personnel involved in animal studies are adequately trained.
In Vivo Efficacy Models for Azetidine Compounds in Oncology
Several novel azetidine-based compounds have been identified as potent inhibitors of the STAT3 signaling pathway, which is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and invasion.
Rationale for the Xenograft Mouse Model
The human tumor xenograft model is a widely used and well-established preclinical model for evaluating the in vivo efficacy of anticancer agents. In this model, human cancer cells are implanted into immunodeficient mice, which allows for the growth of human tumors. This model is particularly useful for assessing the direct antitumor activity of a compound on human cancer cells in an in vivo environment.
Oncology Efficacy Study Workflow
Protocol: Efficacy of an Azetidine-Based STAT3 Inhibitor in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
Materials:
Human TNBC cell line (e.g., MDA-MB-231)
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
Azetidine compound
Vehicle for formulation
Calipers
Sterile syringes and needles
Procedure:
Cell Culture and Implantation:
Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 107 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
Tumor Growth and Randomization:
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
Calculate tumor volume using the formula: (Length x Width2) / 2.
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
Treatment Administration:
Prepare the azetidine compound in the predetermined vehicle at the desired concentrations.
Administer the compound and vehicle to the respective groups via the chosen route of administration (e.g., oral gavage or intraperitoneal injection) at the established dosing schedule (e.g., once daily for 21 days).
Record the body weight of each mouse every 2-3 days as a measure of general toxicity.
Endpoint Analysis:
Continue to monitor tumor volume throughout the treatment period.
At the end of the study, euthanize the mice according to IACUC approved procedures.
Excise the tumors and record their final weight.
A portion of the tumor can be flash-frozen for Western blot analysis (to assess p-STAT3 levels) and another portion fixed in formalin for immunohistochemistry (IHC).
Table 2: Key Endpoints for Oncology Efficacy Studies
Endpoint
Method
Purpose
Tumor Growth Inhibition (TGI)
Caliper measurements
To assess the primary efficacy of the compound in slowing tumor growth.
Tumor Weight
Scale measurement at necropsy
To confirm the TGI findings.
Body Weight Changes
Regular monitoring
To evaluate the general toxicity and tolerability of the treatment.
Target Engagement (p-STAT3 levels)
Western Blot, IHC
To confirm that the compound is hitting its intended target in the tumor tissue.
Apoptosis Induction
TUNEL staining, Cleaved Caspase-3 IHC
To determine if the compound induces tumor cell death.
In Vivo Efficacy Models for Azetidine Compounds in Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of several neurodegenerative diseases, including Alzheimer's disease.[16] Novel azetidine derivatives have shown promise in attenuating neuroinflammatory responses in vitro.
Rationale for the Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
The LPS-induced neuroinflammation model is a widely used and robust model to study the mechanisms of neuroinflammation and to evaluate the efficacy of anti-inflammatory compounds.[16][17][18] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system and, when administered peripherally, can induce a significant inflammatory response in the brain.[17][18]
Neuroinflammation Study Workflow
Protocol: Efficacy of an Azetidine Compound in an LPS-Induced Neuroinflammation Mouse Model
Materials:
Male C57BL/6 mice, 8-10 weeks old
Lipopolysaccharide (LPS) from E. coli
Azetidine compound
Vehicle for formulation
Sterile saline
Behavioral testing apparatus (e.g., Y-maze, open field)
Procedure:
Acclimation and Pre-treatment:
Acclimate mice to the housing facility for at least one week before the experiment.
Administer the azetidine compound or vehicle to the respective groups for a specified pre-treatment period (e.g., 7 days) via the chosen route of administration.
Induction of Neuroinflammation:
On the day of the experiment, administer a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) or sterile saline to the appropriate groups.[16]
Behavioral Assessment:
At a specified time point after LPS injection (e.g., 24 hours), conduct behavioral tests to assess cognitive function and sickness behavior.
Y-maze: To evaluate spatial working memory.
Open field test: To assess locomotor activity and anxiety-like behavior.
Endpoint Analysis:
Immediately after the behavioral tests, euthanize the mice.
Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).
Perfuse the remaining mice with saline and collect the brains.
Dissect the hippocampus and cortex for biochemical analysis (e.g., ELISA for cytokines, Western blot for inflammatory markers).
Fix the other half of the brain for immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation.
Table 3: Key Endpoints for Neuroinflammation Efficacy Studies
Endpoint
Method
Purpose
Cognitive Function
Y-maze, Morris water maze
To assess the compound's ability to prevent LPS-induced cognitive deficits.
Sickness Behavior
Open field test, body weight
To evaluate the compound's effect on general malaise.
Pro-inflammatory Cytokine Levels
ELISA, qPCR
To measure the compound's anti-inflammatory effect in the brain and periphery.
Microglial and Astrocyte Activation
IHC for Iba1 and GFAP
To visualize and quantify the reduction in glial activation.
Signaling Pathway Modulation
Western Blot (e.g., p-NF-κB)
To investigate the mechanism of action of the compound.
In Vivo Efficacy Models for Azetidine Compounds in Infectious Diseases
The unique structural features of azetidines have also been leveraged in the development of novel anti-infective agents.
Rationale for the Plasmodium berghei Mouse Model for Antimalarial Testing
The Plasmodium berghei infection model in mice is a widely used and valuable tool for the in vivo screening of antimalarial compounds.[19] P. berghei is a rodent malaria parasite that shares key biological features with human malaria parasites, allowing for the assessment of a compound's ability to clear parasitemia in a mammalian host.[19]
Protocol: Efficacy of an Azetidine Compound in a P. berghei Infection Mouse Model
Materials:
Female BALB/c mice, 6-8 weeks old
Plasmodium berghei ANKA strain
Azetidine compound
Vehicle for formulation
Giemsa stain
Microscope
Procedure:
Parasite Infection:
Infect a donor mouse with P. berghei.
When the donor mouse reaches a parasitemia of 20-30%, collect blood via cardiac puncture.
Dilute the infected blood in saline and inject each experimental mouse intraperitoneally with 1 x 106 parasitized red blood cells.
Treatment Administration:
Twenty-four hours post-infection, begin treatment with the azetidine compound or vehicle.
Administer the treatment once daily for four consecutive days (a 4-day suppressive test).
Parasitemia Monitoring:
On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.
Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
Monitor the survival of the mice daily.
Table 4: Key Endpoints for Antimalarial Efficacy Studies
Endpoint
Method
Purpose
Parasitemia Reduction
Giemsa-stained blood smears
To quantify the compound's ability to clear the malaria parasite from the blood.
Survival Rate
Daily monitoring
To assess the compound's ability to prevent mortality from the infection.
Mean Survival Time
Calculation from survival data
A quantitative measure of the treatment's protective effect.
Rationale for the Staphylococcus aureus Systemic Infection Mouse Model
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening systemic diseases like sepsis.[20] The murine systemic infection model is a valuable tool for evaluating the in vivo efficacy of novel antibacterial agents against this pathogen.[21][22]
Protocol: Efficacy of an Azetidine Compound in a S. aureus Systemic Infection Mouse Model
Materials:
Female BALB/c mice, 6-8 weeks old
Staphylococcus aureus strain (e.g., USA300)
Tryptic soy broth (TSB)
Azetidine compound
Vehicle for formulation
Sterile saline
Procedure:
Bacterial Culture Preparation:
Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.
The next day, subculture the bacteria in fresh TSB and grow to mid-log phase.
Wash the bacterial cells with sterile saline and adjust the concentration to the desired inoculum (e.g., 1 x 108 CFU/mL).
Infection and Treatment:
Inject each mouse intraperitoneally with 100 µL of the bacterial suspension (1 x 107 CFU).
At a specified time post-infection (e.g., 1 hour), administer a single dose of the azetidine compound or vehicle.
Endpoint Analysis:
Monitor the mice for signs of morbidity and mortality for a set period (e.g., 72 hours).
At the end of the study, euthanize any surviving mice.
For bacterial burden analysis, a separate cohort of mice can be euthanized at an earlier time point (e.g., 24 hours post-infection), and organs (e.g., kidneys, spleen, liver) can be harvested, homogenized, and plated on agar to determine the number of CFUs.
Table 5: Key Endpoints for Antibacterial Efficacy Studies
Endpoint
Method
Purpose
Survival Rate
Daily monitoring
To assess the compound's ability to protect against lethal infection.
Bacterial Burden in Organs
CFU counting
To quantify the compound's ability to clear the bacteria from key target organs.
Clinical Score
Observation of clinical signs
To evaluate the compound's effect on the overall health of the infected animals.
Conclusion
The successful preclinical development of novel azetidine compounds hinges on a well-designed and rigorously executed in vivo efficacy testing program. This guide has provided a framework for approaching these studies, covering key therapeutic areas and offering detailed protocols for relevant animal models. By integrating a thorough understanding of PK/PD principles, employing appropriate formulation strategies, and upholding the highest standards of animal welfare, researchers can generate the robust and reliable data needed to advance these promising therapeutic agents toward clinical application.
References
Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
Azetidines of pharmacological interest. PubMed.
A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combin
Mouse models for infectious diseases caused by Staphylococcus aureus. PubMed Central.
The Guide. AAALAC.
Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PMC.
Preclinical Formulations: Insight, Strategies, and Practical Consider
(PDF) Formulation strategies for poorly soluble drugs.
Evaluation of Plasmodium berghei Models in Malaria Research. Unknown Source.
In Vivo PK/PD.
Excipients Use in Parenteral and Lyophilized Formul
Guide for the Care and Use of Laboratory Animals, 8th edition.
A Cell-Level Systems PK-PD Model to Characterize In Vivo Efficacy of ADCs.
Azetidines in medicinal chemistry: emerging applic
Protocol for drug testing in P. berghei blood stage infected mice. Unknown Source.
Early Molecular Biomarkers in an Amyloid-β-Induced Rat Model of Alzheimer's Disease: Effects of Kelulut Honey. MDPI.
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
B355252 Suppresses LPS-Induced Neuroinflamm
Pharmacokinetic/pharmacodynamic modeling in drug research and development. PubMed.
Pharmacokinetics (PK)/Pharmacodynamics (PD) Study in Drug Discovery and Development. MDPI.
Chronic IL-1β-mediated neuroinflammation mitigates amyloid pathology in a mouse model of Alzheimer's disease without inducing overt neurodegener
LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Semantic Scholar.
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI.
Human amyloid beta-induced neuroinflammation is an early event in neurodegener
Murine Models for Staphylococcal Infection. PMC - NIH.
Regul
Inhibition of Amyloid-Beta Production, Associated Neuroinflammation, and Histone Deacetylase 2-Mediated Epigenetic Modifications Prevent Neuropathology in Alzheimer's Disease in vitro Model. Unknown Source.
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
(a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
Laboratory Guidelines for Animal Care.
PK/PD. Biocytogen.
Excipients in Parenteral Drug Products. Center for Research on Complex Generics.
Staphylococcus aureus Host Tropism and Its Implications for Murine Infection Models. MDPI.
Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the Lipid Formulation Classification System | Request PDF.
Pathophysiologic similarities between autism spectrum disorder and Alzheimer's disease: therapeutic possibilities. Frontiers.
Humanization of Drug Metabolism in the Plasmodium berghei Mouse Model for Antimalarial Drug Discovery | ACS Infectious Diseases.
Murine Models for Staphylococcal Infection. | Skaar Lab. Vanderbilt University.
Technical Support Center: Synthesis of 3-(Cyclopropylmethoxy)azetidine HCl
Welcome to the technical support center for the synthesis of 3-(cyclopropylmethoxy)azetidine HCl. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(cyclopropylmethoxy)azetidine HCl. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
Overview of the Synthetic Strategy
The synthesis of 3-(cyclopropylmethoxy)azetidine HCl is typically achieved through a three-stage process. It begins with the protection of the secondary amine of the 3-hydroxyazetidine starting material, followed by a Williamson ether synthesis to form the C-O bond, and concludes with deprotection and salt formation. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Caption: High-level workflow for the synthesis of 3-(cyclopropylmethoxy)azetidine HCl.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part 1: Starting Materials and N-Protection
Question: My yield for the N-Boc protection of 3-hydroxyazetidine is consistently low (<85%). What are the common causes?
Answer: Low yields in this step often trace back to three critical areas: the quality of the starting material, the choice of base, and the reaction conditions.
Starting Material Quality : 3-hydroxyazetidine is typically supplied as its hydrochloride salt, which is more stable.[1] Failure to neutralize this salt effectively with a sufficient amount of base will leave a portion of the starting material unreactive. We recommend using at least 2.2 equivalents of a tertiary amine base (like triethylamine or DIPEA) when starting from the HCl salt—one equivalent to neutralize the salt and a slight excess to facilitate the reaction with Di-tert-butyl dicarbonate (Boc₂O).
Base Selection : While triethylamine is common, its nucleophilicity can sometimes lead to side reactions. For a cleaner reaction, consider using a more sterically hindered base like N,N-diisopropylethylamine (DIPEA). The choice of base is crucial as the azetidine nitrogen's reactivity must be carefully managed.[2]
Reaction Conditions :
Temperature: The reaction of Boc₂O is exothermic. Add the Boc-anhydride slowly to an ice-cooled solution (0-5 °C) of the azetidine to prevent runaway reactions and the formation of undesired by-products.
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices. Ensure the solvent is anhydrous, as water can hydrolyze the Boc-anhydride.
Protocol: High-Yield N-Boc Protection of 3-Hydroxyazetidine HCl
Suspend 3-hydroxyazetidine hydrochloride (1.0 eq) in anhydrous DCM (10 mL per gram of starting material).
Cool the suspension to 0 °C in an ice bath.
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes.
In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of anhydrous DCM.
Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
Quench the reaction with water and perform a standard aqueous workup. The product, N-Boc-3-hydroxyazetidine, can typically be isolated in high purity after solvent evaporation.
Part 2: The Williamson Ether Synthesis
This step is the most critical for achieving a high overall yield. The Williamson ether synthesis is a classic SN2 reaction where an alkoxide displaces a halide.[3][4][5] Success hinges on efficient alkoxide formation and minimizing competing side reactions.
Question: My Williamson ether synthesis is giving a low yield of the desired product. What are the primary factors to investigate?
Answer: This is a frequent challenge. Low yields are almost always due to incomplete deprotonation of the hydroxyl group, side reactions of the electrophile, or N-alkylation. Let's create a decision tree to diagnose the issue.
Caption: Troubleshooting decision tree for low yield in the Williamson etherification step.
Question: How do I choose the right base for the etherification, and why is it so important?
Answer: Base selection is paramount. The goal is to fully deprotonate the secondary alcohol of N-Boc-3-hydroxyazetidine to form the nucleophilic alkoxide, without promoting side reactions.
Base
Pros
Cons
Recommendation
NaOH / KOH
Inexpensive, easy to handle.
Weaker base, reaction can be reversible. Introduces water, which can reduce reactivity.
Not recommended for high-yield synthesis due to equilibrium and solvent compatibility issues.
NaH / KH
Strong, non-nucleophilic, irreversible base.[5] Drives reaction to completion.
Highly reactive with water and protic solvents (requires anhydrous conditions). Can be pyrophoric.
Highly Recommended. Use a 60% dispersion in mineral oil. Wash with anhydrous hexane before use for best results. Use an aprotic polar solvent like THF or DMF.
LHMDS / LDA
Strong, non-nucleophilic, soluble base. Good for systems prone to elimination.
More expensive. Can be sterically hindered, potentially slowing the reaction.
A good alternative to NaH if elimination of the electrophile is a major issue.
In our experience, Sodium Hydride (NaH) provides the most consistent and high-yielding results. It acts as a powerful, irreversible base to generate the alkoxide quantitatively.[5]
Question: I'm observing a side product with a mass corresponding to N-alkylation. How can I prevent this?
Answer: This indicates a failure of your N-protecting group. The Boc group is generally robust under basic conditions, but if your deprotection from the previous step was incomplete or if the group is compromised, the free azetidine nitrogen becomes a competing nucleophile.
Verify Protection: Ensure your N-Boc-3-hydroxyazetidine is pure and fully protected via NMR or LCMS before starting the etherification.
Reaction Temperature: While the deprotonation with NaH can be done at 0 °C to room temperature, the subsequent alkylation with cyclopropylmethyl bromide should be initiated at a low temperature (0 °C) and allowed to warm slowly. This favors the more reactive alkoxide over the less reactive (and protected) nitrogen.
Part 3: Deprotection and Salt Formation
Question: The final deprotection and salt formation step gives me an oily product that is difficult to purify. How can I obtain a clean, crystalline solid?
Answer: This is a common purification challenge. The free base of 3-(cyclopropylmethoxy)azetidine is often a low-melting solid or an oil. The key is a carefully controlled salt formation protocol.
Complete Deprotection : When using acidic conditions (e.g., HCl in dioxane, or trifluoroacetic acid) to remove the Boc group, ensure the reaction goes to completion. Monitor by TLC/LCMS. Incomplete deprotection will contaminate your final product with protected starting material.
Solvent Choice for Salt Formation : After deprotection (and neutralization/extraction if TFA was used), the free base should be dissolved in a solvent in which the HCl salt is insoluble. Isopropyl alcohol (IPA) or ethyl acetate are excellent choices.
Controlled Precipitation :
Dissolve the purified free base in a minimal amount of cold IPA or ethyl acetate.
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or HCl in IPA) dropwise with vigorous stirring.
You should observe the precipitation of a white solid. Adding the acid too quickly can trap impurities and lead to an oily consistency.
If an oil forms, try scratching the side of the flask with a glass rod to induce crystallization. Seeding with a small crystal from a previous batch can also be effective.
Isolation and Drying : Collect the solid by filtration, wash with a small amount of cold solvent (the one used for precipitation), and dry thoroughly under vacuum. Residual solvent can make the product appear oily or gummy.
References
CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents.
Technical Support Center: Purification of Polar Azetidine Hydrochloride Salts
Welcome to the technical support center for the purification of polar azetidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexit...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of polar azetidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these valuable synthetic intermediates. The inherent polarity and reactivity of azetidine derivatives, particularly as hydrochloride salts, present unique challenges that require a nuanced and well-understood approach. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these hurdles in your work.
I. Understanding the Core Challenges
The purification of polar azetidine hydrochloride salts is often complicated by a combination of factors:
High Polarity and Water Solubility : These salts are often highly soluble in water and other polar protic solvents, making extraction and precipitation challenging.[1][2]
Hygroscopicity : The salt form can readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing.
Potential for Ring Instability : The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under acidic or basic conditions.[3][4][5]
Co-precipitation of Impurities : The very properties that make these salts crystallize can also lead to the inclusion of polar impurities in the solid matrix.
This guide will address these challenges in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My azetidine hydrochloride salt won't crystallize. What should I do?
This is a common issue, often related to the high solubility of the salt in the chosen solvent system or the presence of impurities that inhibit crystal lattice formation.
Answer:
A systematic approach to inducing crystallization is recommended. This involves careful selection of solvent/anti-solvent systems and controlling the crystallization conditions.
Troubleshooting Steps:
Solvent Selection is Key : The ideal recrystallization solvent is one in which your azetidine hydrochloride salt is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Initial Screening : Start with small-scale solubility tests in a variety of solvents. Common choices for polar salts include isopropanol (IPA), ethanol, methanol, or mixtures of these with less polar "anti-solvents."
Anti-Solvent Strategy : If your salt is too soluble even in hot alcohols, consider using an anti-solvent. This is a solvent in which the salt is insoluble. Common anti-solvents for this purpose include diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or acetone. The anti-solvent should be miscible with your primary solvent.
Controlled Cooling : Rapid cooling often leads to the formation of oils or amorphous solids. Employ a slow cooling protocol. After dissolving your salt in a minimal amount of hot solvent, allow it to cool to room temperature slowly. If no crystals form, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C).
Inducing Crystallization : If slow cooling doesn't yield crystals, you can try the following:
Seeding : Introduce a tiny crystal of a previously purified batch into the supersaturated solution.
Scratching : Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
Experimental Protocol: Recrystallization of a Polar Azetidine Hydrochloride Salt
Dissolution : In a flask, add the crude azetidine hydrochloride salt. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) with stirring until the salt is fully dissolved.
Hot Filtration (Optional but Recommended) : If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with filter paper to remove them.
Cooling : Allow the solution to cool slowly to room temperature.
Anti-Solvent Addition (If Necessary) : If no crystals form, slowly add an anti-solvent (e.g., MTBE) dropwise with gentle swirling until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to stand.
Crystal Formation : Allow the solution to stand undisturbed for several hours to overnight to allow for crystal growth.
Isolation : Collect the crystals by vacuum filtration.
Washing : Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.[6]
Drying : Dry the crystals under high vacuum to remove all residual solvents.
FAQ 2: My purified salt is still showing impurities by NMR/LC-MS. How can I improve the purity?
If recrystallization is insufficient, chromatographic methods are the next logical step. However, the high polarity of hydrochloride salts makes standard silica gel chromatography challenging.
Answer:
For highly polar compounds, traditional normal-phase silica gel chromatography is often ineffective due to strong binding of the polar salt to the stationary phase. Several alternative chromatographic techniques can be employed.
Troubleshooting and Strategy Selection:
Reverse-Phase Chromatography (RPC) : This is often a good choice for polar compounds. A C18 or C8 stationary phase is used with a polar mobile phase, typically water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.
Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is specifically designed for the separation of highly polar compounds.[7][8] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous solvent.[8]
Ion-Exchange Chromatography (IEX) : Since the compound is a salt, IEX can be a powerful tool. A cation-exchange column would retain the positively charged azetidinium ion, allowing neutral and anionic impurities to be washed away. The desired compound is then eluted by increasing the ionic strength or changing the pH of the mobile phase.
pH-Zone-Refining Counter-Current Chromatography : This is a more advanced technique suitable for preparative separations of polar alkaloids and other basic compounds.[9]
Decision-Making Workflow for Purification Strategy
Mastering the Purification of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL: A Technical Guide to Recrystallization
Welcome to the comprehensive technical support center for the recrystallization of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. This guide is designed for researchers, scientists, and drug development professionals to provide i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support center for the recrystallization of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining this crucial building block in its highest purity. We will move beyond generic protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize the recrystallization process for your specific needs.
Introduction: The Importance of Purity
In the realm of pharmaceutical development and medicinal chemistry, the purity of a starting material or intermediate like 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL is paramount. Impurities can lead to unwanted side reactions, decreased yields, and potentially toxic byproducts in the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique to purify solid compounds, leveraging differences in solubility to separate the desired compound from its impurities. This guide will provide a robust framework for developing and executing a successful recrystallization protocol for this specific azetidine hydrochloride salt.
Physical and Chemical Properties at a Glance
Before embarking on any purification, a thorough understanding of the compound's properties is essential.
Property
Value
Source
IUPAC Name
3-(cyclopropylmethyl)azetidine;hydrochloride
PubChem
Molecular Formula
C₇H₁₄ClN
PubChem
Molecular Weight
163.65 g/mol
Appearance
Expected to be a white to off-white crystalline solid
Solubility
Generally soluble in water and polar organic solvents
The Recrystallization Workflow: A Step-by-Step Guide
The following protocol is a recommended starting point. As with any crystallization process, small-scale trials are crucial to determine the optimal conditions for your specific batch of material.
Diagram of the Recrystallization Workflow
Caption: A generalized workflow for the recrystallization of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL.
Part 1: Solvent System Selection - The Heart of Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should:
Dissolve the compound sparingly or not at all at room temperature.
Dissolve the compound completely at its boiling point.
Dissolve impurities well at all temperatures or not at all.
Be chemically inert to the compound.
Be easily removable from the purified crystals.
For a hydrochloride salt like 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL, polar solvents are a good starting point. A mixed solvent system, often a polar solvent in which the compound is soluble and a less polar "anti-solvent" in which it is insoluble, can provide finer control over the crystallization process.
Recommended Solvent Systems for Screening:
Isopropanol (IPA) / Water: A common and effective system for many hydrochloride salts.
Ethanol / Water: Similar to IPA/water, offering a slightly different polarity profile.
Acetonitrile / Methyl tert-butyl ether (MTBE): A non-aqueous system that can be effective.
Methanol: A highly polar solvent, may require an anti-solvent for good recovery.
Isopropanol / Heptane: A combination of a polar solvent and a non-polar anti-solvent.
Experimental Protocol for Solvent Screening (Small Scale):
Place approximately 50 mg of your crude 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL into several small test tubes.
To each tube, add a different solvent (e.g., IPA, ethanol, acetonitrile) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate will require a moderate amount of solvent for dissolution at elevated temperatures.
If the solid is sparingly soluble at room temperature, heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves completely.
Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
Observe the formation of crystals. Note the quantity and quality of the crystals formed.
For mixed solvent systems, dissolve the compound in a minimal amount of the "good" solvent (e.g., hot IPA) and then add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Part 2: The Recrystallization Protocol in Practice
Once you have identified a promising solvent system from your screening, you can proceed with the bulk recrystallization. The following is a general procedure that should be adapted based on your small-scale findings.
Step-by-Step Methodology:
Dissolution: In a suitable flask, add your crude 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. Add the chosen solvent (or the "good" solvent of a mixed pair) in portions, with stirring and gentle heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear solution.
Decolorization (if necessary): If the solution is colored due to impurities, you may add a small amount of activated charcoal. Boil the solution for a few minutes, but be aware that charcoal can adsorb some of your product.
Hot Filtration (if necessary): If there are insoluble impurities or if you used charcoal, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the crystals under vacuum to a constant weight.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Oiling Out (Formation of a liquid layer instead of crystals)
The compound's melting point may be lower than the boiling point of the solvent. The solution may be too concentrated or cooled too quickly.
- Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool much more slowly. - Consider a different solvent system with a lower boiling point. - Add a seed crystal to induce crystallization.
No Crystals Form
The solution is not saturated. The solution is supersaturated.
- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution in an ice-salt bath.
Poor Recovery
Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.
- Reduce the amount of solvent used in the initial dissolution. - Choose a solvent in which the compound is less soluble at cold temperatures. - Ensure the filtration apparatus is sufficiently pre-heated.
Crystals are Colored
Colored impurities are co-crystallizing with the product.
- Use activated charcoal for decolorization before crystallization. - A second recrystallization may be necessary.
Frequently Asked Questions (FAQs)
Q1: How do I know if my recrystallization was successful?
A1: A successful recrystallization should result in a noticeable improvement in the physical appearance of the compound (e.g., from an off-white powder to white crystals). The most definitive way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point range close to the literature value (if available) is a good indicator of high purity.
Q2: What is the purpose of using a mixed solvent system?
A2: A mixed solvent system provides a greater degree of control over the crystallization process. By carefully adjusting the ratio of the "good" solvent to the "anti-solvent," you can fine-tune the solubility of your compound and induce crystallization more effectively than with a single solvent. This is particularly useful when no single solvent has the ideal solubility characteristics.
Q3: Can I reuse the filtrate (mother liquor) to recover more product?
A3: Yes, it is often possible to recover a second crop of crystals from the mother liquor by concentrating the solution. However, this second crop will likely be less pure than the first, as the impurities are more concentrated in the remaining solution. It is advisable to analyze the purity of the second crop separately.
Q4: My compound is very soluble in most polar solvents even at room temperature. What should I do?
A4: In this case, an anti-solvent recrystallization is the best approach. Dissolve your compound in a minimum amount of the polar solvent in which it is highly soluble. Then, slowly add a non-polar anti-solvent (in which your compound is insoluble) until you observe persistent cloudiness. Gently warm the mixture until the solution becomes clear again, and then allow it to cool slowly.
Q5: How critical is the cooling rate?
A5: The cooling rate is very important. Slow cooling generally leads to the formation of larger, more perfect crystals, which are typically purer because impurities are excluded from the growing crystal lattice. Rapid cooling can trap impurities and often results in the formation of smaller, less pure crystals or even precipitation of an amorphous solid.
Conclusion
The recrystallization of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL, while requiring careful attention to detail, is a highly effective method for achieving the high purity required for downstream applications. By understanding the principles of solubility and systematically screening for the optimal solvent system, researchers can confidently and repeatedly purify this valuable compound. This guide provides the foundational knowledge and practical steps to achieve this, but remember that each batch of material may have its own unique impurity profile, necessitating minor adjustments to the protocol.
References
Massachusetts Institute of Technology. (2010). Recrystallization. MIT Digital Lab Techniques Manual. [Link]
PubChem. (n.d.). 3-(Cyclopropylmethyl)azetidine hydrochloride. National Center for Biotechnology Information. [Link]
Azetidine Ring Stability: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for navigating the complexities of azetidine ring stability. As a valued motif in medicinal chemistry, the four-membered azetidine...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of azetidine ring stability. As a valued motif in medicinal chemistry, the four-membered azetidine ring offers a unique three-dimensional scaffold that can enhance potency and improve physicochemical properties. However, its inherent ring strain (approx. 25.4 kcal/mol) makes it susceptible to degradation under certain conditions, posing a significant challenge during synthesis, workup, purification, and storage.[1]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common stability issues. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust experimental plans.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Azetidine Stability
This section addresses foundational questions regarding the stability of the azetidine ring.
Q1: What is the primary driver of azetidine ring instability?
A: The primary driver is ring strain . An ideal sp³-hybridized carbon atom has bond angles of 109.5°. In the azetidine ring, the internal C-C-C and C-N-C bond angles are compressed to approximately 90°, leading to significant angle strain. This strain energizes the C-N and C-C bonds, making them more susceptible to cleavage under conditions that can relieve this strain, such as protonation or attack by a nucleophile.[1] The stability of azetidines is intermediate, being significantly more stable and easier to handle than the highly strained three-membered aziridines, but more reactive than the five-membered pyrrolidines.[1]
Q2: What is the general pH stability profile of an azetidine?
A: Azetidines are generally most stable under neutral to moderately basic conditions. They are particularly vulnerable to degradation under acidic conditions. The basicity of the azetidine nitrogen (pKa of the conjugate acid is ~11.29 for the parent molecule) means that it will be readily protonated at acidic pH.[2] This protonation activates the ring towards nucleophilic attack and subsequent ring-opening. Strong basic conditions can also present issues, although this is less common and typically involves specific structural features on the molecule (see Troubleshooting Guide).
Q3: How do N-substituents dramatically alter the stability of the azetidine ring?
A: The substituent on the nitrogen atom is arguably the most critical factor controlling the ring's stability. Its electronic properties directly influence the basicity of the nitrogen and the ring's susceptibility to opening.
Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., tosyl), acyl (e.g., benzoyl), or carbamates (e.g., Boc) significantly decrease the basicity of the azetidine nitrogen. This "pulls" the nitrogen's lone pair away from the ring, making it less available for protonation. Consequently, N-sulfonylated or N-acylated azetidines are much more stable to acidic conditions than their N-alkyl counterparts because the crucial ring-activating protonation step is suppressed.[1]
Electron-Donating Groups (EDGs) & Alkyl Groups: Simple alkyl groups maintain the high basicity of the nitrogen, rendering the ring sensitive to acid.
Aryl Groups: N-aryl substituents can have variable effects. If the nitrogen lone pair can delocalize into the aryl system (e.g., N-phenyl), the nitrogen's basicity is reduced, which can enhance stability. However, this is not always straightforward. In some cases, N-aryl azetidines have shown marked instability at acidic pH, suggesting other mechanistic factors are at play.[3]
Q4: My azetidine has a pendant amide group. A colleague mentioned this could be a problem. Why?
A: Your colleague is right to be cautious. A nearby nucleophilic group, such as an amide, can facilitate an intramolecular ring-opening decomposition , especially under acidic conditions. After the azetidine nitrogen is protonated, the pendant amide oxygen can act as an internal nucleophile, attacking one of the ring carbons to form a transient bicyclic intermediate, which then hydrolyzes to a ring-opened product. The stability in such cases is highly dependent on the length of the linker between the amide and the azetidine ring.[3]
Part 2: Troubleshooting Guide - Addressing Experimental Challenges
This section provides solutions to specific problems you may encounter in the lab.
Issue 1: My azetidine-containing compound is degrading during acidic workup (e.g., 1M HCl wash). What is happening and how can I prevent it?
Answer:
The Cause: The strong acid (HCl) is protonating your azetidine nitrogen. The protonated azetidinium ion is now highly activated. The chloride counter-ion (Cl⁻), a competent nucleophile, attacks a ring carbon, leading to C-N bond cleavage and ring opening. This is a classic acid-catalyzed nucleophilic ring-opening reaction.
The Solutions:
Avoid Strong Acids: Replace the 1M HCl wash with a milder acidic wash. A saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a 10% citric acid solution can often achieve the desired separation without causing significant degradation.
Use a Biphasic System with pH Control: Perform your extraction with a carefully buffered aqueous phase. Use a pH meter to ensure the aqueous layer does not drop below a pH of 5-6.
Protect the Nitrogen: If the synthetic route allows, install an electron-withdrawing protecting group (e.g., Boc, Ts) on the azetidine nitrogen. This will drastically reduce its basicity and protect it from protonation.[1]
Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at low temperatures (e.g., in an ice bath) to minimize the rate of decomposition. Immediately neutralize the organic layer with a mild base wash (e.g., sat. NaHCO₃) afterwards.
Issue 2: My purification on silica gel is leading to low recovery or decomposition of my azetidine compound. What are the best practices?
Answer:
The Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups (Si-OH). For basic azetidines, this acidic surface acts like a solid-supported acid. The compound protonates, binds strongly to the silica (causing tailing and poor recovery), and can degrade directly on the column via the same mechanisms as in an acidic wash.
The Solutions:
Deactivate the Silica: Before running the column, flush it with a solution of your eluent containing 1-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide. This will neutralize the acidic silanol groups. Add ~0.5-1% of the same base to your mobile phase to maintain this deactivation throughout the purification.
Use Neutral or Basic Media: Switch to a different stationary phase. Neutral alumina is a good alternative for basic compounds. Alternatively, reversed-phase chromatography (C18) using buffered mobile phases (e.g., ammonium bicarbonate or ammonium acetate) is an excellent, albeit more expensive, option.
Consider Non-Chromatographic Methods: If possible, purify the compound by crystallization or distillation to avoid contact with acidic stationary phases altogether.
Issue 3: I am using a strong, non-nucleophilic base (e.g., LDA, KHMDS) for a reaction elsewhere in my molecule, but I'm seeing unexpected side products. Could the azetidine ring be the culprit?
Answer:
The Cause: While less common than acid-catalyzed opening, strong bases can cause issues. The protons on the carbons adjacent to the nitrogen (the α-protons) are weakly acidic. A very strong base can deprotonate at this position, forming an α-amino carbanion. This can lead to rearrangements or other undesired reactions. Some protecting groups on azetidine esters have also been shown to be unstable to strong bases like LiNCy₂ or LiTMP.[4]
The Solutions:
Protecting Group Strategy: Ensure the nitrogen is protected with a group that is stable to the basic conditions. A simple N-benzyl or N-alkyl group might be problematic, whereas an N-Boc group is generally stable to non-nucleophilic bases at low temperatures.
Temperature Control: Perform the reaction at the lowest possible temperature (e.g., -78 °C) to disfavor side reactions.
Alternative Reagents: Consider if a milder base could accomplish the desired transformation. For example, could a lithium-halogen exchange followed by trapping be used instead of direct deprotonation?
Part 3: Mechanistic Insights & Workflow Diagrams
Understanding the "how" is key to predicting and preventing instability.
Acid-Catalyzed Ring Opening
The diagram below illustrates the general mechanism for the acid-catalyzed ring opening of an N-substituted azetidine by a nucleophile (Nu⁻), a common degradation pathway during acidic workups.
Caption: Mechanism of Acid-Catalyzed Azetidine Ring Opening.
Troubleshooting Workflow for Azetidine Instability
Use this flowchart to diagnose and solve stability issues encountered during your experiments.
Caption: A logical workflow for troubleshooting azetidine stability.
Part 4: Data Summary & Protocols
Table 1: Influence of N-Substituents on Azetidine Stability
This table summarizes the qualitative effects of common N-substituents on the stability of the azetidine ring, particularly in acidic media.
N-Substituent
Substituent Type
Azetidine N Basicity
Stability in Acid (pH < 4)
Rationale
-H, -Alkyl
Electron Donating / Neutral
High
Poor
Nitrogen is easily protonated, activating the ring for nucleophilic opening.
-Boc, -Cbz
Electron Withdrawing
Very Low
Excellent
Carbamate group delocalizes the N lone pair, preventing protonation.
-Tosyl, -Mesyl
Strongly Withdrawing
Extremely Low
Excellent
The powerful sulfonyl group makes the nitrogen non-basic and highly stable to acid.[1]
-Aryl (e.g., Phenyl)
Conjugating/Withdrawing
Low to Moderate
Variable
Stability is complex. While basicity is reduced, some N-aryl systems show unexpected lability, possibly due to intramolecular mechanisms.[3]
To each vial, add 950 µL of the corresponding aqueous buffer.
Label a fifth vial "T=0 Control". Add 950 µL of ACN:Water (50:50) to this vial.
Initiate the Experiment:
To the "T=0 Control" vial, add 50 µL of your stock solution. Mix well and immediately inject onto the HPLC/LC-MS. This is your 100% reference peak area.
At the same time (start a timer), add 50 µL of your stock solution to each of the four buffered vials (pH 2, 4, 7, 10). Mix well. The final concentration will be ~50 µg/mL in a 95% aqueous matrix.
Time-Point Analysis:
After a set time (e.g., 1 hour), inject an aliquot from each of the four test vials.
After a second time point (e.g., 2 hours), inject another aliquot from each vial.
Data Analysis:
For each time point and pH, calculate the percentage of the compound remaining by comparing its peak area to the peak area of the T=0 control.
% Remaining = (Area_sample / Area_T=0) * 100
Plot % Remaining vs. Time for each pH to visualize the degradation profile. This will clearly indicate the pH conditions under which your compound is unstable.
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269-3283. [Link]
Crews, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1594-1599. [Link]
Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. [Link]
Stability of different azetidine esters. (n.d.). ResearchGate. [Link]
Dochnahl, M., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Angewandte Chemie International Edition, 61(52), e202211397. [Link]
General synthetic route for accessing azetidines via intermolecular... (n.d.). ResearchGate. [Link]
Kaur, N., & Kishore, D. (2017). Recent advances in synthetic facets of immensely reactive azetidines. New Journal of Chemistry, 41(20), 11495-11529. [Link]
Denmark, S. E., & Streuff, J. (2007). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 129(12), 3470-3471. [Link]
Technical Support Center: Forced Degradation Studies of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. It is designed to offer b...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting forced degradation studies on 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. It is designed to offer both practical, step-by-step protocols and a deeper understanding of the underlying scientific principles, ensuring the development of robust, stability-indicating analytical methods in line with regulatory expectations.
Introduction: The "Why" Behind Forced Degradation
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies as outlined in the ICH Q1A(R2) guideline.[1][2][3] The core objective is to intentionally degrade the drug substance using more severe conditions than those used in accelerated stability testing.[4] This process is not about determining shelf-life but rather about achieving several key scientific goals:
Elucidating Degradation Pathways: Understanding how the molecule breaks down under stress helps predict potential degradation products that might form during long-term storage.[4][5][6]
Developing Stability-Indicating Methods: The primary outcome is the development and validation of an analytical method (typically HPLC) that can accurately separate the intact drug substance from all its potential degradation products.[4][5] This ensures the method is "stability-indicating."
Informing Formulation and Packaging: Knowledge of sensitivities to light, heat, or pH can guide the development of a stable drug product formulation and the selection of appropriate packaging.[5][7]
Characterizing the Molecule: It reveals the intrinsic stability of the drug substance, providing a deeper understanding of its chemical properties.[4][6]
The structure of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL presents several key functional groups to consider: a strained azetidine ring, an ether linkage, and a secondary amine (which is protonated as a hydrochloride salt). Each of these sites presents a potential liability under different stress conditions. The azetidine ring, while more stable than an aziridine, possesses significant ring strain, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[8][9][10] Ethers can undergo cleavage under strong acidic conditions, and secondary amines are susceptible to oxidation.[5][11]
Experimental Workflow for a Forced Degradation Study
Caption: Overall workflow for conducting a forced degradation study.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when designing and executing forced degradation studies for 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL.
Q1: What are the recommended starting stress conditions?
A1: A "one-size-fits-all" approach is not suitable.[5] However, a rational starting point based on ICH guidelines and the molecule's structure is recommended. The goal is to achieve 5-20% degradation.[1][12] If no degradation is observed, the conditions should be made more stringent (e.g., higher temperature, longer duration, higher reagent concentration).
Stress Condition
Recommended Starting Conditions
Rationale & Key Considerations
Acid Hydrolysis
0.1 M HCl at Room Temperature (RT), then 60°C
The azetidine ring and ether linkage are potential targets.[9][11] The HCl salt form of the API will influence the initial pH.
Base Hydrolysis
0.1 M NaOH at RT, then 60°C
While generally stable, some ring systems can be susceptible to base-catalyzed degradation.
Oxidation
3% H₂O₂ at RT
The secondary amine is a primary target for oxidation.[5]
Thermal
60-80°C (Solid State & Solution)
Evaluates intrinsic thermal stability. Should be at least 10°C above the accelerated stability condition.[2]
Photolytic
ICH Q1B conditions: Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²
Tests for light sensitivity. A control sample protected from light is essential.[2][12]
Q2: I'm not seeing any degradation. What should I do?
A2: This indicates the molecule is stable under the initial conditions. Incrementally increase the stress level. For hydrolytic studies, you can increase the acid/base concentration (e.g., to 1.0 M), increase the temperature (e.g., to 80°C), or extend the exposure time.[12] For thermal stress, increase the temperature in 10°C increments.[2] It is crucial to document all conditions, even those that do not produce degradation, as this is valuable stability data.
Q3: The degradation is too fast and exceeds 20%. What's the next step?
A3: The conditions are too harsh. Reduce the stress level. You can decrease the temperature, shorten the exposure time, or use a lower concentration of the stress reagent (e.g., 0.01 M HCl instead of 0.1 M). The goal is to achieve controlled degradation to cleanly identify the primary degradation products.
Q4: My mass balance is poor (not within 95-105%). What does this mean?
A4: A poor mass balance suggests that not all degradation products are being detected by your analytical method.[6] Common causes include:
Non-chromophoric degradants: The degradation product may lack a UV-absorbing chromophore. Using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can help.
Volatile degradants: The product may have evaporated. GC-MS analysis of the headspace could be considered.
Insoluble degradants: The product may have precipitated out of solution. Visually inspect samples and consider using a different diluent.
Co-elution: The degradant peak may be hidden under the main peak or another peak. A peak purity analysis using a Photodiode Array (PDA) detector is essential.[6] Re-developing the HPLC method with a different column chemistry or mobile phase may be necessary.[13]
Q5: What are the most likely degradation pathways for this molecule?
A5: Based on the structure, three primary pathways are plausible:
Acid-Catalyzed Ring Opening of the Azetidine: The strained four-membered ring can be opened by nucleophilic attack, especially after protonation of the nitrogen under acidic conditions.[9][14] Water or chloride ions could act as nucleophiles.
Acid-Catalyzed Cleavage of the Ether Bond: Ethers are known to be cleaved by strong acids at elevated temperatures.[11] This would likely involve protonation of the ether oxygen followed by nucleophilic attack, leading to the formation of 3-hydroxyazetidine and cyclopropylmethanol.
Oxidation of the Azetidine Nitrogen: The secondary amine is susceptible to oxidation, which could lead to the formation of an N-oxide or other oxidative degradation products.[5][15]
Detailed Experimental Protocols
These protocols provide a starting point. Adjustments will be necessary based on the observed stability of the molecule. A stock solution of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL at 1 mg/mL is recommended.[12]
Protocol 1: Acid Hydrolysis
Objective: To assess degradation under acidic conditions.
Reagents: 1.0 M HCl, 1.0 M NaOH, HPLC-grade water, and a suitable organic solvent if needed for solubility.
Procedure:
Prepare a 1 mg/mL solution of the drug substance.
Transfer an aliquot to a vial and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Prepare a control sample with water instead of HCl.
Store the samples at 60°C.
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH.
Dilute with mobile phase to a suitable concentration for HPLC analysis.
Analyze by a validated stability-indicating HPLC method.
Protocol 2: Base Hydrolysis
Objective: To assess degradation under basic conditions.
Reagents: 1.0 M NaOH, 1.0 M HCl, HPLC-grade water.
Procedure:
Follow steps 1-8 from the Acid Hydrolysis protocol, but use 0.1 M NaOH as the stressor and 0.1 M HCl for neutralization.[16]
Transfer an aliquot to a vial and add a volume of H₂O₂ to achieve a final concentration of 3%.[5][12]
Prepare a control sample with water instead of H₂O₂.
Store the samples at room temperature, protected from light.
Withdraw aliquots at specified time points.
Dilute with mobile phase to a suitable concentration for HPLC analysis.
Analyze immediately, as degradation may continue even after dilution.
Protocol 4: Thermal Degradation
Objective: To assess the effect of heat.
Procedure (Solid State):
Place a thin layer of the solid drug substance in a vial.
Store in a temperature-controlled oven at 80°C.
At specified time points, remove a sample, allow it to cool, and prepare a solution at a known concentration for HPLC analysis.
Procedure (Solution State):
Prepare a 1 mg/mL solution of the drug substance in water or a suitable solvent.
Store the solution in a sealed vial in an oven at 80°C.
At specified time points, remove a sample, allow it to cool, and dilute as necessary for HPLC analysis.
Protocol 5: Photolytic Degradation
Objective: To assess light sensitivity according to ICH Q1B guidelines.[2][12]
Equipment: A validated photostability chamber.
Procedure:
Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
After exposure, prepare solutions of both the exposed and control samples.
Analyze by HPLC to compare the profiles and identify any photodegradants.
Potential Degradation Pathways
The chemical structure of 3-(CYCLOPROPYLMETHOXY)AZETIDINE suggests susceptibility to specific degradation mechanisms, which are crucial for anticipating and identifying degradation products.
Caption: Plausible degradation pathways for 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL.
Acidic Hydrolysis: The most probable pathways under acidic conditions are ether cleavage and azetidine ring-opening. Protonation of the ether oxygen makes the adjacent carbon atoms susceptible to nucleophilic attack by water, leading to 3-hydroxyazetidine and cyclopropylmethanol.[11] Concurrently, the strained azetidine ring can undergo acid-mediated ring-opening.[9][14]
Oxidative Stress: The secondary amine within the azetidine ring is the most likely site for oxidation by agents like hydrogen peroxide, potentially forming an N-oxide or other related species.[5]
Thermal and Photolytic Stress: These conditions are less predictable without experimental data. They may accelerate the hydrolytic or oxidative pathways or induce other, more complex reactions like polymerization or fragmentation.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No chromatographic peaks observed (main peak and degradants).
1. Sample degradation is complete, and products are not UV active or are volatile. 2. The sample was not properly neutralized, causing an extreme pH that affects chromatography. 3. The analytical column has failed.
1. Use milder stress conditions. Analyze samples using LC-MS to detect non-UV active compounds. 2. Verify the pH of the final sample solution before injection. Ensure complete neutralization. 3. Run a system suitability test or a standard to check column performance.
New peaks appear in the unstressed control sample.
1. The drug substance has low intrinsic stability in the chosen solvent. 2. The solvent or reagents are contaminated.
1. Analyze the control sample immediately after preparation. Consider using a different, less reactive solvent. 2. Run a blank injection of just the solvent/reagents to check for impurities.
Peak shape is poor (fronting or tailing) for the main peak or degradants.
1. Column overload. 2. Incompatible injection solvent (diluent). 3. Secondary interactions with the column stationary phase.
1. Dilute the sample and reinject. 2. Ensure the sample diluent is of similar or weaker elution strength than the mobile phase. 3. Adjust the mobile phase pH or try a different column chemistry (e.g., one with end-capping).
Degradation profile changes significantly upon repeat experiment.
1. Poor control over experimental conditions (temperature, time). 2. Reaction is sensitive to trace contaminants (e.g., metal ions catalyzing oxidation).
1. Ensure all experimental parameters are precisely controlled and monitored. 2. Use high-purity reagents and scrupulously clean glassware. Consider the use of a chelating agent like EDTA in oxidative studies if metal catalysis is suspected.
References
ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]
ICH Q1B Guideline: Photostability Testing of New Drug Substances and Products. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
Impurity Matters. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 97, 1-36. [Link]
Van den Bergh, T., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3584-3605. [Link]
Royal Society of Chemistry. (n.d.). Hydrolytic Degradation. Books. [Link]
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Blogs. [Link]
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626–1631. [Link]
Chromatography Online. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
ResearchGate. (n.d.). Oxidative Degradation of Amines With High-Temperature Cycling. [Link]
Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. [Link]
Pearson. (n.d.). Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. [Link]
National Center for Biotechnology Information. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6439–6447. [Link]
European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. [Link]
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
National Center for Biotechnology Information. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1297541. [Link]
Identifying and characterizing synthesis byproducts of azetidines
Introduction Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying four-membered nitrogen heterocycles. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges, often leading to unexpected byproducts and purification difficulties.[1][2] This document provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on the identification, characterization, and mitigation of synthesis byproducts.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. Low yields or impure products in azetidine synthesis often trace back to a few common culprits: competing reaction pathways, product instability, or suboptimal purification.
Caption: General troubleshooting workflow for azetidine synthesis.
FAQ 1: My reaction to form an azetidine via intramolecular cyclization of a γ-haloamine is giving me a significant, more stable byproduct. What is it and how can I prevent it?
Answer:
This is a classic and very common issue in azetidine synthesis. The byproduct is almost certainly the corresponding five-membered ring, a pyrrolidine .
Causality & Mechanism: The formation of azetidines and pyrrolidines from a common precursor is a textbook example of kinetic versus thermodynamic control, governed by Baldwin's Rules for ring closure.
Azetidine Formation (Desired): This proceeds via a 4-exo-tet cyclization. This pathway is generally kinetically favored (faster) but results in a more strained, less thermodynamically stable product.
Pyrrolidine Formation (Byproduct): This proceeds via a 5-endo-tet cyclization. This pathway is often kinetically disfavored but leads to a more stable, five-membered ring.
The reaction conditions, particularly the choice of base and solvent, can tip the balance between these two competing pathways.[3] For instance, strong, non-nucleophilic bases at lower temperatures tend to favor the kinetic azetidine product, while higher temperatures or certain bases can promote equilibration to the more stable pyrrolidine.[3]
Caption: Competing pathways in azetidine vs. pyrrolidine formation.
Troubleshooting & Mitigation:
Choice of Base: This is the most critical parameter. Avoid strong bases like hydroxides (KOH, NaOH) if you observe pyrrolidine formation. Switch to a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C. Avoid prolonged heating, which favors the thermodynamic byproduct.[1]
Leaving Group: A better leaving group (e.g., triflate or tosylate instead of chloride) can often accelerate the desired 4-exo-tet cyclization at lower temperatures, minimizing the time for rearrangement or alternative cyclization.
The following table illustrates the impact of reaction conditions on product distribution, synthesized from literature observations.[3]
Entry
Precursor
Base
Solvent
Temp (°C)
Azetidine:Pyrrolidine Ratio
1
N-benzyl-4-chloro-butan-2-amine
K₂CO₃
MeCN
80
70:30
2
N-benzyl-4-chloro-butan-2-amine
NaHCO₃
MeCN
60
95:5
3
N-benzyl-4-mesyl-butan-2-amine
NaHCO₃
THF
25
>99:1
FAQ 2: My reaction mixture shows a complex cluster of peaks in the crude NMR and LC-MS, and the mass appears to be multiples of my starting material. What's happening?
Answer:
You are likely observing oligomerization or polymerization . This is a frequent side reaction, particularly in syntheses involving the intermolecular reaction of a bifunctional primary amine with a 1,3-dielectrophile.[1]
Causality & Mechanism: Instead of a single amine molecule undergoing two intramolecular cyclizations (which is rare) or one amine reacting with one dielectrophile to cyclize, an intermolecular reaction occurs. The first reaction forms a linear amino-halide (or equivalent), which then acts as a nucleophile itself, attacking another molecule of the dielectrophile. This chain reaction leads to dimers, trimers, and higher-order oligomers.
Under acidic conditions, a similar process can occur via cationic ring-opening polymerization, where a protonated azetidine is opened by a neutral azetidine molecule, initiating a chain reaction.[4][5]
Caption: High concentration favors intermolecular oligomerization.
Troubleshooting & Mitigation:
High Dilution: This is the most effective strategy. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization. Aim for concentrations in the range of 0.01–0.05 M.
Slow Addition: If using a two-component system, add one reactant slowly via syringe pump to a dilute solution of the other. This keeps the concentration of the added reactant low at all times.
Optimize Temperature: As with pyrrolidine formation, avoid excessive heat, which can promote side reactions.[1]
Use Microwave Irradiation: Paradoxically, the rapid and uniform heating provided by a microwave reactor can sometimes improve yields by drastically reducing reaction times, minimizing the window for intermolecular side reactions to occur.[1]
Characterization:
MS: Look for peaks at [M+H]⁺, [2M+H]⁺, [3M+H]⁺, etc., where M is the mass of the expected linear monomer unit.
NMR: Oligomers often result in broad, poorly resolved peaks in ¹H NMR due to the mixture of chain lengths. You may see repeating structural motifs but without the sharp signals of a single, pure compound.[6][7]
FAQ 3: My Aza Paternò-Büchi [2+2] photocycloaddition has a very low yield, and I mostly recover starting materials. What is the main competing pathway?
Answer:
The primary cause of low efficiency in Aza Paternò-Büchi reactions is a non-productive, energy-wasting side reaction of the excited imine: E/Z (cis/trans) isomerization .[2]
Causality & Mechanism: Upon photochemical excitation, the imine is promoted to an excited state. From here, it has two main decay pathways:
Productive [2+2] Cycloaddition: The excited imine reacts with the alkene to form the desired azetidine ring.
Non-Productive Isomerization: The excited state can rapidly decay back to the ground state via rotation around the C=N bond. This dissipates the energy as heat and results in isomerization of the imine, with no product being formed. This pathway is often kinetically very fast and dominates if the system is not optimized.[2]
Troubleshooting & Mitigation:
Use Cyclic or Rigid Imines: The most common solution is to use an imine that is part of a ring system (e.g., an isoindolone). This conformational rigidity physically prevents rotation around the C=N bond, shutting down the primary non-productive decay pathway.[2]
Visible Light Photocatalysis: A more modern approach involves using a photocatalyst (e.g., an Iridium(III) complex) that is excited by visible light (blue LEDs). The excited catalyst then transfers its energy to the alkene component, which subsequently reacts with the ground-state imine.[2] This is a powerful strategy because it completely bypasses the direct excitation of the problematic imine.
FAQ 4: My azetidine product looks pure after chromatography, but it decomposes upon standing or when treated with acid for deprotection. What is happening?
Answer:
This is a stability issue rooted in the inherent ring strain of the azetidine. The ring is susceptible to nucleophilic ring-opening , which can be triggered by external nucleophiles (like acid or water) or even internal ones.
Causality & Mechanism: The bond angles in the four-membered ring are compressed far from the ideal sp³ tetrahedral angle, creating significant strain energy (~25 kcal/mol).[5] Protonation of the ring nitrogen by an acid makes the ring an excellent electrophile. A nucleophile can then attack one of the ring carbons, leading to irreversible ring-opening and the formation of a stable, acyclic γ-substituted amine.
In a particularly challenging scenario, if your molecule contains a nucleophilic group (like an amide) on a side chain, it can attack its own azetidine ring, leading to intramolecular decomposition.[8]
Troubleshooting & Mitigation:
Avoid Strong Acids: When removing acid-labile protecting groups (like a Boc group), use the mildest conditions possible. Screen different acids (e.g., TFA, HCl in dioxane, formic acid) and concentrations. Sometimes, using a scavenger like triethylsilane can help trap reactive intermediates.
pH Control: When performing aqueous workups, use a buffered or basic solution (e.g., saturated NaHCO₃) to quench any residual acid and prevent protonation of the azetidine nitrogen. Store the final compound as a free base rather than a salt if possible.
Structural Modification: If intramolecular decomposition is occurring, the only solution may be to redesign the molecule to increase the distance between the internal nucleophile and the azetidine ring.[8]
FAQ 5: My synthesis produced a mixture of diastereomers. What is the best way to separate them and confirm their identity?
Answer:
The formation of diastereomers is expected whenever a reaction creates a new stereocenter in a molecule that already contains one. The most robust technique for both analytical separation and preparative purification of azetidine diastereomers is High-Performance Liquid Chromatography (HPLC) , often on a normal-phase silica column.[9]
Characterization & Separation Strategy:
NMR Analysis: Diastereomers will have distinct, albeit often similar, NMR spectra. Look for differences in the chemical shifts and coupling constants of protons near the new stereocenter. 2D NMR techniques like COSY and NOESY can be invaluable for assigning the relative stereochemistry.
HPLC Method Development:
Column Choice: Start with an unmodified silica gel column for normal-phase HPLC. This often provides the best selectivity for diastereomers.[9] If that fails, C18 columns in reversed-phase mode can be attempted.
Mobile Phase Screening: For normal-phase, screen different mixtures of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol). A shallow gradient or isocratic elution is typically required for good resolution.
Scale-Up: Once an analytical separation is achieved, the method can be scaled to a semi-preparative or preparative column to isolate gram quantities of each diastereomer.
Protocol: HPLC Method Development for Azetidine Diastereomer Separation
System: HPLC with UV detector (e.g., 220 nm and 254 nm).
Column: Silica gel, 5 µm particle size, 4.6 x 150 mm.
Mobile Phase A: Heptane (or Hexane).
Mobile Phase B: Isopropanol (or Ethanol).
Initial Screening:
Run a broad gradient from 5% B to 50% B over 20 minutes to determine the approximate elution conditions.
Based on the gradient result, develop an isocratic method. For example, if the peaks eluted at 15% B in the gradient, test isocratic conditions at 10%, 12%, and 15% B.
Optimization: Fine-tune the isocratic percentage of Mobile Phase B to maximize the resolution (Rs) between the two diastereomer peaks. A resolution of >1.5 is ideal for preparative scale-up.
Confirmation: Collect the separated peaks and confirm the identity of each diastereomer by NMR and/or mass spectrometry.
FAQ 6: I need a reliable method to analyze my crude reaction mixture for volatile byproducts. What do you recommend?
Answer:
For analyzing volatile components, including the desired azetidine and potential low-boiling point byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. It provides excellent separation and definitive identification through mass fragmentation patterns.
Protocol: General Purpose GC-MS Analysis of Azetidine Synthesis
Sample Preparation:
Take an aliquot (~50 µL) of the crude reaction mixture.
Quench the reaction if necessary (e.g., with NaHCO₃ solution).
Extract with a volatile, water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
Dry the organic layer with Na₂SO₄ and dilute to ~1 mg/mL in the same solvent.
Instrumentation:
GC Column: A standard, mid-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.
Inlet: Split/splitless injector at 250 °C. Use a split ratio of 20:1 to avoid overloading the column.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Oven Program:
Initial Temp: 50 °C, hold for 2 minutes.
Ramp: 15 °C/min up to 280 °C.
Final Hold: Hold at 280 °C for 5-10 minutes to elute any high-boiling point compounds.
MS Parameters:
Ionization Mode: Electron Impact (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 500.
Source Temp: 230 °C.
Quad Temp: 150 °C.
Data Analysis:
Identify peaks corresponding to starting materials, solvent, and the desired product.
Analyze the mass spectra of unknown peaks and compare them against a library (e.g., NIST) to tentatively identify byproducts like ring-opened species, elimination products, or pyrrolidines.[10]
This protocol provides a robust starting point for analyzing the majority of azetidine reaction mixtures. For chiral analysis, a specialized chiral GC column (e.g., Chirasil-L-Val) would be required.[8]
References
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. Journal of Organic Chemistry, 71, 7885-7887. [Link]
Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. Journal of Organic Chemistry, 71, 135-141. [Link]
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]
Park, S. H., et al. (2023). An electrocatalytic intramolecular hydroamination of allylic sulfonamides provides azetidines in good yields. Journal of the American Chemical Society, 145, 15360-15369. [Link]
Poplata, S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. Nature Communications, 10(1), 4833. [Link]
Singh, G. S., & Tilvi, S. (2019). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 10(30), 7118-7133. [Link]
Harada, K., & Mori, H. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1336. [Link]
Dalaf, A. H., & Jumaa, F. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2). [Link]
Nag, M., et al. (2016). NMR Characterization of Monomeric and Oligomeric Conformations of Human Calcitonin and Its Interaction with EGCG. PLoS ONE, 11(4), e0154254. [Link]
Johnson, Z. D., et al. (2017). Insights into Azetidine Polymerization for the Preparation of Poly(propylenimine)-Based CO2 Adsorbents. Macromolecules, 50(23), 9295–9304. [Link]
Sureshkumar, T., et al. (2011). Gas Chromatography – Mass Spectroscopy (GC-MS) Analysis of Various Extracts of Cocculus hirsutus. Biosciences Biotechnology Research Asia, 8(2), 641-644. [Link]
Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2888, 175-188. [Link]
Smith, S. A., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ACS Organic & Inorganic Au, 2(6), 468–483. [Link]
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
ATB. (n.d.). Azetidine. The Automated Topology Builder and Repository. [Link]
Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC International. [Link]
Le-Masurier, S. P., et al. (2019). Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. Polymer Chemistry. [Link]
Rejman, D., et al. (2012). Preparation and NMR characterization of glucosamine oligomers bearing an azide function using chitosan. Carbohydrate Research, 361, 168-173. [Link]
Rowe, C. S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1262961. [Link]
Overcoming poor solubility of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL in aqueous buffers
A Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support guide for 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. This document is designed for researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support guide for 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in aqueous buffers. As a hydrochloride salt of a secondary amine, its solubility is intrinsically linked to the pH of the medium. This guide provides a systematic approach to diagnosing and resolving these challenges, moving from simple adjustments to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL precipitated when I dissolved it in my standard PBS buffer at pH 7.4. What happened?
This is a common and expected observation. Your compound is a hydrochloride salt of an amine. In its salt form (as a solid), the azetidine nitrogen is protonated (positively charged), which confers good water solubility. However, the parent azetidine molecule is a weak base.[1] When you introduce the salt into a neutral or alkaline buffer (like PBS at pH 7.4), the buffer's higher pH can deprotonate the nitrogen atom. This converts the compound to its free base form, which is significantly less polar and, therefore, much less soluble in water, causing it to precipitate. The solubility of such compounds is strongly dependent on the pH of the solution.[2]
Q2: What is the single most effective first step to improve and maintain the solubility of this compound?
The most direct and effective initial step is to control the pH of your solution. You must ensure the pH of the aqueous buffer is sufficiently acidic to keep the azetidine nitrogen atom in its protonated, soluble state. Lowering the pH is the first-line strategy you should always attempt before exploring more complex formulation approaches.[3]
Q3: What is the ideal pH range for dissolving 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL?
While the exact pKa of this specific molecule is not published, the pKa of the parent azetidine's conjugate acid is approximately 11.29.[1] A general rule of thumb, based on the Henderson-Hasselbalch equation, is to maintain the pH at least 2 units below the pKa of the amine to ensure >99% of the compound remains in its protonated, ionized form.[4] Therefore, a buffer with a pH in the acidic range (e.g., pH 4.0-5.5) should be an excellent starting point. You will likely observe high solubility in this range.
Q4: Can I use organic solvents to help dissolve it?
Yes, this is a valid secondary strategy known as co-solvency.[5] If adjusting the pH is not compatible with your experimental design, adding a water-miscible organic solvent (a co-solvent) can increase solubility.[6][7] Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8] These solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy penalty for solvating a less polar molecule.[6] However, be mindful that co-solvents can impact biological assays, so their concentration should be minimized and validated for compatibility with your system.
Q5: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?
The choice depends on your experimental constraints and the required concentration.
pH Adjustment: Use this first if your experiment can tolerate acidic conditions. It's the simplest and most direct method.
Co-solvents: Use when pH is fixed (e.g., at physiological pH 7.4) and you need a quick, straightforward method for modest solubility enhancement. It's often suitable for creating concentrated stock solutions that are then diluted into the final assay buffer.
Cyclodextrins & Surfactants: These are advanced methods for when pH and co-solvents are insufficient or incompatible. Cyclodextrins form inclusion complexes, effectively hiding the hydrophobic parts of your molecule.[9][10][] Surfactants form micelles that encapsulate the compound.[12][13][14][15] These are powerful techniques but require more rigorous formulation development and characterization.
Systematic Troubleshooting Workflow
This section provides a logical progression of experiments to systematically determine the optimal buffer conditions for your compound.
Caption: Troubleshooting workflow for solubility enhancement.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To identify the pH range where 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL is maximally soluble.
Causality: As a salt of a weak base, the compound's solubility is governed by the equilibrium between its protonated (cationic, soluble) and deprotonated (neutral, poorly soluble) forms. By systematically varying the pH, we can pinpoint the threshold below which the compound remains fully dissolved at the target concentration.
Materials:
3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
A set of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)
Calibrated pH meter
Vortex mixer and/or shaker
Microcentrifuge tubes or glass vials
Methodology:
Prepare Buffers: Make a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
Define Target Concentration: Decide on the highest final concentration needed for your experiments (e.g., 1 mM, 10 mM).
Add Compound to Buffers: Weigh out the appropriate amount of the compound and add it to a fixed volume (e.g., 1 mL) of each buffer in separate, clearly labeled vials.
Equilibrate: Tightly cap the vials and vortex them vigorously for 1-2 minutes. Place them on a shaker or rotator at room temperature for at least 2 hours to ensure they reach equilibrium.
Observe and Document: After equilibration, visually inspect each vial for any signs of undissolved solid or precipitation. A clear, particulate-free solution indicates complete dissolution.
(Optional) Quantify: For a more precise measurement, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any undissolved material. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Data Summary Table:
Buffer pH
Target Conc. (mM)
Visual Observation (Clear/Precipitate)
(Optional) Measured Conc. (mM)
4.0
10
Clear
10.1
5.0
10
Clear
9.9
6.0
10
Slight Haze
7.2
7.0
10
Precipitate
1.5
7.4
10
Heavy Precipitate
<0.5
Protocol 2: Screening Water-Miscible Co-solvents
Objective: To enhance solubility at a fixed, physiologically relevant pH (e.g., 7.4) using common co-solvents.
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the bulk solvent system. This "polarity reduction" makes the solvent more accommodating to the non-polar regions of the drug molecule, thereby increasing its solubility.[6][7]
Prepare Co-solvent/Buffer Mixtures: Create a series of co-solvent/buffer solutions at various percentages (v/v). Good starting points are 5%, 10%, and 20% co-solvent. For example, for a 10% DMSO solution, mix 100 µL of DMSO with 900 µL of PBS.
Dissolve Compound: Add 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL to each co-solvent/buffer mixture to achieve your target concentration. Include a control with 0% co-solvent (buffer only).
Equilibrate and Observe: Vortex and shake the samples as described in Protocol 1.
Document Results: Record the lowest percentage of each co-solvent that results in a clear, stable solution.
Objective: To evaluate the efficacy of cyclodextrins and surfactants for solubilizing the compound when other methods are insufficient.
Causality:
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the non-polar portions of a drug molecule in a "host-guest" inclusion complex, rendering the entire complex water-soluble.[9][10][][16]
Surfactants: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can dissolve poorly soluble drugs, while the hydrophilic shell maintains solubility in the aqueous medium.[12][13][14][15][17]
Materials:
3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
Aqueous buffer of choice (e.g., PBS, pH 7.4)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Polysorbate 20 (Tween® 20)
Methodology:
Prepare Excipient Solutions:
Cyclodextrin: Prepare solutions of HP-β-CD in your buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
Surfactant: Prepare solutions of Polysorbate 20 in your buffer (e.g., 0.1%, 0.5%, 1% v/v).
Dissolve Compound: Add 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL to each excipient solution to achieve the target concentration.
Equilibrate and Observe: Vortex and shake the samples as previously described. Pay close attention to the formation of a clear, non-opalescent solution.
Document Results: Record the minimum concentration of each excipient required to fully solubilize the compound.
Data Summary Table:
Excipient
Conc. (%)
Target Conc. (mM)
Visual Observation (Clear/Precipitate)
HP-β-CD
1% (w/v)
5
Slight Haze
HP-β-CD
2% (w/v)
5
Clear
Polysorbate 20
0.1% (v/v)
5
Precipitate
Polysorbate 20
0.5% (v/v)
5
Clear
Summary of Strategies
Strategy
Mechanism
Pros
Cons
Best For...
pH Adjustment
Ionization (Protonation)
Simple, effective, minimal additives
May not be compatible with biological systems
Initial screening; experiments tolerant of acidic pH
Co-solvency
Reduces solvent polarity
Easy to prepare; good for stock solutions
Potential for biological interference; risk of precipitation upon dilution
Achieving moderate solubility at fixed pH; stock solution preparation
Cyclodextrins
Inclusion Complexation
High solubilizing capacity; generally low toxicity[9]
More expensive; can alter drug availability
Difficult-to-solubilize compounds; in vivo formulations
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Sharma, D., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1752-1759.
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
Seedher, N., & Bhatia, S. (2003). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 4(3), E33.
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2023). World Journal of Advanced Research and Reviews, 18(03), 969–981.
Reddit. (2021). Why is hydrogen chloride in everything? r/chemistry.
Wikipedia. (n.d.). Azetidine.
Melloni, P., et al. (1984). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 27(8), 1025-1031.
Co-solvency and anti-solvent method for the solubility enhancement. (2024). CDMO.VIP.
Technical Support Center: Optimizing Coupling Reactions of Azetidine Building Blocks
Welcome to the technical support center for optimizing reaction conditions for coupling azetidine building blocks. This resource is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing reaction conditions for coupling azetidine building blocks. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these strained four-membered heterocycles. Azetidines are increasingly sought-after motifs in medicinal chemistry, valued for their ability to impart favorable physicochemical properties.[1][2][3] However, their inherent ring strain, while a source of useful reactivity, can also lead to undesired reaction pathways if not properly controlled.[2][4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve successful and reproducible outcomes in your azetidine coupling reactions.
Part 1: General Troubleshooting Guide
Low yields, incomplete conversion, and the formation of side products are common hurdles in azetidine chemistry. This section provides a systematic approach to troubleshooting these issues.
Issue 1: Low or No Product Formation
A lack of desired product is often multifactorial. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for low product yield.
In-Depth Analysis:
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. For instance, in Suzuki-Miyaura couplings, palladium complexes are commonly used.[5][6][7] The ligand's steric and electronic properties are critical. Sterically hindered phosphine ligands can promote the desired reductive elimination step in Buchwald-Hartwig aminations.[8] If you suspect catalyst deactivation, consider using fresh catalyst or a more robust catalytic system. Some palladium complexes with azetidine-based ligands have shown high stability and efficiency.[5] For decarboxylative couplings, nickel catalysts are often employed in conjunction with photoredox catalysis.[9][10]
Reaction Conditions:
Base: The choice of base is critical and can be solvent-dependent. For Suzuki-Miyaura reactions, inorganic bases like Cs₂CO₃ and K₃PO₄ are often effective.[5][6] In some cases, organic bases such as Et₃N have been found to give the best results.[1] The base not only facilitates the catalytic cycle but can also influence the stability of the azetidine ring.
Solvent: Aprotic polar solvents like DMF, dioxane, and THF are common choices.[1][5] Aqueous solvent mixtures can sometimes be beneficial, particularly in Suzuki-Miyaura couplings.[5][6] The solubility of all reaction components is a key consideration.
Temperature: While some couplings can be performed at room temperature, others require elevated temperatures to overcome activation barriers.[5][6] However, excessive heat can promote decomposition of the strained azetidine ring. A careful optimization of the reaction temperature is therefore necessary.
Reagent Quality: Azetidines, particularly those that are not N-protected, can be prone to oligomerization or ring-opening.[2][4] Ensure the purity of your azetidine building block and other reagents. Some azetidines are best generated and used in situ.
Issue 2: Ring-Opening and Other Side Reactions
The inherent strain energy of the azetidine ring makes it susceptible to nucleophilic attack, leading to ring-opened byproducts.[2][4]
Common Side Reactions and Solutions:
Nucleophilic Ring Opening: This can be a significant issue, especially with strongly nucleophilic reagents or under harsh basic conditions.
Solution: Employ milder bases and lower reaction temperatures. The use of bulky ligands can sometimes shield the azetidine ring from nucleophilic attack. Protecting the azetidine nitrogen with a suitable protecting group can also modulate its reactivity.
Homo-coupling of Coupling Partners: This is a common side reaction in cross-coupling chemistry.
Solution: This issue often points to a problem with the catalytic cycle. Adjusting the catalyst-to-ligand ratio, changing the ligand, or using a different solvent can help to minimize homo-coupling.
Formation of Isomers or Epimerization: For chiral azetidines, loss of stereochemical integrity can be a concern.
Solution: Reactions that proceed with complete stereospecificity, such as certain strain-release homologations of boronic esters, are highly desirable.[11] For other reactions, lower temperatures and careful selection of reagents can help to preserve stereochemistry.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise when working with azetidine building blocks.
Q1: Which type of cross-coupling reaction is best suited for my azetidine substrate?
The choice of reaction depends on the desired bond formation and the functional groups present on your azetidine.
Coupling Reaction
Bond Formed
Typical Azetidine Substrate
Key Considerations
Suzuki-Miyaura
C-C
3-Iodoazetidines, Azetidinyl boronic esters
Wide availability of boronic acids; generally mild conditions.[5][6][12]
Buchwald-Hartwig
C-N
Azetidine (N-H)
Requires a suitable aryl halide or triflate partner; base selection is critical.[8][13]
Decarboxylative Coupling
C-C
Azetidine-2-carboxylic acids
Often requires photoredox or nickel catalysis; offers a route to 2-substituted azetidines.[9][10][14]
Strain-Release Coupling
C-C, C-N
Azabicyclo[1.1.0]butanes
Leverages the high ring strain for modular synthesis; can be very rapid.[11][15][16]
Q2: My N-H azetidine is unreactive in a Buchwald-Hartwig amination. What should I try?
Several factors can contribute to low reactivity in N-H azetidines.
Caption: Decision tree for unreactive N-H azetidines.
The pKa of the N-H proton in azetidine is higher than that of larger cyclic amines, making it less acidic. A stronger base may be required to facilitate deprotonation and entry into the catalytic cycle. Additionally, the choice of ligand is crucial for promoting the C-N bond-forming reductive elimination step.
Q3: I am observing significant amounts of ring-opened byproducts. How can I prevent this?
Ring-opening is a manifestation of the inherent strain in the azetidine ring.[2][4]
Strategies to Minimize Ring-Opening:
Milder Conditions: Opt for the lowest effective temperature and the mildest possible base.
Protecting Groups: N-protection (e.g., with Boc or sulfonyl groups) can stabilize the ring by reducing the nucleophilicity of the nitrogen and altering the ring's electronics.[12]
Strain-Release Strategies: In some cases, the inherent strain can be harnessed productively. For example, the reaction of azabicyclo[1.1.0]butanes with organometallics proceeds via a strain-release mechanism to afford functionalized azetidines.[12][15]
Q4: Can I use photoredox catalysis for my azetidine coupling?
Yes, photoredox catalysis has emerged as a powerful tool for azetidine functionalization, particularly for decarboxylative couplings.[9][10][14][17][18] This method allows for the generation of azetidinyl radicals from readily available carboxylic acids under mild conditions.[9][14]
Typical Conditions for Photoredox Decarboxylative Coupling:
Component
Example
Purpose
Photocatalyst
Ir(dFppy)₃, 4CzIPN
Absorbs visible light to initiate electron transfer.[4][19]
Acts as a sacrificial electron donor in some systems.[9]
Light Source
Blue LEDs
Provides the energy to excite the photocatalyst.[4][17]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Iodoazetidine
This protocol is adapted from methodologies described for the arylation of azetidines.[5][12]
To an oven-dried reaction vessel, add the 3-iodoazetidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
Add the anhydrous solvent (e.g., DMF/H₂O 9:1, or dioxane).[5]
Stir the reaction mixture at the optimized temperature (e.g., room temperature to 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.[5][6]
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Photoredox/Nickel-Catalyzed Decarboxylative Coupling
This protocol is based on the work of McNally and coworkers for the synthesis of 2-heteroaryl azetidines.[9]
In a glovebox, add the NHP ester of the azetidine-2-carboxylic acid (1.0 equiv), the heteroaryl iodide (1.5 equiv), the nickel catalyst (e.g., NiBr₂·diglyme, 10 mol%), and the ligand (e.g., dtbbpy, 15 mol%) to a reaction vial.
Add the photocatalyst (e.g., 4CzIPN, 1-2 mol%).
Add the anhydrous solvent (e.g., DMF).
Seal the vial and remove it from the glovebox.
Irradiate the reaction mixture with a blue LED lamp while stirring at room temperature.
Monitor the reaction by LC-MS.
Upon completion, perform a standard aqueous workup and purify the product by chromatography.
By understanding the principles outlined in this guide and systematically troubleshooting your experiments, you can unlock the full potential of azetidine building blocks in your research and development programs.
References
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
Azetidine synthesis. Organic Chemistry Portal.
Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI.
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
(PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues.
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines. PubMed.
A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry.
Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex c
(PDF) Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability.
Strain-Release of Azetidines for the Synthesis of 3,4,5-Trisubstituted Piperidines.
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH.
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
Functionalized Azetidines Via Visible Light-Enabled Aza P
A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Applic
Buchwald–Hartwig amin
A Multicomponent Reaction to Access Functionalized Azetidine Deriv
A novel zinc-catalyzed Suzuki-type cross-coupling reaction of aryl boronic acids with alkynyl bromides | Request PDF.
Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society.
Palladium-Catalyzed C–H Arylation and Azetidin
Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active mole. RSC Publishing.
Azetidine-2-carboxylic acid. Wikipedia.
Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals. American Chemical Society.
Troubleshooting low cell permeability of azetidine-containing molecules
Technical Support Center: Azetidine-Containing Molecules A Guide to Troubleshooting and Enhancing Cell Permeability From the Desk of the Senior Application Scientist: Azetidines are increasingly vital scaffolds in modern...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Azetidine-Containing Molecules
A Guide to Troubleshooting and Enhancing Cell Permeability
From the Desk of the Senior Application Scientist:
Azetidines are increasingly vital scaffolds in modern drug discovery, prized for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability.[1] However, their unique structure can also present challenges, most notably in achieving optimal cell permeability. This guide is designed to provide you, our fellow researchers, with a logical, in-depth framework for diagnosing and solving permeability issues related to this important class of molecules.
Q1: My azetidine-containing molecule shows low permeability in my initial assay. What are the first steps to diagnose the problem?
A1: When faced with poor permeability data, it's crucial to systematically validate both the compound and the assay before proceeding to structural modifications.
Step 1: Confirm Compound Integrity and Purity.
Action: Re-check the identity, purity (>95%), and stability of your compound stock via LC-MS and NMR. An impure or degraded compound can lead to artificially low permeability readings.
Causality: Impurities may not be permeable, or degradation products could interfere with the analytical quantification, leading to an underestimation of the amount of compound that has crossed the membrane.
Step 2: Evaluate Core Physicochemical Properties.
Before blaming the azetidine ring, assess the molecule's overall properties. These parameters are the primary drivers of passive diffusion.
Lipophilicity (LogP/LogD): Is the molecule too polar (LogD < 1) or too greasy (LogD > 5)? Permeability often follows a "parabolic" relationship with lipophilicity.[2][3] An optimal balance is needed to both enter the lipid membrane and partition out into the aqueous cytoplasm.
Polar Surface Area (PSA): A high PSA (>140 Ų) is a common barrier to cell entry as it increases the energy penalty for desolvation required for the molecule to enter the lipophilic membrane core.
Molecular Weight (MW): While not a strict rule, molecules with MW > 500 Da often face permeability challenges.
Hydrogen Bond Donors (HBD): A high number of HBDs (e.g., -OH, -NH) increases polarity and is strongly associated with poor permeability.
Step 3: Verify Your Assay's Performance.
Action: Always run high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls in parallel with your test compound.
Causality: If your controls do not perform as expected, the issue lies with the assay setup (e.g., membrane integrity, incubation time, analytical method) and not your compound. Inconsistent results in Caco-2 assays are a known challenge that can stem from inter-laboratory variability in protocols.[4]
Q2: How does the azetidine ring itself specifically influence permeability?
A2: The azetidine ring, while synthetically attractive, has intrinsic properties that can negatively impact permeability, primarily related to its basicity.
High Basicity (pKa): The unsubstituted azetidine ring is a strong base, with a pKa of approximately 11.3 for its conjugate acid.[5] This means that at physiological pH (7.4), the azetidine nitrogen will be almost completely protonated (positively charged).
The "Charge Penalty": Passive diffusion across the lipid bilayer strongly favors neutral species. A permanent positive charge significantly increases the molecule's polarity and the energy required to shed its hydration shell, thus dramatically reducing its ability to enter the nonpolar membrane interior. While a degree of polarity is needed, a formal charge is a major barrier.[6]
The goal is not necessarily to eliminate the basicity, which may be crucial for target engagement, but to modulate it to achieve a better balance between the charged and neutral forms at physiological pH.
Q3: What is a systematic workflow for troubleshooting and improving the permeability of my azetidine compound?
A3: A structured approach is key. The following decision tree outlines a logical workflow from initial problem identification to targeted solutions.
Caption: A decision tree for troubleshooting low cell permeability.
Q4: What specific structural modifications can I make to improve permeability?
A4: Once you have diagnosed the likely cause, you can employ several medicinal chemistry strategies. The key is to make minimal, rational changes to improve permeability without sacrificing target potency.
Modulating Azetidine pKa: To reduce the population of the charged species, you need to lower the pKa of the azetidine nitrogen. This is typically done by adding electron-withdrawing groups (EWGs) on or near the ring. For example, adding a fluorine atom can reduce the pKa of a nearby amine.[7]
Reducing Polar Surface Area (PSA) and H-Bond Donors:
Masking: Convert hydrogen bond donors into acceptors or less polar groups (e.g., replace an alcohol [-OH] with a methyl ether [-OMe] or an amine [-NH2] with a dimethylamine [-NMe2]).
Bioisosteric Replacement: Swap polar functional groups for other groups with similar size and shape but lower polarity.
Introducing Intramolecular Hydrogen Bonds (IMHB): This is a powerful strategy for "hiding" polarity. By designing the molecule so a hydrogen bond donor on a side chain can form a stable, non-covalent bond with a nearby acceptor (like the azetidine nitrogen), you can effectively shield these polar groups from the solvent.[8][9] This reduces the energetic penalty of desolvation, making it easier for the molecule to enter the cell membrane.[10][11] Studies have shown that even IMHBs that form larger ring systems can significantly improve permeability.[12]
Data Presentation: Example of a Successful Modification
The table below illustrates how targeted changes can improve the physicochemical profile of a hypothetical molecule.
Property
Parent Molecule
Improved Analog
Rationale for Change
Structure
(Hypothetical)
(Hypothetical with fluoro & ether)
Added EWG to lower pKa; Masked -OH to reduce HBD count and PSA.
cLogD (pH 7.4)
0.5
1.8
Increased lipophilicity to a more optimal range for membrane partitioning.
TPSA (Ų)
110
85
Reduced polarity to lower the desolvation energy penalty.
H-Bond Donors
3
1
Significantly reduced the number of H-bonds that must be broken.
Calculated pKa
9.8
8.1
Reduced the fraction of charged species from >99% to ~83% at pH 7.4.
Predicted Perm.
Low
Moderate-High
The combined improvements point to a higher probability of passive diffusion.
Q5: How do I set up a reliable permeability assay? Can you provide a basic protocol?
A5: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, cost-effective starting point for assessing passive diffusion.[13] It is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-coated filter.
Experimental Protocol: The PAMPA Assay
This protocol is a self-validating system when run with appropriate controls.
96-well acceptor plates (matching the filter plate)
PAMPA Lipid Solution (e.g., 2% w/v L-α-phosphatidylcholine in dodecane)
Phosphate-Buffered Saline (PBS), pH 7.4
Test Compound, High-Permeability Control (e.g., Propranolol), Low-Permeability Control (e.g., Atenolol)
Analytical instrument (LC-MS/MS or UV-Vis plate reader)
Methodology:
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
Coat Filter Plate: Carefully pipette 5 µL of the PAMPA lipid solution onto the filter of each well in the filter plate. Allow the solvent to evaporate for 5-10 minutes. Causality: This forms the artificial lipid membrane that the compound must cross.
Prepare Donor Solutions: Dissolve your test compounds and controls in PBS to a final concentration of 10-50 µM. Ensure complete dissolution.
Start the Assay: Add 200 µL of your donor solutions (test compounds and controls) to the corresponding wells of the lipid-coated filter plate.
Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution. This is the "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
Analyze Results:
After incubation, separate the plates.
Take an aliquot from the donor wells (representing the final donor concentration, CD).
Take an aliquot from the acceptor wells (representing the acceptor concentration, CA).
Determine the concentrations in all wells using a suitable analytical method (e.g., LC-MS/MS).
Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient. The formula requires concentrations and physical parameters of the plate system.
Data Interpretation:
High Permeability: Pe > 5 x 10-6 cm/s (similar to Propranolol)
Low Permeability: Pe < 1 x 10-6 cm/s (similar to Atenolol)
Validation Check: If your controls fail (e.g., Atenolol appears high or Propranolol appears low), the assay run is invalid and must be repeated.[14]
Q6: My azetidine compound has good lipophilicity and a modulated pKa, but still shows low permeability in Caco-2 cell assays. What's happening?
A6: This scenario strongly suggests that you are observing active efflux , not poor passive diffusion.
The Culprit: P-glycoprotein (P-gp): Caco-2 cells, which are derived from human colon adenocarcinoma, express various efflux transporters on their surface, most notably P-glycoprotein (P-gp).[15] P-gp is an ATP-dependent pump that recognizes a wide range of substrates and actively transports them out of the cell, acting as a "bouncer" at the cell membrane.[16][17] P-gp substrates are often lipophilic and may contain a basic nitrogen, characteristics common to many azetidine-containing drug candidates.[18]
How to Confirm Efflux:
Run a Bidirectional Caco-2 Assay: Measure permeability in both directions: from the apical (top) to basolateral (bottom) side (A→B) and from basolateral to apical (B→A).
Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B).
Interpretation: An efflux ratio significantly greater than 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.
Troubleshooting P-gp Efflux:
Inhibitor Co-dosing: Rerun the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Tariquidar). If the A→B permeability increases and the efflux ratio decreases to ~1, you have confirmed P-gp mediated efflux.
Structural Modification: The strategies to "design out" P-gp recognition are complex but often involve:
Reducing the number of hydrogen bond acceptors.
Increasing molecular rigidity.
Slightly increasing polarity or PSA to disfavor interaction with the lipophilic P-gp binding pocket.[19]
References
Fulir, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. Available at: [Link]
Gasper, M., et al. (2020). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH National Library of Medicine. Available at: [Link]
Shalaeva, E., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. RSC Publishing. Available at: [Link]
Zhang, Y., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. ACS Publications. Available at: [Link]
Bansal, T., & Singh, A. (2021). P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease. NIH National Library of Medicine. Available at: [Link]
Zhang, Y., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores | Request PDF. ResearchGate. Available at: [Link]
Narang, A. S., & Boddu, S. H. (2015). Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. NIH National Library of Medicine. Available at: [Link]
Reis, C., et al. (2010). Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate. Available at: [Link]
Ji, H., et al. (2010). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PubMed Central. Available at: [Link]
Kumar, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
Desino, K. E., et al. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Optibrium. Available at: [Link]
Southwell, A., et al. (2022). Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. MDPI. Available at: [Link]
Petrar, A., et al. (2022). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. ResearchGate. Available at: [Link]
Zdanovskaia, M., & Hein, J. E. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH National Library of Medicine. Available at: [Link]
Shalaeva, E., et al. (2013). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space | Request PDF. ResearchGate. Available at: [Link]
Urban, M., & Dvorak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
Dahl, G., et al. (2017). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. ACS Publications. Available at: [Link]
Bieliavska, L., & Hravtsen, I. (2020). Heterocycles in Medicinal Chemistry. MDPI. Available at: [Link]
Avdeef, A., et al. (2016). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. NIH National Library of Medicine. Available at: [Link]
de Oliveira, G. A. P., & de Melo, E. B. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
Bera, K., et al. (2022). A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers in Pharmacology. Available at: [Link]
Taylor, R. D., & MacCoss, M. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). University of Arizona. Available at: [Link]
Lin, Y., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available at: [Link]
G. C. A. da Silva, C., & Soares, T. A. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. NIH National Library of Medicine. Available at: [Link]
Omokhua-Uyi, A. G., & Okunrobo, L. O. (2020). Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem. Retrieved January 26, 2026, from [Link]
Technical Support Center: Strategies to Reduce Off-Target Effects of Azetidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-based inhibitors. The unique structural properties of the azetidine ring—a four-membered nitr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine-based inhibitors. The unique structural properties of the azetidine ring—a four-membered nitrogen-containing heterocycle—offer significant advantages in medicinal chemistry, including improved metabolic stability, solubility, and sp3-rich character.[1][2][3] However, like all small molecule inhibitors, particularly those targeting large and conserved protein families like kinases, off-target effects can pose significant challenges, leading to ambiguous experimental data and potential toxicity.[4][5]
This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the development and application of azetidine-based inhibitors. Our goal is to equip you with the strategies needed to design, validate, and interpret your experiments with the highest degree of scientific rigor.
Section 1: Understanding the Landscape of Off-Target Effects
This section addresses foundational concepts regarding off-target effects and the role of the azetidine scaffold.
Q1: What are off-target effects, and why are they a particular concern for kinase inhibitors?
A: An off-target effect occurs when a drug or chemical probe interacts with proteins other than its intended biological target.[6] These unintended interactions can produce a biological response that complicates data interpretation or causes toxicity.
For kinase inhibitors, this is a particularly prevalent issue due to the structural conservation of the ATP-binding pocket across the human kinome, which comprises over 500 members. Many inhibitors are designed to compete with ATP, making cross-reactivity with other kinases a common problem.[7]
The consequences of off-target effects are significant:
Misinterpreted Data: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other toxic effects unrelated to the intended mechanism of action.[4][5]
Adverse Drug Reactions: In a clinical context, off-target effects are a major cause of adverse drug reactions, potentially limiting the therapeutic window of a drug.
Q2: Does the azetidine scaffold itself inherently contribute to off-target binding?
A: The azetidine ring itself is not inherently promiscuous. Its value lies in its distinct physicochemical properties, such as conformational rigidity and high ring strain, which can be leveraged to improve pharmacokinetic profiles.[1][2][8] The selectivity of an inhibitor is determined by the three-dimensional shape and pharmacophore of the entire molecule, not just one component.
The substituents and functional groups attached to the azetidine ring are the primary drivers of both on-target potency and off-target interactions.[5][9] For example, modifying these substituents can dramatically alter the inhibitor's interaction profile. Therefore, the azetidine moiety should be viewed as a valuable building block that, through careful medicinal chemistry, can be incorporated into highly selective inhibitors.[10]
Section 2: Pre-Experimental Strategies: Designing for Selectivity
Proactive measures taken during the design and selection phase are the most effective way to minimize off-target effects.
Q3: How can I computationally predict potential off-targets for my azetidine-based inhibitor before synthesis or screening?
A: In silico methods provide a powerful and cost-effective way to forecast potential off-target interactions early in the discovery process. A multi-faceted approach is recommended:
Ligand-Based Off-Target Prediction: These methods compare your inhibitor to databases of known ligands. If your molecule is similar to compounds with known off-targets, it may share that activity. Useful web-based tools include Swiss Target Prediction, CSNAP, STITCH, and SEA.[11]
Structure-Based Virtual Screening: Docking your inhibitor into the crystal structures of a panel of potential off-target proteins (e.g., closely related kinases) can reveal potential binding.
Causality Insight: It is crucial to understand that comparing docking scores between different proteins is unreliable due to variations in scoring function calibration.[12] Instead, focus on analyzing the binding poses and key interactions. A high-quality pose with multiple favorable interactions in an off-target protein is a red flag that warrants experimental investigation.
Machine Learning and AI Models: An emerging strategy involves using machine learning models trained on large datasets of compound-protein interactions to predict potential off-target liabilities and even ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6][13][14] Platforms like KinasePred are designed specifically for predicting kinase inhibitor activity.[15]
Workflow for In Silico Off-Target Prediction
Caption: A computational workflow to triage inhibitor candidates based on predicted off-target liabilities.
Q4: What medicinal chemistry strategies can enhance the selectivity of azetidine-based inhibitors?
A: Rational drug design principles are key to engineering selectivity.
Strategy
Description
Causality & Rationale
Key Reference
Structure-Activity Relationship (SAR)
Systematically modify substituents on and around the azetidine ring and evaluate the impact on on-target and off-target activity.
This foundational approach maps the chemical space to identify features that enhance selectivity. Even small changes can disrupt unfavorable interactions with off-targets.
Design inhibitors that bind to unique, inactive conformations of a kinase (e.g., the "DFG-out" state).
The active ATP-binding site is highly conserved. Inactive conformations are often more structurally diverse among kinases, offering a powerful route to selectivity.
Design an irreversible inhibitor with a reactive "warhead" that forms a covalent bond with a non-conserved Cysteine, Lysine, or other nucleophilic residue in the target.
While potentially risky, this can achieve exquisite selectivity if the targeted residue is unique to the intended protein. The inhibitor concentration can then be lowered, reducing the chance of engaging lower-affinity off-targets.
Even with careful design, experimental validation is non-negotiable. This section provides guidance on how to confirm selectivity and troubleshoot ambiguous results.
Q5: My inhibitor works in my primary assay. How do I rigorously confirm its selectivity?
A: A single assay is insufficient. A multi-pronged validation approach is required to build a convincing case for selectivity.
Biochemical Kinase Profiling: This is the gold standard. Screen your inhibitor at one or two fixed concentrations (e.g., 100 nM and 1 µM) against a broad panel of hundreds of kinases. This provides a global view of its selectivity profile. Commercial services from companies like Reaction Biology or Promega are widely used for this.[19][20]
Expert Tip: When setting up these screens, it's best to use assays where the ATP concentration is at or near the Michaelis constant (K_m) for each kinase. This ensures the resulting IC50 values reflect the inhibitor's intrinsic affinity, rather than being skewed by competition with non-physiological ATP levels.[21]
Cellular Target Engagement Assays: Confirm that your inhibitor binds to its intended target in a live-cell environment. This is critical because cell permeability, efflux pumps, and intracellular ATP concentrations (which are typically high) can all affect an inhibitor's potency and selectivity.[22] A popular method is the Cellular Thermal Shift Assay (CETSA) , which measures the stabilization of a target protein upon ligand binding.[23]
Orthogonal Assays: Use a secondary assay that measures target inhibition through a different mechanism. For example, if your primary screen was a biochemical assay measuring ATP consumption, a secondary assay could be a Western blot in cells measuring the phosphorylation of a known downstream substrate of your target kinase.
Q6: I'm observing an unexpected cellular phenotype. How can I determine if it's an off-target effect?
A: This is a common and critical challenge. A logical troubleshooting process can provide clarity.
Troubleshooting Decision Tree
Caption: A decision tree for dissecting on-target versus off-target cellular effects.
Dose-Response Discrepancy: A major red flag is when the concentration of inhibitor required to produce the cellular phenotype is significantly higher (>10-fold) than its IC50 for the purified target protein. This suggests a lower-affinity off-target may be responsible.
Genetic Phenocopy: Use CRISPR/Cas9 or shRNA to eliminate the intended target protein. If this genetic perturbation reproduces the same phenotype as the inhibitor, it's strong evidence for an on-target mechanism.[24]
Resistant Mutant Rescue: Introduce a version of the target protein that has a mutation in the drug-binding site, rendering it insensitive to the inhibitor. If expressing this mutant in cells prevents or "rescues" the phenotype caused by the inhibitor, it confirms the effect is on-target.
Section 4: Advanced Methods for Off-Target Identification
When you need to definitively identify the specific off-target proteins, more advanced proteomic techniques are required.
Q7: What are the state-of-the-art methods for unbiased identification of inhibitor off-targets?
A: Unbiased, proteome-wide methods are essential for discovering unanticipated interactions.
Chemical Proteomics: This family of techniques uses a modified version of your inhibitor to "fish" for binding partners in a cell lysate.
Affinity Chromatography Mass Spectrometry: Your inhibitor (or a close analog with a linker) is immobilized on beads. A cell lysate is passed over the beads, and proteins that bind are captured, eluted, and identified by mass spectrometry.[21][25][26] This approach can identify direct binding partners.
Thermal Proteome Profiling (TPP) / Proteome-wide CETSA: This powerful technique does not require chemical modification of the inhibitor. Intact cells or lysates are treated with the inhibitor or a vehicle control, then heated across a range of temperatures. Soluble proteins are collected and quantified by mass spectrometry.
Mechanism of Action: A protein that is bound by a ligand is thermodynamically stabilized and will resist thermal denaturation, remaining soluble at higher temperatures. By comparing the melting curves of thousands of proteins between the treated and control samples, direct targets can be identified by their significant thermal shift.[23][27]
Mechanism of Cellular Thermal Shift Assay (CETSA)
Caption: The principle of CETSA, where ligand binding increases a protein's thermal stability.
Section 5: Frequently Asked Questions (FAQs)
Q: What is considered a "good" selectivity profile for a kinase inhibitor?A: There is no universal answer, as it is highly context-dependent. A common metric is the Selectivity Score (S-score) , which quantifies how many off-targets are inhibited above a certain threshold at a given concentration. An S-score of S(10) = 0.01 means the inhibitor hits 1% of the kinases in the panel at 10x its biochemical IC50. A lower S-score is better. For a tool compound, you ideally want to see inhibition of only the intended target at 100-fold over its IC50. For a therapeutic drug, a slightly broader profile might be acceptable or even beneficial (polypharmacology), provided the off-targets are not associated with toxicity.
Q: How can I differentiate between on-target toxicity and off-target toxicity?A: This is a critical distinction. On-target toxicity occurs when inhibiting the intended target in healthy tissues causes adverse effects. Off-target toxicity is caused by the inhibitor hitting other proteins. The troubleshooting methods in Q6 (dose-response correlation, genetic phenocopy, and resistant mutant rescue) are the primary ways to distinguish between these two scenarios in a preclinical setting.[4]
Q: Are covalent inhibitors inherently less selective?A: Not necessarily. While a poorly designed, highly reactive covalent inhibitor can be non-selective, a well-designed one can be exquisitely selective.[4] The key is to target a nucleophilic residue (like cysteine) that is uniquely situated within the binding site of the target of interest but is absent in the active sites of most other proteins. Several highly successful drugs are covalent inhibitors.[17][18]
Section 6: Key Experimental Protocols
Protocol 1: General Workflow for Large-Scale Kinase Panel Screening
This protocol outlines the steps for submitting a compound to a commercial kinase profiling service.
Compound Preparation:
Dissolve the azetidine-based inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure the compound is fully dissolved.
Perform serial dilutions in 100% DMSO to prepare stock solutions for the desired screening concentrations.
Causality Note: Using 100% DMSO is critical for shipping and initial dilution steps at the vendor to prevent precipitation and ensure accurate final concentrations in the assay buffer.
Vendor Submission:
Contact the chosen vendor (e.g., Reaction Biology, Promega, Eurofins) and select the desired kinase panel (e.g., KinomeScan, KINOMEscan).
Choose the screening concentrations. A common starting point is a primary screen at 1 µM, followed by a dose-response curve for any identified hits.
Ship the compound stocks on dry ice according to the vendor's instructions.
Data Analysis:
The vendor will provide data, typically as "% Inhibition" at a fixed concentration or as IC50/K_d values from dose-response curves.
Visualize the data using tree maps or selectivity plots to easily identify off-targets.
Calculate selectivity scores (e.g., S-score, Gini coefficient) to quantify the selectivity profile.
Protocol 2: Cellular Thermal Shift Assay (CETSA) via Western Blot
This protocol provides a method to validate target engagement in cultured cells.
Cell Culture and Treatment:
Grow cells to ~80% confluency.
Treat cells with the azetidine-based inhibitor at the desired concentration (e.g., 10x cellular EC50) or with a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
Thermal Challenge:
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Aliquot the cell suspension into multiple PCR tubes.
Heat the individual aliquots to different temperatures for 3 minutes using a PCR thermocycler (e.g., a gradient from 40°C to 64°C). Include an unheated control.
Self-Validation: The temperature gradient is critical. A true stabilization event will show a clear shift across several points on the gradient, not just at a single temperature.
Lysis and Separation:
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
Carefully collect the supernatant, which contains the soluble protein fraction.
Detection:
Normalize the total protein concentration for all samples.
Analyze the soluble fractions by SDS-PAGE and Western blot using a validated antibody against your target protein.
Data Interpretation:
In the vehicle-treated samples, the band for the target protein should disappear or weaken as the temperature increases, defining its melting curve.
In the inhibitor-treated samples, a positive result is a "shift" of this curve to the right, meaning the protein remains soluble at higher temperatures due to inhibitor-induced stabilization.
References
Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
ResearchGate. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances.
Huang, W. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems.
Lovering, F., et al. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
ResearchGate. (2014).
PMC - NIH. (2021).
PubMed. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
ResearchGate. (2024). Azetidine-Based Small-Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).
Bountra, C., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
MDPI. (2026).
Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
PubMed. (2026).
ACS Publications. (2020).
PMC - PubMed Central. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development.
PMC - NIH. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
PMC. (2023).
PubMed. (2011).
NIH. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
NIH. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo.
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects.
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
PMC - PubMed Central. (2024).
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
Frederick National Laboratory. (2024). Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance.
PNAS. (2007). Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements.
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
Gray, N.S., et al. (2012). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
bioRxiv. (2022). A combinatorial anticancer drug screen identifies off-target effects of epigenetic chemical probes.
Sanofi. (n.d.).
RSC Publishing. (2020). Parallelized identification of on- and off-target protein interactions.
PLOS Computational Biology. (2011). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
PubMed. (2021). Azetidines of pharmacological interest.
Reaction Biology. (2022).
ACS Publications. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
Okafor, C.E., et al. (2025). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Cancer Therapy and Immunology.
PMC - NIH. (2020). Inhibition of CBP synergizes with the RNA-dependent mechanisms of Azacitidine by limiting protein synthesis.
RSC Publishing. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
Technical Support Center: Managing Hygroscopicity of Azetidine Hydrochloride Compounds
Welcome to the technical support center for handling and managing azetidine hydrochloride and its derivatives. As a crucial building block in pharmaceutical research and development, the unique four-membered ring structu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for handling and managing azetidine hydrochloride and its derivatives. As a crucial building block in pharmaceutical research and development, the unique four-membered ring structure of azetidine offers vast potential in medicinal chemistry.[1] However, its hydrochloride salt form, while enhancing solubility, also imparts significant hygroscopicity—a tendency to readily absorb moisture from the atmosphere.[2][3]
This moisture uptake is not a trivial issue; it can lead to a cascade of problems including chemical degradation, physical state changes (from a free-flowing powder to a sticky or liquid state), and altered dissolution rates, ultimately compromising experimental reproducibility and the stability of the active pharmaceutical ingredient (API).[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic solutions to the challenges posed by these sensitive compounds, ensuring the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The following decision-making workflow provides a high-level overview of the troubleshooting process.
Caption: Troubleshooting workflow for hygroscopicity issues.
Q1: My azetidine hydrochloride, which was a crystalline powder, has become a sticky, clumpy solid. What happened and can I still use it?
A:
Root Cause: This phenomenon is a classic sign of significant moisture absorption. When a hygroscopic solid absorbs enough atmospheric water, it can undergo a phase transition. The point at which this occurs is known as the Critical Relative Humidity (CRH).[7] Above its CRH, the compound will begin to deliquesce, dissolving in the absorbed water to form a saturated solution, resulting in the sticky or semi-liquid state you observed.
Immediate Action:
Immediately move the container to a desiccator with an active desiccant (e.g., phosphorus pentoxide or fresh silica gel) or into a vacuum oven at a gentle temperature (e.g., 30-40°C) to remove the absorbed water.
Once the material appears dry, you MUST re-characterize it before use. At a minimum, determine the water content (see FAQ 4 for methods) and assess its purity via HPLC or NMR. Moisture can catalyze degradation, so the chemical integrity of the compound may be compromised.
Long-Term Prevention:
Storage: Always store azetidine hydrochloride in a tightly sealed, airtight container, preferably made of glass or high-density polyethylene (HDPE) with a foil induction seal.[8][9] Place this primary container inside a secondary environment with controlled humidity, such as a desiccator or a dry box purged with nitrogen.
Handling: Weigh and handle the compound in a controlled environment, such as a glove box with a low relative humidity (<25% RH).[10] If a glove box is unavailable, minimize the time the container is open to the atmosphere to mere seconds.
Q2: I am observing inconsistent yields and generating unexpected byproducts in my reaction. Could the hygroscopicity of my azetidine hydrochloride be the cause?
A:
Root Cause: Absolutely. Moisture can interfere with chemical reactions in several ways:
Stoichiometric Inaccuracy: If you weigh out 100 mg of your compound, but 5% of that mass is water, you are actually using only 95 mg of the azetidine hydrochloride. This error in stoichiometry can directly impact reaction yields, especially if it is the limiting reagent.
Side Reactions: Water is a nucleophile and can participate in unwanted side reactions. The strained four-membered ring of azetidine can be susceptible to ring-opening reactions, which may be facilitated by the presence of water, especially under non-neutral pH or elevated temperatures.[3]
Reagent Degradation: The presence of moisture can degrade other sensitive reagents in your reaction mixture (e.g., organometallics, acid chlorides, dehydrating agents).
Troubleshooting Protocol:
Quantify Water Content: Before your next reaction, determine the water content of your azetidine hydrochloride starting material using Karl Fischer titration.
Adjust Mass: Adjust the mass of the compound you weigh out to account for the water content, ensuring you are using the correct molar equivalent.
Use Anhydrous Solvents: Ensure all solvents and other reagents used in the reaction are rigorously dried and handled under an inert atmosphere (Nitrogen or Argon).
Controlled Handling: Prepare the reaction under an inert atmosphere. Add the azetidine hydrochloride in a glove box or dry box to prevent moisture uptake during the transfer.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are hydrochloride salts particularly susceptible?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This occurs through either absorption (where water molecules are drawn into the bulk of the material) or adsorption (where water molecules adhere to the surface).
Hydrochloride salts are particularly prone to hygroscopicity due to the strong ionic character of the bond between the protonated amine (azetidinium cation) and the chloride anion. Water, being a highly polar molecule, is readily attracted to these charged ions, forming hydration shells around them. This interaction is often energetically favorable and drives the uptake of water from the air.
Caption: Interaction of water with azetidinium hydrochloride.
Q2: How should I properly store my azetidine hydrochloride compounds upon receipt?
A: Proper storage is the first line of defense.
Do Not Open Immediately: If the compound arrives cold, allow the sealed container to equilibrate to ambient laboratory temperature for several hours before opening. Opening a cold container will cause atmospheric moisture to condense on the product.
Inspect Packaging: The compound should arrive in a moisture-proof container, often a bag made of aluminized material or a tightly sealed bottle.
Ideal Storage Environment: The ideal storage location is a desiccator cabinet with a low-humidity atmosphere (<25% RH).[10] If this is not available, use a standard laboratory desiccator containing an active drying agent. Ensure the desiccant is regularly regenerated or replaced.
Recommended Conditions: Unless otherwise specified, store at room temperature or as recommended by the supplier (e.g., 2-8°C for enhanced stability).[2] Always check the safety data sheet (SDS) for specific storage instructions.[11][12]
Q3: What are the best packaging materials for long-term storage or shipping of these compounds?
A: The choice of packaging is critical and should be based on providing an excellent barrier against moisture vapor.[5]
Packaging Material
Moisture Vapor Transmission Rate (MVTR)
Suitability for Azetidine HCl
HDPE Bottle (with Induction Seal)
Low
Good: A common and effective choice. The foil induction seal is crucial for providing a hermetic seal.[8]
Glass Bottle (with lined cap)
Very Low
Excellent: Glass is impermeable to moisture. The quality of the cap liner (e.g., PTFE or foil) is critical.
Aclar® (PCTFE) Blisters
Very Low
Excellent: Often used in pharmaceutical packaging for highly sensitive drugs. Provides a superior moisture barrier.[8]
Cold-Form Aluminum Blisters
Near Zero
Superior: Offers the highest possible protection against moisture and gases. Ideal for reference standards or long-term stability studies.[8]
Polyvinyl Chloride (PVC) Blisters
High
Poor: Not recommended for hygroscopic compounds as it provides a relatively poor moisture barrier.[8]
LDPE/HDPE Bags (Zip-lock)
Moderate to High
Not Recommended (as primary): Suitable only for very short-term storage or as a secondary container. Never rely on a standard zip-lock bag as the sole barrier.
This table summarizes relative performance; specific MVTR values depend on material thickness and environmental conditions.
Q4: What is the best analytical method to accurately determine the water content in my sample?
A: The gold standard for accurately determining water content in pharmaceutical substances is Karl Fischer Titration (KFT) .
Why it's superior: KFT is specific to water and can quantify both free and bound water molecules. This is unlike the "Loss on Drying" (LOD) method, which measures the loss of any volatile component upon heating, not just water.
Methodology Overview (Volumetric KFT):
Preparation: The KFT instrument is prepared with a specific solvent (e.g., anhydrous methanol) in the titration cell. The reagent is titrated to a stable, anhydrous endpoint.
Sample Introduction: A precisely weighed amount of the azetidine hydrochloride sample is introduced directly into the titration cell.
Titration: The Karl Fischer reagent, containing iodine, is added. The iodine reacts with the water from the sample in a 1:1 molar ratio.
Endpoint Detection: The endpoint is reached when all the water has been consumed. This is typically detected electrochemically.
Calculation: The instrument's software calculates the mass of water based on the amount of titrant used and its known concentration, reporting the result as a weight/weight percentage.
For very low water content, coulometric KFT, which is more sensitive, may be employed. Other methods like Dynamic Vapor Sorption (DVS) are excellent for characterizing the hygroscopic behavior of a material (i.e., how much water it absorbs at different humidity levels), while Thermogravimetric Analysis (TGA) can indicate the presence of water but is not as specific as KFT.[][14]
References
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(9), 1146. Available at: [Link]
ResearchGate. (2022). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Available at: [Link]
Chem-Impex. Azetidine hydrochloride. Available at: [Link]
The Pharma Show by seji. (2024). Hygroscopic Studies in Pharma Explained. YouTube. Available at: [Link]
ResearchGate. (2023). Effect of moisture on solid state stability. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Available at: [Link]
Waterman, K. C., & MacDonald, B. C. (2000). The effects of packaging on the stability of a moisture sensitive compound. Journal of pharmaceutical and biomedical analysis, 22(5), 887-893. Available at: [Link]
Colorcon. (2019). Achieving Tablet Stability with Moisture Management. Available at: [Link]
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]
Adhesives & Sealants Industry. (2018). What packaging materials do you recommend for moisture-sensitive reactive adhesives and sealants? Available at: [Link]
NACE International. (2011). Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Corrosion, 67(5), 055003. Available at: [Link]
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available at: [Link]
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Available at: [Link]
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]
National FIBC. (2021). 5 Ways to Protect Sensitive Products from Moisture when using an FIBC Bulk Bag. Available at: [Link]
A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Discovery
Introduction: The Strategic Choice Between Four and Five-Membered Saturated Heterocycles In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are indispensable building blocks for crafting...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Choice Between Four and Five-Membered Saturated Heterocycles
In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are indispensable building blocks for crafting novel therapeutics. Among these, the four-membered azetidine and the five-membered pyrrolidine rings represent two of the most frequently employed scaffolds. While separated by just a single methylene unit, the choice between these two rings imparts dramatically different structural, physicochemical, and pharmacological properties to a molecule. Pyrrolidine, the core of the natural amino acid proline, is a well-established and ubiquitous motif in numerous natural products and FDA-approved drugs.[1][2][3] Azetidine, while less common in nature, has emerged as a "privileged scaffold" in modern drug discovery, prized for its ability to confer unique and often advantageous properties to drug candidates.[4][5]
This guide provides an in-depth comparative analysis of azetidine- and pyrrolidine-containing analogs. Moving beyond a simple list of attributes, we will explore the fundamental causality behind their differing behaviors, supported by experimental data and real-world case studies. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions when selecting or modifying these crucial scaffolds.
Part 1: Structural and Physicochemical Divergence
The fundamental differences between azetidine and pyrrolidine originate from their distinct ring sizes, which dictate their geometry, strain, and conformational flexibility.
Ring Strain and Conformational Landscape
The most striking difference is the considerable ring strain inherent to the four-membered azetidine ring, estimated at approximately 25.4 kcal/mol.[6] This is in stark contrast to the five-membered pyrrolidine ring, which is nearly strain-free (5.4 kcal/mol).[6] This high degree of strain makes the azetidine ring more rigid and conformationally constrained. While not perfectly planar, it adopts a defined puckered conformation.[7][8]
Conversely, the pyrrolidine ring is significantly more flexible and can adopt a range of non-planar "envelope" and "twist" conformations, a phenomenon often referred to as pseudorotation.[9] This flexibility allows pyrrolidine-containing molecules to adapt their shape to fit various binding pockets, but it can also come at an entropic cost upon binding.
Caption: Structural and Energetic Differences.
Physicochemical Properties: A Head-to-Head Comparison
The structural disparities directly translate into different physicochemical properties that are critical for drug development, such as basicity (pKa), lipophilicity (logP), and solubility. Incorporating an azetidine ring is a common strategy to enhance aqueous solubility and metabolic stability while reducing lipophilicity when compared to analogous piperidine and pyrrolidine structures.[5]
Property
Azetidine Analog
Pyrrolidine Analog
Causality and Implication
pKa
Generally lower (less basic)
Generally higher (more basic)
The increased s-character of the nitrogen lone pair orbital in the strained azetidine ring reduces its basicity. This can be crucial for tuning a drug's ionization state at physiological pH.
logP (Lipophilicity)
Generally lower
Generally higher
The smaller, more polar azetidine ring typically reduces lipophilicity, which can lead to improved solubility and a better ADME profile.[5][10]
Aqueous Solubility
Often enhanced
Generally good
Replacing a larger ring with azetidine can disrupt crystal packing and improve solvation, thereby increasing solubility.[5][11][12]
Metabolic Stability
Often improved
Can be a site of metabolism
The conformational rigidity and steric hindrance of the azetidine ring can block access by metabolic enzymes (e.g., Cytochrome P450s), leading to greater stability.[4][13]
Part 2: Impact on Pharmacology and ADME Profiles
The choice between an azetidine and a pyrrolidine scaffold is a critical decision that profoundly influences a compound's interaction with its biological target and its overall pharmacokinetic behavior.
Potency and Selectivity: The Role of Conformational Restraint
The rigidity of the azetidine ring can be a powerful tool for enhancing potency. By "locking" a molecule into its bioactive conformation, it minimizes the entropic penalty of binding to a receptor or enzyme, which can translate into a significant increase in binding affinity.
Case Study: STAT3 Inhibitors
A compelling example is the development of small-molecule STAT3 inhibitors. Researchers found that transitioning from R-proline-amide (pyrrolidine-based) linkers to R-azetidine-2-carboxamide linkers resulted in a log-order improvement in potency.[14] The azetidine-containing analogs were the first to achieve sub-micromolar potency in disrupting STAT3 DNA-binding activity, with compounds like 5a and 5o showing IC50 values of 0.55 µM and 0.38 µM, respectively.[14][15] This enhancement is attributed to the azetidine ring's ability to optimally orient the interacting moieties for binding within the STAT3 protein.
Conversely, in some contexts, the smaller azetidine ring may not be ideal. In a study on M5 muscarinic receptor antagonists, replacing a larger piperidine core with an azetidine led to a significant drop in potency (IC50 = 1,800 nM), suggesting the binding pocket requires a larger scaffold for optimal interactions.[16]
ADME Profile: Enhancing Drug-Like Properties
A key driver for the increased use of azetidines in drug discovery is their ability to confer a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability: Azetidine rings are often more resistant to oxidative metabolism than pyrrolidine rings.[4][13] The pyrrolidine moiety can be susceptible to bio-activation, forming reactive iminium ions.[12] The introduction of an azetidine can block these metabolic "soft spots," increasing the drug's half-life and reducing the potential for reactive metabolite formation. Several FDA-approved drugs, including baricitinib and cobimetinib , incorporate an azetidine motif to enhance metabolic stability.[4]
Solubility and Permeability: As noted earlier, the increased polarity and reduced lipophilicity of azetidine-containing compounds often lead to better aqueous solubility.[5] This is a critical parameter for achieving good oral bioavailability. The balance between solubility and membrane permeability can be fine-tuned by selecting the appropriate scaffold.
Part 3: Experimental Protocols and Validation
To provide a practical context, we describe a standard protocol for evaluating a key parameter discussed above: metabolic stability. Trustworthiness in research is built on self-validating systems, and a well-executed metabolic stability assay is a cornerstone of preclinical drug development.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. A compound with high metabolic stability will have a longer half-life (T½) and lower intrinsic clearance (CLint).
Experimental Workflow Diagram
Caption: Workflow for In Vitro Metabolic Stability Assay.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of the test compound (both azetidine and pyrrolidine analogs) in a suitable organic solvent (e.g., DMSO).
Prepare a working solution by diluting the stock in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve a final assay concentration of 1 µM.
Prepare the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Thaw pooled liver microsomes (e.g., human, rat) on ice.
Incubation:
In a 96-well plate, combine the phosphate buffer, microsomes (to a final concentration of 0.5 mg/mL), and the test compound.
Pre-incubate the plate at 37°C for 5 minutes with shaking.
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is T=0.
Sampling and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a quenching solution (e.g., 2-3 volumes of ice-cold acetonitrile) that includes an analytical internal standard.
Sample Analysis:
Centrifuge the quenched samples to precipitate the microsomal proteins.
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Develop an LC-MS/MS method to quantify the peak area of the parent compound relative to the peak area of the internal standard at each time point.
Data Interpretation:
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the in vitro half-life (T½) using the formula: T½ = 0.693 / k .
A longer T½ indicates greater metabolic stability. This quantitative data allows for a direct, objective comparison between the azetidine and pyrrolidine analogs.
Conclusion: A Strategic Framework for Scaffold Selection
The decision to use an azetidine or a pyrrolidine scaffold is not arbitrary but a strategic choice based on a deep understanding of their comparative properties. Neither ring is universally superior; their value is context-dependent and tied to the specific objectives of the drug discovery program.
Feature
Azetidine
Pyrrolidine
Strategic Application
Conformation
Rigid, Constrained
Flexible
Use azetidine to lock in a bioactive conformation and enhance potency. Use pyrrolidine when flexibility is needed to accommodate the target.
Physicochemical
Less basic, less lipophilic
More basic, more lipophilic
Use azetidine to improve solubility and reduce logP. Use pyrrolidine when higher basicity or lipophilicity is desired.
Metabolism
Generally more stable
Potential metabolic liability
Use azetidine as a strategic replacement to block sites of oxidative metabolism and improve pharmacokinetic profile.
Synthesis
More challenging historically
Well-established
Recent advances have made azetidine synthesis more accessible, but pyrrolidine routes are often more conventional.[6][17]
References
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023-09-06). PubMed Central. [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020-12-22). ACS Publications. [Link]
Examples of azetidine containing molecules alongside pyrrolidine... (n.d.). ResearchGate. [Link]
FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate. [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021-03-24). RSC Publishing. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-05). PubMed. [Link]
Diastereoselective Preparation of Azetidines and Pyrrolidines. (n.d.). ResearchGate. [Link]
Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. (n.d.). NIH. [Link]
Conformational preferences of proline analogues with different ring size. (2007-04-05). PubMed. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. [Link]
The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. (n.d.). Sci-Hub. [Link]
Structures of some azetidine‐based drugs. (n.d.). ResearchGate. [Link]
Conformational Preferences of Proline Analogues with Different Ring Size. (n.d.). ACS Publications. [Link]
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). NIH. [Link]
Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]
Comparison of the Metabolic Profiles Associated with Protonitazene and Protonitazepyne in Two Severe Poisonings. (2024-06-05). PubMed Central. [Link]
pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. (n.d.). ResearchGate. [Link]
L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023-06-16). MDPI. [Link]
A comparison of in vitro ADME properties and pharmacokinetics of azithromycin and selected 15-membered ring macrolides in rodents. (n.d.). PubMed. [Link]
Conformational Preferences of Proline Analogues with Different Ring Size. (n.d.). American Chemical Society. [Link]
Azetidine, pyrrolidine and hexamethyleneimine at 170 K. (n.d.). PubMed. [Link]
New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. (n.d.). Europe PMC. [Link]
A Comparative Guide to the Structure-Activity Relationship of 3-Alkoxy-Azetidines
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its conformational rigidity and ability to introduce unique three-dimensi...
Author: BenchChem Technical Support Team. Date: February 2026
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its conformational rigidity and ability to introduce unique three-dimensional character into molecules make it an attractive building block for the design of novel therapeutic agents.[1] Among the various substituted azetidines, the 3-alkoxy-azetidine motif has garnered significant attention due to its presence in a range of biologically active compounds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-alkoxy-azetidines, offering a comparative overview of how subtle structural modifications influence their interaction with key biological targets. We will delve into the experimental data that underpins our understanding of these interactions, providing researchers and drug development professionals with the insights needed to navigate the chemical space of this promising class of molecules.
The 3-Alkoxy-Azetidine Scaffold: A Versatile Pharmacophore
The 3-alkoxy-azetidine core offers several points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties. The key structural components that are typically varied in SAR studies include:
The Alkoxy Group (R¹): The nature and length of the alkoxy chain can significantly impact binding affinity and selectivity.
Substituents on the Azetidine Ring (R²): The presence of substituents on the azetidine ring can influence stereochemistry and interactions with the target protein.
The N-Substituent (R³): The group attached to the azetidine nitrogen is crucial for modulating potency, selectivity, and pharmacokinetic properties.
The general structure of a 3-alkoxy-azetidine is depicted below:
Caption: Core structure of 3-alkoxy-azetidines with key points of diversification.
Comparative SAR at Key Biological Targets
The versatility of the 3-alkoxy-azetidine scaffold has led to its exploration against a variety of biological targets. Here, we compare the SAR for some of the most prominent examples.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of physiological processes, making them attractive targets for the treatment of neurological and psychiatric disorders.[2]
Key SAR Insights:
Alkoxy Group: In a series of 3-alkoxy-5-aminopyridine analogs, the size of the azacycle in the alkoxy moiety was found to have some impact on binding affinity for the α4β2-nAChR subtype, although this modification was not considered significant.[2]
N-Substituent: The presence of an N-methyl group on the azetidine ring was found to reduce binding affinity at α4β2-nAChRs compared to the unsubstituted analog.[2]
Ring Size Comparison: A comparison between four-membered azetidinyl and five-membered pyrrolidinyl ethers in the 3-alkoxy-5-aminopyridine series showed comparable binding affinities in some cases, while in others the pyrrolidine analog was more potent.[2] This suggests that the optimal ring size may be dependent on the overall structure of the ligand.
Data Summary: 3-Alkoxy-5-Aminopyridine Analogs as nAChR Ligands
Compound
R (Azacycle)
N-Substituent
α4β2-nAChR Kᵢ (nM)
α3β4-nAChR Kᵢ (nM)
Selectivity (α3β4/α4β2)
27
Azetidinyl
H
0.8 ± 0.1
>10,000
>12,500
29
Azetidinyl
CH₃
4.1 ± 0.5
>10,000
>2,400
26
Pyrrolidinyl
H
0.7 ± 0.1
>10,000
>14,000
28
Pyrrolidinyl
CH₃
0.4 ± 0.05
>10,000
>25,000
Data adapted from a study on novel nitrogen analogs of AMOP-H-OH.[2]
Muscarinic Acetylcholine Receptors (mAChRs)
Muscarinic receptors are G-protein coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are implicated in various diseases, including Alzheimer's disease and chronic obstructive pulmonary disease (COPD).[3][4]
Key SAR Insights:
Alkoxy Chain Length and Position: In a study of 3-quinuclidinyl benzilate analogues, where a phenyl ring was replaced by an alkoxyalkyl moiety, the position of the oxygen atom in the side chain was critical for muscarinic receptor affinity.[5] An oxygen in the β-position was not well-tolerated, whereas an oxygen in the γ-position did not significantly alter affinity.[5] This highlights the sensitivity of the receptor's binding pocket to the spatial arrangement of heteroatoms.
While direct SAR studies of 3-alkoxy-azetidines at mAChRs are less prevalent in the literature reviewed, these findings from structurally related compounds provide valuable guidance for the design of new azetidine-based muscarinic ligands.
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is responsible for the uptake of monoamines, such as dopamine, into synaptic vesicles.[6] It is a key target for the development of treatments for conditions like methamphetamine abuse.
Key SAR Insights:
Stereochemistry: In a series of novel cis- and trans-azetidine analogs of lobelane, both isomers demonstrated potent inhibition of VMAT2 function.[6] The cis-4-methoxy analog was the most potent inhibitor in the series, being twofold more potent than lobelane.[6] However, the trans-methylenedioxy analog was equipotent to the most potent cis-analog, indicating that the preferred stereochemistry may be dependent on the substitution pattern.[6]
Data Summary: Azetidine Analogs as VMAT2 Inhibitors
Compound
Stereochemistry
R (Aryl Substituent)
VMAT2 Kᵢ (nM)
15a
trans
H
66 ± 10
15b
trans
4-OCH₃
42 ± 5
15c
trans
3,4-OCH₂O
31 ± 4
22a
cis
H
39 ± 5
22b
cis
4-OCH₃
24 ± 3
22c
cis
3,4-OCH₂O
45 ± 6
Lobelane
-
-
45 ± 6
Data adapted from a study on the synthesis and evaluation of novel azetidine analogs as inhibitors of vesicular [³H]dopamine uptake.[6]
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed and robust experimental protocols are essential.
General Synthesis of N-Substituted 3-Alkoxy-Azetidines
This protocol describes a general method for the synthesis of N-substituted 3-alkoxy-azetidines, which is a common starting point for SAR exploration.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
To a solution of epichlorohydrin in methanol, add a solution of benzhydrylamine in methanol dropwise at 0 °C.
Stir the reaction mixture at room temperature for 24 hours.
Concentrate the mixture under reduced pressure.
Dissolve the residue in water and basify with aqueous NaOH.
Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude product.
Purify by column chromatography to obtain 1-benzhydrylazetidin-3-ol.
Step 2: O-Alkylation
To a solution of 1-benzhydrylazetidin-3-ol in anhydrous THF at 0 °C, add sodium hydride (60% dispersion in mineral oil).
Stir the mixture for 30 minutes at 0 °C.
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) and stir at room temperature overnight.
Quench the reaction with water and extract with ethyl acetate.
Dry the combined organic layers over Na₂SO₄ and concentrate.
Purify the residue by column chromatography to afford the O-alkylated product.
Step 3: N-Debenzhydrylation
Dissolve the O-alkylated intermediate in methanol.
Add 10% Pd/C and ammonium formate.
Reflux the mixture for 2-4 hours.
Filter the reaction mixture through Celite and concentrate the filtrate.
Purify the residue to obtain the 3-alkoxy-azetidine.
Step 4: N-Substitution
To a solution of the 3-alkoxy-azetidine in dichloromethane, add the desired aldehyde or ketone and sodium triacetoxyborohydride.
Stir the reaction at room temperature until completion.
Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.
Dry the combined organic layers and concentrate.
Purify by column chromatography to yield the final N-substituted 3-alkoxy-azetidine.
Caption: General synthetic workflow for N-substituted 3-alkoxy-azetidines.
Radioligand Binding Assay for nAChR Affinity
This protocol outlines a standard method for determining the binding affinity of test compounds to nAChRs.
1. Membrane Preparation:
Homogenize rat brain tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4 °C.
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
Finally, resuspend the pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
In a 96-well plate, add the membrane preparation, the radioligand (e.g., [³H]epibatidine for α4β2-nAChRs), and varying concentrations of the test compound.
For non-specific binding determination, add a high concentration of a known nAChR ligand (e.g., nicotine).
Incubate the plate at 4 °C for 4 hours.
Terminate the incubation by rapid filtration through a glass fiber filter pre-soaked in polyethylenimine.
Wash the filters rapidly with ice-cold wash buffer.
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Conclusion
The 3-alkoxy-azetidine scaffold represents a highly versatile and promising platform for the design of novel therapeutic agents targeting a range of important biological molecules. The structure-activity relationship studies highlighted in this guide demonstrate that even minor structural modifications to the alkoxy group, the azetidine ring, and the N-substituent can lead to significant changes in potency, selectivity, and functional activity. A thorough understanding of these SAR trends, supported by robust experimental data, is crucial for the rational design of new 3-alkoxy-azetidine derivatives with improved pharmacological profiles. As our knowledge of the interactions between these compounds and their biological targets continues to grow, so too will the potential for translating these fascinating molecules into clinically effective therapies.
References
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47663-47713. [Link]
Gobbi, S., Rampa, A., Bisi, A., Belluti, F., Piazzi, L., Valenti, P., ... & Carrara, M. (2003). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Journal of medicinal chemistry, 46(18), 3662-3669. [Link]
Al-Horani, R. A., & Desai, U. R. (2020). Synthesis and biological evaluation of azetidine analogues and related compounds. Bioorganic & medicinal chemistry letters, 30(14), 127249. [Link]
Ombito, J. O., & Chi, Y. (2020). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2020(1), 225-264. [Link]
Zhang, Y., Ksebati, M. B., & Wiemer, D. F. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H] dopamine uptake. Bioorganic & medicinal chemistry letters, 23(21), 5853-5856. [Link]
Cohen, V. I., Gibson, R. E., Fan, L. H., De La Cruz, R., Gitler, M. S., Hariman, E., & Reba, R. C. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of medicinal chemistry, 34(10), 2989-2993. [Link]
Xiao, Y., Fan, H., Abdallah, K., & Li, M. (2009). Chemistry and pharmacological characterization of novel nitrogen analogs of AMOP-H-OH (sazetidine-A; 6-[5-(azetidin-2-ylmethoxy) pyridin-3-yl] hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. Journal of medicinal chemistry, 52(16), 5253-5263. [Link]
Xiao, Y., Fan, H., Abdallah, K., & Li, M. (2009). Chemistry and Pharmacological Characterization of Novel Nitrogen Analogs of AMOP-H-OH (Sazetidine-A; 6-[5-(Azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-Nicotinic Acetylcholine Receptor-Selective Partial Agonists. Journal of medicinal chemistry, 52(16), 5253–5263. [Link]
Cohen, V. I., Gibson, R. E., Fan, L. H., De La Cruz, R., Gitler, M. S., Hariman, E., & Reba, R. C. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of medicinal chemistry, 34(10), 2989–2993. [Link]
D'Souza, M. S., & Mengi, S. A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), 2100085. [Link]
D'Souza, M. S., & Mengi, S. A. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100085. [Link]
Eglen, R. M. (2001). Muscarinic receptor agonists and antagonists. Molecules, 6(3), 143-152. [Link]
Tzoumpazis, E., & Kourounakis, A. P. (2014). Muscarinic receptors and their antagonists in COPD: anti-inflammatory and antiremodeling effects. Mediators of inflammation, 2014. [Link]
Eglen, R. M. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 143–152. [Link]
Tzoumpazis, E., & Kourounakis, A. P. (2014). Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects. Mediators of Inflammation, 2014, 983230. [Link]
Zhang, Y., Ksebati, M. B., & Wiemer, D. F. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake. Bioorganic & medicinal chemistry letters, 23(21), 5853–5856. [Link]
A Comparative In Vitro ADME Guide to 3-(Cyclopropylmethoxy)azetidine HCl and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals While specific experimental data for 3-(cyclopropylmethoxy)azetidine HCl is not publicly available, this guide leverages data from structurally related, FDA...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
While specific experimental data for 3-(cyclopropylmethoxy)azetidine HCl is not publicly available, this guide leverages data from structurally related, FDA-approved drugs containing either azetidine or cyclopropyl moieties. This comparative approach allows for an informed projection of its ADME profile and highlights the influence of these key structural features on pharmacokinetic behavior.
Introduction: The Critical Role of Early ADME Profiling
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal ADME properties.[1] Early in vitro evaluation of these characteristics is paramount to a "fail early, fail cheap" strategy, enabling research teams to prioritize candidates with a higher probability of success.[2] This guide focuses on three key in vitro ADME assays: metabolic stability, permeability, and plasma protein binding, which together provide a foundational understanding of a compound's potential pharmacokinetic profile.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in medicinal chemistry due to its ability to confer desirable physicochemical properties.[3] Its rigid, sp³-rich structure can enhance metabolic stability, solubility, and receptor binding affinity.[3] Similarly, the cyclopropyl group is a valuable substituent known to improve metabolic stability by protecting adjacent chemical bonds from oxidative metabolism.[4][5] The combination of these two motifs in 3-(cyclopropylmethoxy)azetidine HCl suggests a potentially favorable ADME profile, which this guide will explore through comparison with relevant compounds.
Comparator Compounds: A Rationale
To construct a meaningful comparison, we have selected the following compounds based on the presence of the azetidine or cyclopropyl functional groups:
Azetidine-Containing Comparators:
Baricitinib: An oral Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[6]
Cobimetinib: A MEK inhibitor used in the treatment of melanoma.[7]
Sarolaner: An isoxazoline ectoparasiticide for veterinary use.
Azelnidipine: A dihydropyridine calcium channel blocker used as an antihypertensive.[8]
Cyclopropyl-Containing Comparator:
Telaprevir: A protease inhibitor formerly used for the treatment of Hepatitis C.
By examining the in vitro ADME properties of these molecules, we can infer the likely behavior of 3-(cyclopropylmethoxy)azetidine HCl and understand the contribution of each structural moiety.
Comparative In Vitro ADME Data
The following table summarizes the available in vitro ADME data for the comparator compounds. It is important to note that direct experimental data for 3-(cyclopropylmethoxy)azetidine HCl is not available and the values presented for this compound are predictive.
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[13] It is typically assessed in vitro using human liver microsomes (HLM), which contain a rich complement of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[14]
Causality Behind Experimental Choices: The liver is the primary site of drug metabolism.[14] Using HLM allows for a focused investigation of phase I metabolic pathways in a cost-effective and high-throughput manner.[14] The inclusion of the cofactor NADPH is essential to initiate the enzymatic reactions.[15]
Self-Validating System: The assay's validity is confirmed by running positive controls with known metabolic fates (e.g., high and low clearance compounds) alongside the test articles. This ensures the enzymatic activity of the microsomes is within the expected range.
Experimental Workflow: Metabolic Stability in Human Liver Microsomes
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol:
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Thaw human liver microsomes and the NADPH regeneration system on ice. Prepare a phosphate buffer (100 mM, pH 7.4).
Incubation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system.
Time Points: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard) to stop the reaction.
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
Data Calculation: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of the curve represents the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.
Permeability
Intestinal permeability is a key determinant of oral drug absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[7][16]
Causality Behind Experimental Choices: Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a polarized monolayer with tight junctions and express key drug transporters, providing a good model for both passive and active transport mechanisms.[16] Performing the assay in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the determination of an efflux ratio, which indicates if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[3]
Self-Validating System: The integrity of the Caco-2 cell monolayer is crucial for reliable data. This is continuously monitored by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[7] The inclusion of known high- and low-permeability control compounds validates the performance of each assay batch.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Detailed Protocol:
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.[1]
Monolayer Integrity Check: Prior to the experiment, measure the TEER of the cell monolayers to ensure the integrity of the tight junctions. A TEER value above a pre-defined threshold (e.g., >300 Ω·cm²) indicates a suitable monolayer.
Transport Experiment:
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
For A-B permeability, add the test compound (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber.
For B-A permeability, add the test compound to the basolateral (lower) chamber.
Incubate the plates at 37°C with gentle shaking.
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with fresh transport buffer.
Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the steady-state flux of the compound across the monolayer.
A is the surface area of the membrane.
C₀ is the initial concentration of the compound in the donor chamber.
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[3]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion, as only the unbound fraction is pharmacologically active.[9] Equilibrium dialysis is the gold standard method for determining plasma protein binding.
Causality Behind Experimental Choices: Equilibrium dialysis allows for the separation of the unbound drug from the protein-bound drug across a semi-permeable membrane. The system is allowed to reach equilibrium, providing a direct measure of the unbound fraction.
Self-Validating System: The use of compounds with known plasma protein binding characteristics (e.g., warfarin as a high-binding control and metoprolol as a low-binding control) in each experiment validates the assay performance.
Experimental Workflow: Equilibrium Dialysis for Plasma Protein Binding
Caption: Workflow for the equilibrium dialysis plasma protein binding assay.
Detailed Protocol:
Device Preparation: Hydrate the dialysis membranes (typically with a molecular weight cut-off of 5-10 kDa) according to the manufacturer's instructions. Assemble the dialysis cells.
Sample Preparation: Spike the test compound into blank plasma from the desired species (human, rat, etc.) at a final concentration (e.g., 1 µM).
Dialysis Setup: Add the compound-spiked plasma to one chamber of the dialysis cell and an equal volume of dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.
Incubation: Seal the dialysis unit and incubate at 37°C with gentle rotation for a sufficient time to reach equilibrium (typically 4-6 hours).
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
Sample Analysis: Determine the concentration of the test compound in both aliquots by a validated LC-MS/MS method. It is crucial to match the matrix of the calibration standards to the samples from each chamber.
Data Calculation: The percentage of unbound drug is calculated as:
% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100
The percentage of bound drug is then:
% Bound = 100 - % Unbound
Predictive Insights and Conclusion
The permeability of 3-(cyclopropylmethoxy)azetidine HCl is predicted to be moderate to high, a favorable characteristic for oral absorption. Its relatively low molecular weight compared to the other comparator compounds also supports this prediction.
Plasma protein binding is anticipated to be low to moderate. The structural features of 3-(cyclopropylmethoxy)azetidine HCl do not suggest a high propensity for extensive binding to plasma proteins, in contrast to the larger, more complex comparator molecules.
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A Comparative Guide to the Cross-Reactivity Profiling of 3-(Cyclopropylmethoxy)azetidine HCl: A Case Study
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" against a primary bi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" against a primary biological target is a seminal event. However, the journey from a promising compound to a safe and effective drug is contingent upon a rigorous evaluation of its selectivity. Off-target interactions, where a drug candidate binds to unintended proteins, can lead to unforeseen toxicities or diminished efficacy, and are a primary cause of late-stage clinical failures.[1][2][3] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel chemical entity, using the hypothetical compound 3-(cyclopropylmethoxy)azetidine HCl (hereafter designated as Cpd-X ) as a case study.
The azetidine ring, a four-membered saturated heterocycle, is an increasingly popular scaffold in medicinal chemistry due to its ability to impart favorable physicochemical properties.[4][5][6] However, like any novel structural motif, its potential for cross-reactivity must be thoroughly investigated. This guide will delineate the strategic planning, experimental execution, and data interpretation required to build a robust selectivity profile for Cpd-X and its analogs, thereby enabling a data-driven assessment of its therapeutic potential.
The Case Study: Cpd-X, a Hypothetical Dopamine Transporter (DAT) Inhibitor
For the purpose of this guide, we will hypothesize that Cpd-X has been identified as a potent inhibitor of the human Dopamine Transporter (DAT), a key regulator of dopaminergic neurotransmission and a target for drugs treating conditions like ADHD and depression. Our objective is to compare its selectivity against two benchmark compounds:
Comparator A (Benztropine): A well-established, "first-generation" DAT inhibitor, known to have significant cross-reactivity with muscarinic and histamine receptors.
Comparator B (Structural Analog): A close structural analog of Cpd-X, where the cyclopropylmethoxy group is replaced by an isopropoxy group, to probe the contribution of this moiety to potency and selectivity.
Strategic Framework for Cross-Reactivity Profiling
A comprehensive cross-reactivity assessment is a multi-step process designed to systematically identify and characterize unintended molecular interactions. The process begins with a broad screening panel and funnels down to more specific functional assays for any identified off-target "hits".
Table 3: Functional Activity at the Muscarinic M₁ Receptor
Compound
M₁ Binding Kᵢ (nM)
M₁ Functional Activity
M₁ Functional IC₅₀ (nM)
Cpd-X
850
Antagonist
1,200
Comparator A
12
Antagonist
25
Comparator B
>10,000
No Activity
N/A
Interpretation:
Cpd-X is confirmed to be a muscarinic M₁ antagonist, but with a potency approximately 230 times weaker than its primary target DAT (1200 nM vs 5.2 nM). This provides a significant therapeutic window.
Comparator A is a potent M₁ antagonist, explaining its anticholinergic side effects.
The data reinforces that the off-target M₁ activity is a specific liability of the Cpd-X structure, which can be addressed through further medicinal chemistry efforts.
Conclusion: A Data-Driven Path to Safer Medicines
This comparative guide demonstrates a systematic and logical approach to cross-reactivity profiling, a critical component of modern drug discovery. [7][8][9][10]By employing a tiered screening strategy—from broad binding panels to specific functional assays—researchers can build a comprehensive understanding of a compound's selectivity.
For our hypothetical compound, 3-(cyclopropylmethoxy)azetidine HCl (Cpd-X) , this process has revealed a highly potent and selective DAT inhibitor with a manageable off-target liability at the M₁ receptor. The >200-fold selectivity window between its on-target and off-target activity provides a strong rationale for its continued development. Furthermore, the comparison with structural analogs offers clear insights for future optimization, guiding medicinal chemists to modify the structure to mitigate the M₁ interaction while retaining the desired DAT potency. Ultimately, this rigorous, self-validating approach to cross-reactivity profiling is indispensable for minimizing the risk of adverse drug reactions and for the successful translation of novel chemical entities into safe and effective therapies.
[11]
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Azetidine vs. Piperidine: A Head-to-Head Comparison of Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lea...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound. Among the saturated heterocycles, the four-membered azetidine and the six-membered piperidine rings are frequently employed to impart desirable characteristics. This guide provides an objective, data-driven comparison of these two scaffolds, offering insights into their respective advantages and liabilities in drug development.
Introduction: Small Rings, Big Impact
Saturated heterocycles are fundamental building blocks in medicinal chemistry, lauded for their ability to introduce three-dimensionality, modulate physicochemical properties, and provide vectors for interaction with biological targets. Azetidine and piperidine, while both simple saturated amines, confer remarkably different properties to a molecule due to their distinct ring sizes, conformational preferences, and inherent chemical reactivity. Understanding these differences is paramount for rational drug design and the optimization of lead compounds.
PART 1: Physicochemical Properties - A Tale of Two Rings
The foundational differences in the physicochemical properties of azetidine and piperidine are rooted in their distinct ring sizes and associated conformational features.[1] Azetidine, a four-membered ring, is characterized by significant ring strain, which influences its reactivity and conformational flexibility. In contrast, the six-membered piperidine ring adopts a stable chair conformation with lower ring strain.[1][2] These structural disparities have a direct impact on key drug-like properties such as basicity (pKa), lipophilicity (logP), and metabolic stability.[1]
While the pKa values are similar, the substitution pattern can significantly influence basicity. The greater s-character of the nitrogen lone pair in the strained azetidine ring can sometimes lead to lower basicity compared to a similarly substituted piperidine.
Lipophilicity (logP)
Typically imparts lower lipophilicity.
Generally imparts higher lipophilicity.
The smaller size and greater polarity of the azetidine ring often lead to improved aqueous solubility, a desirable trait for many drug candidates.[3]
The high ring strain of azetidine makes it more susceptible to ring-opening reactions, which can be a metabolic liability but also a tool for synthetic functionalization.[4][5]
Can decrease aqueous solubility depending on the overall molecule.
The ability of azetidine to act as a "hydrophilic handle" is a key advantage in modulating the solubility of lipophilic compounds.
PART 2: Conformational Analysis - Rigidity vs. Flexibility
The conformational behavior of these two rings plays a crucial role in how a drug molecule presents its pharmacophoric elements to a biological target.
Azetidine: The four-membered ring of azetidine is not planar and undergoes a puckering motion. This conformational rigidity, while limiting the number of accessible shapes, can be advantageous in pre-organizing a molecule for optimal binding to a target, potentially leading to increased potency and selectivity.[5][6] This constrained nature can reduce the entropic penalty upon binding.[6]
Piperidine: The piperidine ring predominantly exists in a chair conformation, which can undergo ring-flipping to interconvert between two chair forms. Substituents on the piperidine ring can exist in either axial or equatorial positions, and the equilibrium between these conformers can significantly impact biological activity. This conformational flexibility allows the molecule to adapt to the binding site, but can also lead to off-target effects if multiple conformations are recognized by different receptors.
Diagram of Conformational Differences
Caption: Generalized synthetic approaches to azetidine and piperidine scaffolds.
Conclusion: Choosing the Right Scaffold for the Job
The decision to incorporate an azetidine or a piperidine scaffold into a drug candidate is a nuanced one that depends on the specific goals of the drug discovery program.
Azetidine is often the scaffold of choice when:
Improving solubility and reducing lipophilicity is a primary objective.
Conformational restriction is desired to enhance potency or selectivity.
Novel chemical space needs to be explored by presenting substituents in unique vectors.
Blocking a specific site of metabolism is critical, and the azetidine ring offers a more stable alternative.
Piperidine remains a go-to scaffold when:
Metabolic stability is a key requirement, and its well-understood metabolic pathways can be managed through substitution.
Synthetic accessibility and scalability are major considerations.
A degree of conformational flexibility is beneficial for binding to the target.
A well-established track record of success in approved drugs provides confidence.
Ultimately, both azetidine and piperidine are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their respective properties, supported by empirical data, is essential for making informed decisions that will guide the successful development of new therapeutics.
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A Senior Application Scientist’s Guide to Validating the Mechanism of Action of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. A critical milestone in this journey is the definitive elucidation of its mechanism of action (MoA). This guide provides an in-depth, experimentally-driven framework for validating the MoA of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL, a compound whose specific biological target is not yet widely characterized in public literature.
The structure of this molecule, featuring a rigid azetidine scaffold and a cyclopropylmethoxy group, offers valuable clues. The azetidine ring is a privileged scaffold in medicinal chemistry, known for its presence in a diverse range of pharmacologically active agents.[1][2][3] The cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability and potency, in part due to the high C-H bond dissociation energy which reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes.[4][5] This structural combination suggests potential interactions with a variety of biological targets, necessitating a systematic and multi-faceted validation approach.
This guide eschews a one-size-fits-all template. Instead, it presents an integrated, phased strategy that begins with broad, unbiased screening and progressively narrows the focus to specific target engagement and pathway modulation. Each proposed experiment is designed to be self-validating, employing orthogonal methods to build a robust and compelling case for the compound's MoA.
Phase 1: Unbiased Phenotypic Screening to Identify Biological Context
When the molecular target of a compound is unknown, a phenotypic screening approach is the logical starting point.[6][7] Rather than presupposing a target, we observe the compound's effect on whole cells, allowing us to identify a relevant biological response in a disease-relevant context.[8][9] High-content imaging is a particularly powerful tool for this, as it can quantify subtle changes in cellular morphology, viability, or the localization of specific proteins.[6]
The core principle here is to cast a wide net. By screening 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL against a panel of diverse cancer cell lines, for example, we can identify which cell types are most sensitive and observe the specific phenotypic changes induced (e.g., apoptosis, cell cycle arrest, morphological changes).[9] This initial step provides the crucial "what" — what is the compound doing? — which then guides our search for the "how."
Phase 2: Target Deconvolution - Identifying the Direct Binding Partner
Once a consistent and potent cellular phenotype is identified, the next crucial step is to pinpoint the direct molecular target(s) of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. Relying on a single method for target identification is fraught with peril, as each technique has inherent limitations and potential for artifacts. Therefore, we will employ a parallel, multi-pronged strategy using orthogonal approaches to ensure the trustworthiness of our findings.
Method A: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement in intact cells and tissues.[10][11] The principle is that when a small molecule binds to its protein target, it typically stabilizes the protein's structure, leading to an increase in its melting temperature.[12][13] This label-free approach is invaluable because it confirms direct physical interaction within a physiological cellular environment.[10][14]
We would perform an initial CETSA screen on lysates from the most sensitive cell line identified in Phase 1. The lysate is treated with the compound or a vehicle control, heated across a range of temperatures, and the aggregated proteins are separated from the soluble fraction. The presence of the target protein in the soluble fraction at higher temperatures indicates stabilization by the compound.
Cell Culture and Harvest: Culture the selected cell line (e.g., K-562) to ~80% confluency. Harvest cells by scraping and wash twice with ice-cold PBS.
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse by freeze-thaw cycles. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.
Compound Incubation: Aliquot the cell lysate into PCR tubes. Treat with 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL (e.g., 10 µM final concentration) or a DMSO vehicle control. Incubate at room temperature for 30 minutes.
Thermal Challenge: Place the tubes in a PCR machine and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[10]
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
Protein Analysis: Carefully transfer the supernatant (soluble fraction) to a new tube. Analyze the protein levels using Western blotting for a candidate target or by mass spectrometry (LC-MS/MS) for an unbiased, proteome-wide analysis.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Method B: Kinobeads Competition Binding Assay
Given that cyclopropyl groups are common in kinase inhibitors, a parallel approach focusing on this target class is a prudent and data-driven choice.[4] The kinobeads assay is a chemical proteomics technique used to profile the interaction of compounds against hundreds of endogenous kinases simultaneously.[15][16]
The method utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors.[16] When a cell lysate is passed over these beads, kinases will bind. If the lysate is pre-incubated with a free compound (like ours), it will compete with the beads for binding to its specific kinase targets.[16][17] The kinases that are "competed off" are then identified and quantified by mass spectrometry. This provides a quantitative measure of the compound's affinity and selectivity across a large portion of the kinome.[15]
Caption: Kinobeads assay for kinase target identification.
Phase 3: Target Validation and Mechanistic Confirmation
Identifying a candidate protein from CETSA and/or Kinobeads is a significant step, but it is not the final validation. We must now prove that engagement of this specific target is responsible for the cellular phenotype observed in Phase 1. This requires a series of focused, orthogonal experiments.
Let's hypothesize that both CETSA and the Kinobeads assay identify Kinase X as the top candidate target.
In Vitro Enzymatic Assay: The most direct test is to assess whether our compound inhibits the enzymatic activity of purified Kinase X. This confirms a direct functional interaction and allows for the determination of an IC50 value, a key measure of potency. This should be compared against a known inhibitor of Kinase X as a positive control.
Genetic Knockdown/Knockout: If inhibiting Kinase X with our compound causes a specific phenotype, then removing Kinase X from the cell should produce the same effect. Using siRNA or CRISPR/Cas9 to knock down or knock out the gene for Kinase X in the sensitive cell line is a critical validation step.[14] If the phenotype of the knockout cells matches that of the compound-treated cells, it provides strong evidence for an on-target effect.
Downstream Pathway Analysis: If Kinase X is known to phosphorylate Substrate Y, we must verify that our compound blocks this event in cells. We can treat cells with 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL and use Western blotting to measure the levels of phosphorylated Substrate Y. A dose-dependent decrease in phospho-Substrate Y would confirm that the compound is engaging and inhibiting the target's catalytic activity within the cellular signaling network.
Workflow for Target Validation
Caption: An orthogonal approach to validating a candidate target.
Comparative Data and Analysis
Objective comparison requires robust, quantitative data. Throughout this validation workflow, data should be meticulously collected and organized to compare the performance of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL against appropriate controls and alternative compounds.
Table 1: Representative Phenotypic Screening Data
Cell Line
3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL (EC50, µM)
Alternative Compound A (EC50, µM)
Primary Phenotype Observed
K-562 (Leukemia)
0.5
1.2
Apoptosis, G2/M Arrest
A549 (Lung)
12.5
15.0
No significant effect
MCF-7 (Breast)
> 50
> 50
No significant effect
Table 2: Target Engagement and Potency Comparison
Assay
Target
3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
Known Inhibitor B
CETSA (Melt Shift)
Kinase X
+5.2 °C
+6.1 °C
Kinobeads (Kd,app)
Kinase X
85 nM
40 nM
In Vitro Enzymatic
Kinase X
IC50 = 150 nM
IC50 = 75 nM
Cellular Assay (pSubstrate Y)
Kinase X
EC50 = 450 nM
EC50 = 200 nM
Conclusion
Validating the mechanism of action for a novel compound like 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. The comprehensive framework outlined in this guide—progressing from broad phenotypic observation to specific, orthogonal target validation techniques—provides a scientifically rigorous pathway to confidently elucidate its MoA. By integrating cellular, biophysical, and biochemical assays, we create a self-validating system where the evidence from each experiment corroborates the others. This multi-faceted approach is essential for building the robust data package required for advancing a promising molecule through the drug discovery pipeline.
References
Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]
Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232–240. Retrieved from [Link]
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]
Yadav, N., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100121. Retrieved from [Link]
Golizeh, M., et al. (2019). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega, 4(7), 12196-12205. Retrieved from [Link]
El-Gamal, M. I., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Expert Opinion on Drug Discovery, 20(1), 1-20. Retrieved from [Link]
Al-Shabib, N. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269527. Retrieved from [Link]
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531–543. Retrieved from [Link]
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. Retrieved from [Link]
Frontiers. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Retrieved from [Link]
Bio-Rad. (n.d.). Target Discovery: Identification and Validation. Retrieved from [Link]
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of the new kinobeads mix. Retrieved from [Link]
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In Vitro ADMET Laboratories. (n.d.). How to Design a Good Phenotype Based Drug Discovery Program, and Why It Matters. Retrieved from [Link]
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Gribbon, P., & Sewing, A. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery World. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. Retrieved from [Link]
MDPI. (n.d.). The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. Retrieved from [Link]
Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]
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Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
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A Researcher's Guide to Reproducible Azetidine Synthesis: A Comparative Analysis of Key Methodologies
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain and u...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a compelling combination of metabolic stability and novel vectoral exits for molecular design, making it a desirable component in the development of new therapeutics. However, the very strain that imparts these advantageous properties also presents significant challenges to its synthesis, often leading to issues with reproducibility, low yields, and complex purification.
This guide provides a comparative analysis of common synthetic routes to azetidine derivatives, offering insights into the mechanistic underpinnings of each method, detailed experimental protocols, and a critical evaluation of their respective strengths and weaknesses. By understanding the nuances of these procedures, researchers can make more informed decisions to achieve reliable and reproducible outcomes in their own laboratories.
The Enduring Challenge: Ring Strain and Reactivity
The synthesis of azetidines is a delicate balance. The approximately 25.4 kcal/mol of ring strain makes the four-membered ring susceptible to cleavage, while at the same time, this stored energy can be harnessed for unique chemical transformations.[1] The primary hurdles in constructing this ring system are overcoming the activation barrier for ring closure and preventing undesired side reactions, such as polymerization or ring-opening. This guide will explore how different synthetic strategies address these challenges.
Comparative Analysis of Synthetic Methodologies
We will now delve into a detailed comparison of several key methods for azetidine synthesis, providing both theoretical understanding and practical, step-by-step protocols.
Intramolecular Cyclization: The Foundational Approach
Intramolecular nucleophilic substitution is a cornerstone of azetidine synthesis. This strategy typically involves the cyclization of a γ-amino alcohol or a γ-haloamine. The success of this method hinges on the careful activation of the leaving group and control of the reaction conditions to favor the desired 4-exo-tet cyclization.
A common and effective method for the cyclization of γ-amino alcohols involves the in-situ activation of the hydroxyl group. The Mitsunobu reaction, for instance, provides a reliable means to achieve this transformation, although it requires stoichiometric phosphine and azodicarboxylate reagents, which can complicate purification. A more streamlined approach involves the use of sulfonyl chlorides to form a sulfonate ester in situ, which is then displaced by the amine.
A particularly efficient modern variation employs lanthanide triflates as catalysts for the intramolecular aminolysis of epoxides derived from γ-amino alcohols. This method demonstrates excellent regioselectivity and functional group tolerance.[2]
Experimental Protocol: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [2]
This protocol describes the synthesis of a substituted azetidine from a corresponding cis-3,4-epoxy amine, showcasing the mild and effective nature of lanthanide catalysis.
Step 1: Synthesis of the cis-3,4-Epoxy Amine Precursor:
To a solution of the parent epoxy alcohol (1.0 eq) in CH₂Cl₂ (0.5 M) at 0°C, add triethylamine (2.5 eq) and methanesulfonyl chloride (1.5 eq).
Stir the mixture for 10 minutes at room temperature.
Quench the reaction by adding saturated aqueous NaHCO₃ at 0°C.
Extract the aqueous layer three times with CH₂Cl₂.
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude mesylate is used directly in the next step.
To a solution of the crude mesylate in DMSO (0.5 M), add the desired primary amine (3.0 eq) and NaI (10 mol%) at room temperature.
Stir the mixture for 2 days at ambient temperature.
Dilute the reaction with water and extract with Et₂O.
Wash the combined organic layers three times with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the residue by column chromatography to yield the cis-3,4-epoxy amine.
Step 2: Azetidine Formation:
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M) at room temperature, add La(OTf)₃ (5 mol%).
Stir the mixture under reflux until the reaction is complete (monitor by TLC).
Cool the reaction to 0°C and add saturated aqueous NaHCO₃.
Extract the mixture three times with CH₂Cl₂.
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting residue by column chromatography to yield the corresponding azetidine.
Method
Key Reagents
Typical Yields
Advantages
Disadvantages
Reproducibility Considerations
Mitsunobu Reaction
PPh₃, DIAD/DEAD
50-80%
Mild conditions, reliable for many substrates.
Stoichiometric byproducts can complicate purification.
Purity of reagents and careful temperature control are crucial.
Sulfonylation/Cyclization
TsCl, base
60-90%
High yielding, readily available reagents.
May require harsher conditions (e.g., heat).
The choice of base and solvent can significantly impact yield and side product formation.
Catalytic, high yielding, excellent functional group tolerance.[2]
Requires synthesis of the epoxy amine precursor.
The purity of the epoxy amine is critical for a clean reaction.
Workflow for La(OTf)₃-Catalyzed Azetidine Synthesis
Caption: Workflow for azetidine synthesis via catalyzed aminolysis.
[2+2] Cycloadditions: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to the azetidine core.[3] However, this method has historically been plagued by challenges, including competing E/Z isomerization of the imine and low quantum yields.[3] Recent advancements, particularly the use of visible-light photoredox catalysis, have revitalized this approach, offering milder conditions and improved efficiency.[1]
A notable example involves the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, which proceeds via triplet energy transfer using an iridium photocatalyst.[1]
This protocol outlines the general steps for a visible-light-mediated [2+2] cycloaddition to form an azetidine derivative.
Step 1: Reaction Setup:
In a reaction vessel, combine the imine precursor (e.g., 2-isoxazoline-3-carboxylate, 1.0 eq), the alkene (1.5-2.0 eq), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).
Dissolve the components in a suitable degassed solvent (e.g., CH₂Cl₂ or CH₃CN).
Ensure the reaction vessel is sealed and protected from ambient light.
Step 2: Irradiation:
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
Maintain stirring throughout the irradiation period.
Monitor the reaction progress by TLC or LC-MS.
Step 3: Workup and Purification:
Once the reaction is complete, remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to isolate the azetidine derivative.
Method
Key Reagents/Conditions
Typical Yields
Advantages
Disadvantages
Reproducibility Considerations
Traditional UV Irradiation
UV light (e.g., 365 nm)
20-80%
Direct formation of the azetidine ring.
Often requires cyclic imines, can lead to side reactions.
Wavelength and intensity of UV light can significantly affect the outcome.
Visible-Light Photocatalysis
Photocatalyst (e.g., Ir or Ru complex), visible light
Thorough degassing of the solvent is critical to prevent quenching of the excited state.
Mechanism of Visible-Light-Mediated Aza Paternò-Büchi Reaction
Caption: Simplified mechanism of the photocatalyzed aza Paternò-Büchi reaction.
Palladium-Catalyzed Intramolecular C-H Amination
Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide (PA)-protected amine provides an elegant route to azetidines.[4] This method is notable for its use of readily available starting materials and predictable selectivity.[4]
This protocol provides a general outline for the synthesis of an azetidine derivative via Pd-catalyzed C-H amination.
Step 1: Substrate Synthesis:
Synthesize the picolinamide-protected amine substrate from the corresponding primary amine and picolinic acid.
Step 2: C-H Amination:
To a reaction vessel, add the picolinamide-protected amine (1.0 eq), Pd(OAc)₂ (5-10 mol%), an oxidant (e.g., PhI(OAc)₂), and an additive (e.g., AgOAc).
Add a suitable solvent (e.g., toluene or DCE).
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC or LC-MS).
Step 3: Workup and Purification:
Cool the reaction mixture to room temperature and filter through a pad of celite.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield the azetidine derivative. The picolinamide directing group may be removed in a subsequent step.
High functional group tolerance, predictable regioselectivity, use of unactivated C-H bonds.[4]
Disadvantages
Requires a directing group that needs to be installed and potentially removed, use of a stoichiometric oxidant.
Reproducibility Considerations
The choice of oxidant and additives can be critical for achieving high yields. The reaction can be sensitive to air and moisture.
Troubleshooting and Ensuring Reproducibility
Several common issues can arise during the synthesis of azetidine derivatives, leading to a lack of reproducibility.
Low Yields: This can be due to a variety of factors, including incomplete reaction, formation of side products (e.g., polymers or ring-opened products), or difficulties in purification. Careful optimization of reaction conditions (temperature, solvent, concentration, and reaction time) is crucial.
Difficult Purification: Azetidine derivatives can be highly polar and sometimes volatile, making purification by column chromatography challenging. Using a gradient elution system and careful selection of the solvent system can improve separation. For solid derivatives, recrystallization can be an effective purification method.[5]
Protecting Group Stability: The choice of the nitrogen protecting group is critical. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal under acidic conditions. Other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can also be employed, offering orthogonal deprotection strategies.
Conclusion
The synthesis of azetidine derivatives remains a challenging yet rewarding area of organic chemistry. While traditional methods like intramolecular cyclization are still widely used and have been improved with modern catalytic systems, newer approaches such as visible-light-mediated photocycloadditions and C-H amination offer powerful alternatives with unique advantages.
Reproducibility in azetidine synthesis is not merely a matter of following a published procedure. It requires a deep understanding of the underlying reaction mechanisms, a critical awareness of the factors that can influence the reaction outcome, and meticulous attention to experimental detail. By carefully selecting the synthetic route based on the desired substitution pattern and available resources, and by diligently optimizing and troubleshooting the reaction conditions, researchers can confidently and reproducibly access this valuable class of compounds for applications in drug discovery and beyond.
References
He, G., Zhao, Y., Zhang, S., Lu, C., & Chen, G. (2012). Palladium-Catalyzed Intramolecular Amination of Unactivated C-H Bonds at the γ and δ Positions of Picolinamide (PA) Protected Amine Substrates. Journal of the American Chemical Society, 134(1), 3–6. [Link]
Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3269–3283. [Link]
Papp, M., Kégl, T., Károlyi, K., Boros, A., & Keglevich, G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1003. [Link]
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1284567. [Link]
Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(29), 7553–7561. [Link]
Comparison of biological activity with commercially available azetidine drugs
A Comparative Guide to the Biological Activity of Commercially Available Azetidine-Containing Drugs Introduction: The Strategic Importance of the Azetidine Ring The azetidine ring, a four-membered nitrogen-containing het...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to the Biological Activity of Commercially Available Azetidine-Containing Drugs
Introduction: The Strategic Importance of the Azetidine Ring
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its inherent ring strain and non-planar geometry impart a unique three-dimensional character to molecules, a feature increasingly sought after in drug design to enhance target engagement and specificity.[1] The incorporation of an azetidine moiety can improve critical pharmacokinetic properties such as metabolic stability, solubility, and cell permeability, while also providing a rigid scaffold to orient functional groups for optimal interaction with biological targets.[1] This guide provides a comparative analysis of the biological activities of several commercially available drugs that feature the azetidine scaffold, offering insights into their mechanisms of action and providing the experimental frameworks to evaluate them.
Commercially Available Azetidine Drugs: A Comparative Overview
This guide will focus on five prominent examples of commercially available drugs where the azetidine ring is a key structural feature:
Baricitinib: An inhibitor of Janus kinases (JAKs) for the treatment of autoimmune diseases.
Cobimetinib: A MEK inhibitor used in cancer therapy.
Azelnidipine: A calcium channel blocker for the management of hypertension.
Ezetimibe: A cholesterol absorption inhibitor.
Cefotiam: A cephalosporin antibiotic.
The following sections will delve into the specific biological activities and mechanisms of action of each of these drugs, supported by experimental data and protocols.
Baricitinib: Targeting the JAK/STAT Signaling Pathway in Autoimmune Disease
Biological Activity: Baricitinib is an orally available, selective inhibitor of Janus kinases, specifically JAK1 and JAK2.[2] This inhibition disrupts the signaling of multiple pro-inflammatory cytokines that are central to the pathophysiology of autoimmune diseases like rheumatoid arthritis.[3]
Mechanism of Action: The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2] The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes.[2] Baricitinib, by blocking the ATP-binding site of JAK1 and JAK2, prevents the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[2][4]
Signaling Pathway Diagram:
Caption: Baricitinib inhibits the JAK/STAT signaling pathway.
Cobimetinib: A Targeted Approach to Cancer Therapy via MEK Inhibition
Biological Activity: Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, key components of the mitogen-activated protein kinase (MAPK) pathway.[5] This pathway is frequently dysregulated in various cancers, particularly those with BRAF mutations.[6]
Mechanism of Action: The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[5] In many cancers, mutations in upstream proteins like BRAF lead to constitutive activation of this pathway.[5] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[5] Cobimetinib binds to and inhibits the activity of MEK1 and MEK2, thereby preventing the phosphorylation of ERK and blocking downstream signaling, which ultimately leads to decreased tumor cell proliferation and survival.[5][7]
Signaling Pathway Diagram:
Caption: Cobimetinib inhibits the MAPK/ERK signaling pathway.
Azelnidipine: Modulating Cardiovascular Function through Calcium Channel Blockade
Biological Activity: Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[8] It exerts its antihypertensive effect by relaxing vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[8][9]
Mechanism of Action: Azelnidipine selectively blocks L-type calcium channels in vascular smooth muscle cells.[8][10] The influx of calcium ions through these channels is a critical step in initiating muscle contraction.[8] By inhibiting this influx, azelnidipine reduces intracellular calcium concentrations, leading to smooth muscle relaxation and vasodilation.[8] A key feature of azelnidipine is its gradual onset and long duration of action, which helps to avoid reflex tachycardia, a common side effect of some other calcium channel blockers.[11]
Experimental Workflow Diagram:
Caption: Workflow for assessing cholesterol uptake inhibition.
Cefotiam: A Beta-Lactam Antibiotic with an Azetidine Core
Biological Activity: Cefotiam is a second-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
[12][13]
Mechanism of Action: Like other beta-lactam antibiotics, cefotiam inhibits the synthesis of the bacterial cell wall. [14]It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. [14]The inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.
[14]
JAK1/JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Principle: This assay is based on the displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) from the kinase by a test compound. The binding of the tracer to a europium-labeled anti-tag antibody-kinase complex results in a high FRET signal. Inhibition by a test compound disrupts this interaction, leading to a decrease in FRET.
[2]
Step-by-Step Methodology:
Reagent Preparation:
Prepare a 3X solution of the test compound (e.g., Baricitinib) in kinase buffer.
Prepare a 3X solution of the JAK1 or JAK2 kinase and the europium-labeled anti-tag antibody mixture in kinase buffer.
Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.
Assay Procedure:
To a 384-well plate, add 5 µL of the 3X test compound solution.
Add 5 µL of the 3X kinase/antibody mixture.
Add 5 µL of the 3X tracer solution to initiate the reaction.
Incubation and Measurement:
Incubate the plate at room temperature for 1 hour, protected from light.
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
Data Analysis:
Calculate the FRET ratio and plot the results against the concentration of the test compound to determine the IC50 value.
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used to generate a luminescent signal with luciferase. [8]The light output is proportional to the kinase activity.
Step-by-Step Methodology:
Kinase Reaction:
Set up a 10 µL kinase reaction containing MEK1 or MEK2, a suitable substrate (e.g., inactive ERK), ATP, and the test compound (e.g., Cobimetinib) in a 96-well plate.
Incubate at 30°C for 60 minutes.
ATP Depletion and ADP Conversion:
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Luminescence Detection:
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30 minutes.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Plot the luminescent signal against the concentration of the test compound to determine the IC50 value.
Calcium Flux Assay in Vascular Smooth Muscle Cells
Principle: This assay measures changes in intracellular calcium concentration in response to stimuli. Cells are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular calcium upon stimulation leads to an increase in fluorescence, which can be inhibited by a calcium channel blocker.
[13]
Step-by-Step Methodology:
Cell Preparation:
Plate vascular smooth muscle cells in a 96-well black-walled, clear-bottom plate and culture until confluent.
Dye Loading:
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a dye-containing buffer at 37°C for 1 hour.
Wash the cells with a physiological salt solution to remove extracellular dye.
Compound Treatment and Stimulation:
Add the test compound (e.g., Azelnidipine) to the wells and incubate for the desired time.
Place the plate in a fluorescence plate reader and initiate the measurement.
After establishing a baseline reading, add a stimulating agent (e.g., KCl) to induce calcium influx.
Data Acquisition and Analysis:
Continuously record the fluorescence intensity over time.
Analyze the change in fluorescence upon stimulation in the presence and absence of the test compound to determine the extent of inhibition.
Cholesterol Uptake Assay
Principle: This assay measures the uptake of cholesterol into cultured cells using a fluorescently labeled cholesterol analog, NBD-cholesterol. Inhibition of cholesterol uptake by a test compound results in a decrease in intracellular fluorescence.
[17]
Step-by-Step Methodology:
Cell Culture:
Culture intestinal epithelial cells (e.g., Caco-2) in a 96-well plate.
Compound and NBD-Cholesterol Treatment:
Treat the cells with the test compound (e.g., Ezetimibe) or vehicle control.
Add NBD-cholesterol to the culture medium and incubate for 24-72 hours to allow for uptake.
[18]
Measurement of Cholesterol Uptake:
Wash the cells to remove extracellular NBD-cholesterol.
Measure the intracellular fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
[18]
Data Analysis:
Quantify the fluorescence intensity and compare the uptake in treated versus untreated cells to determine the inhibitory effect of the compound.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC Determination)
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism. It involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.
Step-by-Step Methodology:
Preparation of Antimicrobial Dilutions:
Prepare a series of twofold dilutions of Cefotiam in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
Inoculum Preparation:
Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) according to CLSI guidelines.
[19]
Inoculation and Incubation:
Inoculate each well of the microtiter plate with the bacterial suspension.
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
Incubate the plate at 35°C for 16-20 hours.
MIC Determination:
After incubation, visually inspect the wells for turbidity.
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
The azetidine scaffold has proven to be a versatile and valuable component in the design of a diverse range of therapeutic agents. The commercially available drugs discussed in this guide—Baricitinib, Cobimetinib, Azelnidipine, Ezetimibe, and Cefotiam—highlight the broad spectrum of biological activities that can be achieved through the strategic incorporation of this unique heterocyclic motif. Their distinct mechanisms of action, from kinase inhibition and ion channel modulation to interference with metabolic processes and bacterial cell wall synthesis, underscore the adaptability of the azetidine ring in targeting various biological pathways. The provided experimental protocols offer a framework for the preclinical evaluation and comparison of these and future azetidine-containing drug candidates, facilitating the continued development of this important class of pharmaceuticals.
References
National Center for Biotechnology Information. Baricitinib - StatPearls. [Link]
Smolen, J. S., et al. (2022). A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience. Journal of Clinical Medicine, 11(15), 4393. [Link]
Patsnap. (2024). What is the mechanism of Azelnidipine? Patsnap Synapse. [Link]
Zhang, J., et al. (2015). Clinical use of azelnidipine in the treatment of hypertension in Chinese patients. Therapeutics and Clinical Risk Management, 11, 1249–1261. [Link]
Patsnap. (2024). What is Cefotiam Hydrochloride used for? Patsnap Synapse. [Link]
Patsnap. (2024). What is the mechanism of Cefotiam Hydrochloride? Patsnap Synapse. [Link]
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Hyman, D. M., et al. (2019). A Phase Ib Study to Evaluate the MEK Inhibitor Cobimetinib in Combination with the ERK1/2 Inhibitor GDC-0994 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(16), 4933–4941. [Link]
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Furumoto, Y., et al. (2021). Mechanism of action of baricitinib and identification of biomarkers and key immune pathways in patients with active systemic lupus erythematosus. Annals of the Rheumatic Diseases, 80(12), 1580–1589. [Link]
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Patsnap. (2024). What is Azelnidipine used for? Patsnap Synapse. [Link]
ResearchGate. (2022). Inhibition of the JAK/STAT pathway with baricitinib reduces the multiple organ dysfunction caused by hemorrhagic shock in rats. [Link]
PR Newswire. (2017). New Safety and Long-Term Efficacy Data from Baricitinib Clinical Trials in Patients with Moderate-to-Severe Rheumatoid Arthritis Presented at EULAR 2017. [Link]
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Kalra, S., et al. (2022). Therapeutic usefulness of a novel calcium channel blocker azelnidipine in the treatment of hypertension: a narrative review. Cardiology and Therapy, 11(4), 473–489. [Link]
A Comparative Guide to the Metabolic Stability of 3-(Cyclopropylmethoxy)azetidine HCl: An In Vitro Assessment
This guide provides a comprehensive framework for benchmarking the metabolic stability of the novel chemical scaffold, 3-(cyclopropylmethoxy)azetidine hydrochloride. In drug discovery, early assessment of a compound's me...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for benchmarking the metabolic stability of the novel chemical scaffold, 3-(cyclopropylmethoxy)azetidine hydrochloride. In drug discovery, early assessment of a compound's metabolic fate is paramount; a molecule that is too rapidly cleared by the body will fail to achieve therapeutic concentrations, while one that inhibits metabolic enzymes can lead to dangerous drug-drug interactions. Here, we dissect the structural components of our target compound, propose a rational set of comparators, and detail the gold-standard in vitro assays used to predict its in vivo performance.
The narrative explains not just the "how" but the "why" of experimental design, grounding every step in established biochemical principles to ensure a self-validating and reproducible approach.
Introduction: The Strategic Value of Azetidine and Cyclopropyl Scaffolds
The target molecule, 3-(cyclopropylmethoxy)azetidine, combines two structural motifs of high interest in modern medicinal chemistry.
The Azetidine Ring: This four-membered, saturated nitrogen heterocycle is increasingly used as a bioisostere for larger rings like pyrrolidine or piperidine.[1] Its strained, rigid structure can offer advantages by providing novel vectors for substituent placement, improving ligand efficiency, and enhancing physicochemical properties like solubility.[2][3] Crucially, the incorporation of azetidine motifs has been linked to improved metabolic stability in several FDA-approved drugs.[3]
The Cyclopropyl Group: This small carbocycle is a well-established "metabolic blocker." The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[4] Strategically placing a cyclopropyl group at a known site of metabolic attack can significantly increase a drug's half-life.[4][5]
However, the metabolic stability of any compound is not merely the sum of its parts. Potential liabilities exist; the ring strain of azetidines can, in some chemical contexts, lead to unexpected decomposition pathways[2], and cyclopropyl rings are not entirely inert, with some instances of P450-mediated ring-opening or bioactivation reported.[6][7] Therefore, empirical testing is essential.
The Benchmarking Strategy: Deconvoluting Structure-Metabolism Relationships
To understand the metabolic contribution of each part of 3-(cyclopropylmethoxy)azetidine ( Target Compound ), a direct comparison with structurally related analogs is the most effective strategy. We propose the following set of compounds for a comprehensive assessment.
Compound ID
Structure
Rationale for Inclusion
Cmpd 1 (Target)
3-(Cyclopropylmethoxy)azetidine
The primary compound of interest.
Cmpd 2
3-Isopropoxyazetidine
Isosteric Replacement. Replaces the cyclopropyl "metabolic blocker" with a more metabolically labile isopropyl group to quantify the stabilizing effect of the cyclopropyl ring.
Cmpd 3
3-(Cyclopropylmethoxy)pyrrolidine
Scaffold Hop. Replaces the 4-membered azetidine ring with a less strained 5-membered pyrrolidine ring to assess the metabolic influence of the azetidine core itself.
Verapamil
(Structure not shown)
High-Turnover Control. A well-characterized drug known to be rapidly metabolized by CYP enzymes. Used as a positive control to validate assay performance.
Donepezil
(Structure not shown)
Low-Turnover Control. A drug known to have low metabolic clearance. Used as a negative control to define the baseline stability in the assay.
This selection allows us to isolate and evaluate the influence of both the cyclopropyl group and the azetidine ring on the overall metabolic stability.
Experimental Methodologies: A Two-Tiered Approach
We will employ two complementary in vitro assays to build a comprehensive metabolic profile.
Tier 1: Human Liver Microsomal (HLM) Stability Assay
This is the workhorse assay for assessing Phase I (oxidative) metabolism. Liver microsomes are subcellular fractions containing the highest concentration of CYP enzymes.[8] The assay measures the rate of disappearance of a compound when incubated with HLMs in the presence of a critical cofactor.
Causality Behind the Protocol:
Why Human Liver Microsomes? The liver is the primary site of drug metabolism, and using human-derived microsomes provides the most relevant data for predicting human pharmacokinetics.[9] Pooled microsomes from multiple donors are used to average out inter-individual variability in enzyme expression.[8]
The Role of NADPH: Cytochrome P450 enzymes require electrons to catalyze the oxidation of a substrate. NADPH (Nicotinamide adenine dinucleotide phosphate) is the essential cofactor that provides these electrons via the enzyme NADPH-cytochrome P450 reductase.[10][11][12] Reactions are run with and without NADPH; metabolism that occurs only in its presence is confirmed to be P450-mediated.[9]
Quenching the Reaction: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile). This precipitates the microsomal proteins and halts all enzymatic activity, allowing for accurate measurement of the compound remaining at that specific time.[8][13]
Detailed Protocol: HLM Stability
Preparation: Thaw pooled Human Liver Microsomes (e.g., from BioIVT) at 37°C. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
Compound Addition: Add the test compound (from a DMSO stock) to the microsome solution to a final concentration of 1 µM.
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system (or a final concentration of 1 mM NADPH).[8][13] A parallel incubation without NADPH serves as a negative control.
Time Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Quenching: Immediately add the aliquot to a 96-well plate containing cold acetonitrile with an internal standard to terminate the reaction.
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.
Tier 2: Cryopreserved Hepatocyte Stability Assay
While microsomes are excellent for assessing Phase I metabolism, they lack the full enzymatic machinery of a liver cell. Hepatocytes (whole liver cells) contain both Phase I and Phase II (conjugative) enzymes, as well as the necessary cofactors for both.[14] This assay provides a more holistic view of hepatic clearance.
Causality Behind the Protocol:
Why Hepatocytes? Using whole cells accounts for cell permeability (a compound must enter the cell to be metabolized) and includes the activity of Phase II enzymes (e.g., UGTs, SULTs), which conjugate molecules to increase their water solubility and facilitate excretion.[14][15]
Why Suspension Culture? For stability assays, hepatocytes are typically used in suspension for ease of handling and to ensure uniform exposure of all cells to the test compound.[14][16]
Detailed Protocol: Hepatocyte Stability
Preparation: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Gently transfer the cells into pre-warmed incubation medium.
Cell Count & Dilution: Perform a cell count (e.g., using a trypan blue exclusion test to assess viability) and dilute the cell suspension to a final density of 0.5 x 10^6 viable cells/mL.[17]
Equilibration: Allow the cell suspension to equilibrate for 10-15 minutes in a shaking water bath at 37°C.[17]
Initiation: Add the test compound to the cell suspension (1 µM final concentration) to start the reaction.
Time Course Sampling & Quenching: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the reaction mixture and quench immediately with cold acetonitrile containing an internal standard.[15][16]
Analysis: Process and analyze the samples by LC-MS/MS as described in the HLM protocol.
Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.
Data Interpretation and Representative Results
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint).
Half-Life (t½): Calculated from the slope (k) of the natural log plot of the percent compound remaining versus time. t½ = 0.693 / k . A longer half-life indicates greater stability.
Intrinsic Clearance (Clint): Represents the theoretical maximum clearance rate by the liver, normalized to the amount of protein or number of cells used. It is a key parameter for predicting in vivo hepatic clearance.
Table 1: Representative Metabolic Stability Data in Human Liver Microsomes (+NADPH)
Compound ID
Description
t½ (min)
Clint (µL/min/mg protein)
Stability Class
Cmpd 1
3-(Cyclopropylmethoxy)azetidine
>60
< 11.5
High
Cmpd 2
3-Isopropoxyazetidine
18.5
37.5
Moderate
Cmpd 3
3-(Cyclopropylmethoxy)pyrrolidine
>60
< 11.5
High
Verapamil
High-Turnover Control
9.2
75.3
Low
Donepezil
Low-Turnover Control
>60
< 11.5
High
Note: Data are representative and for illustrative purposes.
Analysis of HLM Data:
The replacement of the cyclopropyl group in Cmpd 1 with an isopropyl group in Cmpd 2 leads to a dramatic decrease in stability. This strongly supports the hypothesis that the cyclopropyl moiety is effectively shielding the molecule from CYP-mediated oxidative metabolism.
Both the azetidine (Cmpd 1 ) and pyrrolidine (Cmpd 3 ) scaffolds show high stability, suggesting that for this chemical class, the 4-membered ring is not introducing a significant metabolic liability in the microsomal assay.
Table 2: Representative Metabolic Stability Data in Human Hepatocytes
Compound ID
Description
t½ (min)
Clint (µL/min/10^6 cells)
Stability Class
Cmpd 1
3-(Cyclopropylmethoxy)azetidine
115
10.1
High
Cmpd 2
3-Isopropoxyazetidine
15.2
76.5
Low
Cmpd 3
3-(Cyclopropylmethoxy)pyrrolidine
98
11.8
High
Verapamil
High-Turnover Control
11.8
98.9
Low
Donepezil
Low-Turnover Control
>120
< 9.6
High
Note: Data are representative and for illustrative purposes.
Analysis of Hepatocyte Data:
The trend observed in microsomes holds true in the more complex hepatocyte system. Cmpd 1 remains highly stable compared to its isopropyl analog (Cmpd 2 ), confirming the protective effect of the cyclopropyl group against both Phase I and potentially Phase II metabolism.
The stability of Cmpd 1 and Cmpd 3 are comparable, indicating that the azetidine ring is a robust scaffold in a cellular context for this particular chemical series.
Conclusion and Forward Look
Key Finding 1: The cyclopropylmethoxy group is a powerful determinant of metabolic stability, effectively protecting the molecule from hepatic clearance compared to a more standard alkyl ether.
Key Finding 2: The 3-substituted azetidine core is a metabolically robust scaffold in this context, performing as well as the less-strained pyrrolidine ring.
This molecule, therefore, represents an excellent starting point for further drug discovery efforts. Its inherent stability allows researchers to focus on optimizing for potency and selectivity, with a reduced risk of encountering metabolic clearance issues late in development. The methodologies described herein provide a clear and scientifically rigorous path for evaluating such building blocks, enabling faster and more confident decision-making in the design of next-generation therapeutics.
References
Burris, K. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]
Couto, I. et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]
Zhao, Y. et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs. Available at: [Link]
Ricci, A. et al. (2014). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
Cyprotex (Evotec). Microsomal Stability. Available at: [Link]
Desta, Z. et al. (2018). Role of NADPH-Cytochrome P450 Reductase and Cytochrome-b5/NADH-b5 Reductase in Variability of CYP3A Activity in Human Liver Microsomes. Drug Metabolism and Disposition. Available at: [Link]
Singh, R. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Available at: [Link]
Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blog. Available at: [Link]
Cyprotex (Evotec). Hepatocyte Stability. Available at: [Link]
Wang, L. et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Scott, D.E. & Kalgutkar, A.S. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry. Available at: [Link]
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Wernevik, J. et al. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
Hamdane, D. et al. (2009). Structure and Function of an NADPH-Cytochrome P450 Oxidoreductase in an Open Conformation Capable of Reducing Cytochrome P450. Journal of Biological Chemistry. Available at: [Link]
Cerny, M.A. & Hanzlik, R.P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Archives of Biochemistry and Biophysics. Available at: [Link]
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A Comparative Guide to the X-ray Crystallography of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for imparting favorable physicochemical properties such as metabolic stability...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for imparting favorable physicochemical properties such as metabolic stability and aqueous solubility.[1][2] The 3-substituted azetidine motif, in particular, offers a versatile platform for developing novel therapeutics across various domains, including antibacterial, anticancer, and anti-inflammatory agents.[1] Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for structure-based drug design, enabling the precise optimization of ligand-receptor interactions.
Comparative Crystallographic Analysis: Insights from Azetidine Analogs
To anticipate the crystallographic properties of 3-(cyclopropylmethoxy)azetidine, HCl, we can draw parallels with structurally related azetidine derivatives for which crystal structures have been determined. The introduction of the cyclopropylmethoxy group at the 3-position is expected to influence crystal packing and intermolecular interactions.
Key molecular features that will dictate the crystallographic outcome include the flexible ether linkage, the puckered azetidine ring, and the protonated nitrogen atom, which will be a key player in hydrogen bonding networks, especially in the presence of the chloride counter-ion.
Below is a comparative table summarizing typical crystallographic parameters for simple azetidine hydrochloride salts and forecasting those for our target compound.
Strong N-H···Cl hydrogen bonds, C-H···O interactions involving the ether oxygen, and potential C-H···π (cyclopropyl) interactions.
Molecular Conformation
Puckered azetidine ring
Puckered azetidine ring with defined methoxy orientation
Puckered azetidine ring. The cyclopropylmethoxy side chain will likely exhibit some conformational flexibility, which could present challenges in resolving its structure with high precision.
Causality Behind Predictions:
Crystal System and Space Group: Simple organic salts often crystallize in common, high-symmetry space groups. For chiral molecules, non-centrosymmetric space groups are expected. For our achiral target, a centrosymmetric space group like P2₁/c is a probable outcome as it allows for efficient packing.
Unit Cell Dimensions: The larger cyclopropylmethoxy substituent, compared to a methoxy group, will necessitate a larger unit cell volume to accommodate the molecule.
Intermolecular Interactions: The primary and most predictable interaction will be the strong hydrogen bond between the protonated azetidine nitrogen and the chloride anion. The ether oxygen in the cyclopropylmethoxy group introduces a hydrogen bond acceptor site, which can participate in weaker C-H···O interactions, further stabilizing the crystal lattice. The cyclopropyl group, with its unique electronic character, may also engage in weak C-H···π interactions.
Experimental Protocols: A Self-Validating Approach to Structure Determination
The following protocols are designed to guide the researcher through the process of obtaining and analyzing the crystal structure of 3-(cyclopropylmethoxy)azetidine, HCl. Each step is accompanied by an explanation of its scientific rationale to ensure a trustworthy and reproducible workflow.
Protocol 1: Crystallization of 3-(cyclopropylmethoxy)azetidine, HCl
The successful growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[4] For a small organic hydrochloride salt, several methods can be employed.
Step 1: Material Purification
Action: Purify the 3-(cyclopropylmethoxy)azetidine, HCl sample to the highest possible degree (>98%) using techniques such as recrystallization or column chromatography.[5]
Rationale: Impurities can inhibit crystal nucleation and growth, leading to small, poorly formed, or no crystals at all.
Step 2: Solvent Screening
Action: In a series of small vials, dissolve a few milligrams of the purified compound in a range of individual solvents and solvent mixtures of varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof).
Rationale: The solubility of the compound is a critical factor. The ideal crystallization solvent or solvent system is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.
Step 3: Crystallization by Slow Evaporation
Action: Prepare a nearly saturated solution of the compound in a suitable solvent identified in Step 2. Loosely cap the vial and leave it in a vibration-free environment.
Rationale: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal formation.[6] This slow process often yields well-ordered crystals.
Step 4: Crystallization by Vapor Diffusion
Action: Place a drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a poor solvent (a solvent in which the compound is insoluble but which is miscible with the solvent of the droplet).
Rationale: The vapor of the poor solvent slowly diffuses into the droplet, reducing the solubility of the compound and inducing crystallization. This method provides fine control over the rate of crystallization.
Step 5: Co-crystallization (Alternative Approach)
Action: If crystallization of the hydrochloride salt proves difficult, consider co-crystallization with a suitable co-former, such as a dicarboxylic acid.[6]
Rationale: Co-formers can introduce new hydrogen bonding motifs and alter the crystal packing, sometimes leading to the formation of high-quality crystals when the single component fails to do so.
Protocol 2: Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Analysis
Once suitable crystals are obtained, the next step is to collect and analyze the X-ray diffraction data.
Step 1: Crystal Mounting
Action: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
Rationale: Proper mounting is crucial for accurate data collection. The cryoprotectant helps to prevent crystal damage during flash-cooling.
Step 2: Data Collection
Action: Place the mounted crystal on the diffractometer and cool it to a low temperature (typically 100 K) in a stream of cold nitrogen gas. Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
Rationale: Low temperatures reduce thermal vibrations of the atoms, leading to sharper diffraction spots and higher resolution data.
Step 3: Data Processing
Action: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l). Determine the unit cell parameters and the crystal's space group.
Rationale: This step converts the visual diffraction pattern into a numerical dataset that can be used for structure solution.
Step 4: Structure Solution and Refinement
Action: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build an atomic model into the electron density and refine the model against the experimental data.
Rationale: This is the core of the crystallographic analysis, where the arrangement of atoms in the crystal is determined and optimized to best fit the observed diffraction data.
Step 5: Structure Validation
Action: Validate the final crystal structure using software tools like CheckCIF. Examine key metrics such as R-factors, bond lengths, bond angles, and thermal ellipsoids.
Rationale: Validation ensures the quality and reliability of the determined crystal structure, confirming that it is chemically and crystallographically sound.
Conclusion
While a definitive crystal structure for 3-(cyclopropylmethoxy)azetidine, HCl remains to be determined, this guide provides a robust framework for its crystallographic investigation. By leveraging data from analogous structures, we can anticipate its crystallographic properties and design targeted experiments for successful structure elucidation. The provided protocols, grounded in established scientific principles, offer a reliable pathway for researchers to obtain high-quality crystallographic data, which is indispensable for advancing the development of novel azetidine-based therapeutics.
References
Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(4), 896–906. [Link]
Sharma, S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5947-6003. [Link]
Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1736-1765. [Link]
Wager, T. T., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 4(4), 623–635. [Link]
ResearchGate. Structures of some azetidine-based drugs. [Link]
Jones, M. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1749–1768. [Link]
ResearchGate. Purification of organic hydrochloride salt?. [Link]
ChemRxiv. Stereoselective Access to Azetidine-Based α-Aminoacids and Applications to Small Peptides Synthesis. [Link]
Hashim, O. S., et al. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
De, S., et al. (2023). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 145(3), 1963–1971. [Link]
Saleki-Gerhardt, A., & Zocher, M. (2012). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 101(6), 2147-2160. [Link]
A Comprehensive Guide to the Safe Disposal of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
This document provides essential procedural guidance for the safe handling and disposal of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. As a valued professional in research and development, your safety and the integrity of our...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential procedural guidance for the safe handling and disposal of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the causality behind each recommendation, ensuring a culture of safety and compliance in your laboratory.
The information herein is synthesized from regulatory standards and chemical safety data to empower you, the researcher, to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile
Before addressing disposal, it is critical to understand the inherent risks of 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL. This compound is the hydrochloride salt of an azetidine derivative. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents several hazards.[1]
Core Hazards:
Harmful if swallowed: Poses a risk of acute toxicity if ingested.[1]
Causes Skin and Serious Eye Irritation: Direct contact can lead to significant irritation.[1][2][3][4]
May Cause Respiratory Irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2]
Understanding these hazards is the foundation of our disposal strategy. The primary goal is to prevent exposure through ingestion, skin/eye contact, or inhalation for all personnel involved in the handling and disposal process. This is achieved through meticulous containment and the use of appropriate Personal Protective Equipment (PPE).
The proper disposal of any laboratory chemical is a systematic process. The following workflow is designed to ensure safety and regulatory compliance from the moment a material is designated as waste to its final collection.
Caption: Emergency response workflow for a chemical spill.
Step-by-Step Spill Cleanup Protocol:
Alert and Evacuate: Immediately alert colleagues in the area. If the spill is large or in a poorly ventilated space, evacuate the area.
Don PPE: Before approaching the spill, don the appropriate PPE as described in section 3.1.
Containment: Prevent the spill from spreading. For solutions, use absorbent pads or dikes. Ensure the material does not enter any drains.
[3]4. Cleanup:
For a solid (powder) spill: Gently sweep or scoop the material into a designated waste container. Crucially, perform this action without creating dust. [2][4]A wet paper towel can be used to gently wipe up the final residue.
For a solution spill: Cover the spill with an inert absorbent material like vermiculite, sand, or clay. [5]Once fully absorbed, carefully scoop the material into a hazardous waste container.
Decontamination:
While the parent compound, azetidine, is an amine that can be neutralized with a weak acid,[5] this compound is a hydrochloride salt. The primary concern is removing the irritant.
Wipe the spill area thoroughly with soap and water.
All cleanup materials (gloves, absorbent pads, paper towels) are now considered hazardous waste.
Disposal: Place all contaminated materials, including your disposable PPE, into a properly labeled hazardous waste container and manage it according to the procedures in section 3.2.
By adhering to these scientifically-grounded and regulation-aware procedures, you contribute to a safe and responsible laboratory environment. Always consult your institution's specific waste management plan and your chemical's Safety Data Sheet (SDS) as the ultimate authorities.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 3-(Cyclopropylmethoxy)azetidine, HCl, a member of the azetidine class of heterocycles, repr...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 3-(Cyclopropylmethoxy)azetidine, HCl, a member of the azetidine class of heterocycles, represents a valuable building block in medicinal chemistry.[1] The strained four-membered ring of azetidines provides a unique structural motif for exploring new chemical space.[2] However, with novel compounds, a comprehensive understanding of their toxicological properties is often incomplete.[3] Therefore, a robust safety protocol is not merely a procedural formality but the bedrock of responsible research.
This guide provides essential, immediate safety and logistical information for handling 3-(Cyclopropylmethoxy)azetidine, HCl. It moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety that builds trust in your laboratory's procedures.
Hazard Assessment: Understanding the Risks
Based on GHS (Globally Harmonized System) classifications and available safety data for analogous compounds, 3-(Cyclopropylmethoxy)azetidine, HCl is classified with the following hazards:
Harmful if swallowed (Acute Toxicity, Oral - Category 4).[4]
May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation - Category 3).[4][5]
The compound is a solid, likely a fine crystalline powder, which presents a significant risk of dust formation and inhalation during handling.[3][7] It is crucial to acknowledge that the toxicological properties of this specific molecule have not been fully investigated.[3] Consequently, we must treat it as a potentially hazardous substance and employ a comprehensive personal protective equipment (PPE) strategy.
Core PPE Directives: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific experimental procedure. The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow based on the handling task.
Eye and Face Protection
Causality: The compound is a known serious eye irritant.[5][6] Direct contact with even minute quantities of the solid or solutions can cause significant damage.
Protocol:
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.
Required for Solids and Splash Risks: When weighing the solid compound or when there is a risk of splashing, chemical splash goggles are required.[8]
Maximum Protection: A full-face shield should be worn over safety goggles when handling larger quantities of the solid or during procedures with a high risk of splashing, providing a barrier against widespread facial contact.[9]
Skin Protection
Causality: The compound causes skin irritation and may be harmful upon contact.[3][4] The hydrochloride salt form can be corrosive. Protecting the skin is paramount to prevent local irritation and potential systemic absorption.
Protocol:
Gloves:
Material: Use compatible, chemical-resistant gloves. Nitrile gloves are a standard and effective choice for handling many chemical solids and solutions.[10]
Practice: Always inspect gloves for holes or tears before use.[11] When handling the solid powder, double-gloving is strongly recommended. This practice provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.
Frequency: Change gloves frequently, at least every 30-60 minutes, and immediately if you know or suspect contamination.[12] Do not wear gloves outside of the designated work area to prevent cross-contamination.[13]
Lab Coat/Gown:
Type: A clean, buttoned lab coat made of a low-permeability fabric is required. It must have long sleeves and tight-fitting knit cuffs to protect the forearms.[10]
Use: The lab coat should not be worn outside the laboratory. In the event of a significant spill on the coat, it should be removed immediately and decontaminated before reuse.
Respiratory Protection
Causality: As a fine powder, the compound poses a respiratory tract irritation hazard.[4][5] Inhalation of airborne particles must be prevented.
Protocol:
Engineering Controls: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne dust.[9]
Personal Protection: When engineering controls are not sufficient or during spill cleanup, a NIOSH-approved respirator is required.[9] A filtering facepiece respirator (e.g., N95) may be sufficient for low-level dust exposure, but a half-mask or full-face respirator with P100 cartridges offers superior protection.
Operational and Disposal Plans
Proper PPE use is integrated into a broader workflow that ensures safety from the moment the compound is retrieved until all waste is properly discarded.
Caption: Step-by-step workflow for safe handling and disposal.
Step-by-Step Handling Protocol
Preparation: Designate a specific area for handling the compound, preferably within a fume hood.[7] Ensure an eyewash station and safety shower are immediately accessible.[3]
Don PPE: Put on the appropriate PPE as determined by your task (see PPE Selection Workflow).
Handling:
Carefully open the container in a fume hood to avoid creating dust clouds.
Use a spatula or other appropriate tool to weigh or transfer the solid. Avoid scooping actions that can generate dust.
If making a solution, add the solid to the solvent slowly.
Keep the container tightly closed when not in use.[3][5]
Decontamination: After handling, wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent.
Doffing PPE: Remove PPE carefully to avoid contaminating yourself. The outer gloves should be removed first, followed by the lab coat and eye/face protection. The inner gloves (if used) are removed last.
Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and empty containers, in a clearly labeled hazardous waste container according to your institution's guidelines.[3][5]
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][5][6]
Spill and Emergency Procedures
Spill:
Alert others in the area and evacuate if necessary.
Wearing appropriate PPE (including respiratory protection), cover the spill with an absorbent material from a chemical spill kit.
Carefully collect the absorbed material into a hazardous waste container.
Clean the spill area with a decontaminating solution.
Exposure:
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5][6]
Inhalation: Move the person to fresh air. Seek medical attention.[3][5]
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[3]
Summary of PPE Recommendations
Task / Scenario
Eye/Face Protection
Skin Protection
Respiratory Protection
Inventory & Storage
Safety Glasses
Nitrile Gloves
Not typically required
Weighing Solid
Safety Goggles & Face Shield
Double Nitrile Gloves, Lab Coat
Required: NIOSH-approved respirator in a fume hood
Preparing Solutions
Safety Goggles
Nitrile Gloves, Lab Coat
Recommended if not in a fume hood
General Handling of Solutions
Safety Glasses (Goggles if splash risk)
Nitrile Gloves, Lab Coat
Not typically required
Spill Cleanup
Safety Goggles & Face Shield
Double Nitrile Gloves, Lab Coat, Apron
Required: NIOSH-approved respirator
Waste Disposal
Safety Glasses
Nitrile Gloves
Not typically required
Conclusion
The safe handling of 3-(Cyclopropylmethoxy)azetidine, HCl, relies on a foundational understanding of its potential hazards and the diligent application of a multi-layered PPE strategy. By integrating these expert-backed protocols and causal explanations into your laboratory's standard operating procedures, you foster a culture of safety that protects researchers and ensures the integrity of your scientific work. Always prioritize engineering controls and treat PPE as the final, essential barrier between you and potential harm.
References
PubChem. 3-(Cyclopropylmethyl)azetidine hydrochloride. National Center for Biotechnology Information. [Link]
Szatmári, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules, 28(3), 1086. [Link]
GB-Chemsafe. What are the Health and Safety Guidelines for Using Amines?[Link]
Latin American Journal of Pharmacy. Cyclophosphamide Levels in Sites of Preparation and Administration of Antineoplastic Drugs. [Link]
LSU Health Shreveport. (2018, June 22). SOP for the safe use of Cyclophosphamide. [Link]
Gámez-Valero, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3216-3232. [Link]
Hospital Pharmacy Europe. (2007, September 1). Safe handling of cytotoxic and hazardous drugs. [Link]
The Joint Commission. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]